3,5-Dichloro-4-isopropoxybenzoic acid
Description
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Properties
IUPAC Name |
3,5-dichloro-4-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZCPQCRWUJQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736389 | |
| Record name | 3,5-Dichloro-4-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41490-10-2 | |
| Record name | 3,5-Dichloro-4-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Dichloro-4-isopropoxybenzoic acid CAS 41490-10-2 properties
An In-Depth Technical Guide to 3,5-Dichloro-4-isopropoxybenzoic Acid
This document provides a comprehensive technical overview of this compound (CAS No. 41490-10-2), a halogenated aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this guide delves into the compound's synthesis, structural characterization, potential applications, and safe handling protocols. The information is presented to not only detail procedures but also to provide insight into the scientific rationale behind them, ensuring a thorough understanding for practical application.
Core Compound Identification and Properties
This compound belongs to the class of substituted benzoic acids, which are foundational scaffolds in medicinal chemistry and materials science. The presence of two chlorine atoms and an isopropoxy group on the benzene ring imparts specific steric and electronic properties that make it a valuable intermediate for synthesizing more complex molecules. The isopropoxy group, in particular, increases lipophilicity compared to a hydroxyl or methoxy analogue, which can be critical for modulating the pharmacokinetic properties of a potential drug candidate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 41490-10-2 | [1] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [1] |
| Molecular Weight | 249.1 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white solid (typical) | Inferred |
| Storage | Store at room temperature | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers. This pathway offers high yields and utilizes readily available starting materials.
Reaction Scheme: The synthesis starts from 3,5-dichloro-4-hydroxybenzoic acid. The phenolic hydroxyl group is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an isopropyl electrophile, such as 2-bromopropane.
Sources
physicochemical characteristics of 3,5-Dichloro-4-isopropoxybenzoic acid
An In-depth Technical Guide on the Physicochemical Characteristics of 3,5-Dichloro-4-isopropoxybenzoic Acid
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound, a molecule of considerable interest in the fields of medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties that dictate the compound's behavior and potential applications. We present not just data, but the underlying scientific rationale and validated, step-by-step protocols for their determination. By emphasizing self-validating experimental systems and grounding our discussion in authoritative principles, this guide aims to serve as a practical and trustworthy resource for advancing research and development.
Introduction: A Molecule Defined by its Properties
The scientific journey of any novel compound begins with a fundamental understanding of its intrinsic physicochemical characteristics. For this compound (CAS No: 41490-10-2), its molecular architecture—a benzoic acid core functionalized with two electron-withdrawing chlorine atoms and a sterically influential isopropoxy group—suggests a unique profile of acidity, solubility, and solid-state behavior.[1] These are not mere data points; they are critical determinants of the molecule's potential utility. In drug development, for instance, these properties govern everything from bioavailability and membrane permeability to formulation strategies and metabolic stability. This guide provides the essential theoretical insights and practical methodologies to rigorously characterize this compound.
Core Physicochemical Profile
A quantitative summary of the key physicochemical parameters is essential for at-a-glance assessment and comparative analysis. The following table outlines the foundational properties of this compound.
| Property | Value / Expected Range | Method of Determination | Significance in Research & Development |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | Mass Spectrometry | Foundational for all stoichiometric and structural analyses.[1] |
| Molecular Weight | 249.1 g/mol | Calculated from Formula | Essential for preparing solutions of known molarity for assays and experiments.[1] |
| Melting Point | Not yet reported; expected >180 °C | Differential Scanning Calorimetry (DSC) | A critical indicator of purity and solid-state stability; informs on handling, storage, and formulation processes.[2][3] |
| Aqueous Solubility | Expected to be low | Isothermal Shake-Flask with HPLC Quantification | Directly impacts bioavailability and dictates the choice of solvents for both synthesis and biological assays.[4][5] |
| Acidity (pKa) | Estimated ~3.0 - 4.0 | Potentiometric Titration | Determines the ionization state at physiological pH, which is crucial for receptor binding, cell permeability, and solubility.[6][7] |
Experimental Protocols: A Framework for Trustworthy Data
Melting Point and Thermal Behavior via Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC is the preferred method over traditional melting point apparatus due to its superior precision and ability to provide a complete thermal profile.[3] It measures the heat flow into a sample as a function of temperature, revealing not only the melting point (Tₘ) but also other thermal events like glass transitions or polymorphic changes. A sharp, narrow melting endotherm is a strong indicator of high purity.[8]
Step-by-Step Protocol:
-
Instrument Calibration: Prior to analysis, calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-4 mg of this compound into a non-reactive aluminum DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a controlled heating rate of 10 °C/min.
-
Maintain an inert atmosphere by purging the cell with nitrogen gas at 50 mL/min to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the observed endothermic peak in the resulting thermogram. The integrated area of this peak corresponds to the heat of fusion (ΔHfus).
Visualization of the DSC Workflow:
Caption: A standardized workflow for determining thermal properties using DSC.
Equilibrium Solubility Determination by Shake-Flask and HPLC
Expertise & Rationale: The isothermal shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility because it ensures the solvent is fully saturated with the compound.[4] Subsequent quantification by High-Performance Liquid Chromatography (HPLC) provides the necessary sensitivity and specificity to accurately measure the concentration of the dissolved analyte, even at low levels. A C18 reversed-phase column is typically effective for retaining and separating benzoic acid derivatives.[9]
Step-by-Step Protocol:
-
System Preparation: Add an excess amount of solid this compound to several vials, each containing a precise volume of the desired solvent (e.g., deionized water, phosphate-buffered saline at pH 7.4, ethanol). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is typically sufficient to reach equilibrium.
-
Sample Processing:
-
Remove vials from the shaker and allow them to stand for at least 1 hour to let undissolved solids settle.
-
Carefully withdraw an aliquot from the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any microscopic particulates. This step is critical to avoid artificially high results.
-
-
HPLC Quantification:
-
Prepare a set of calibration standards of the compound in the chosen solvent at known concentrations.
-
Analyze the filtered sample and calibration standards using a validated HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, UV detection at a suitable wavelength).
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
-
Logical Diagram for Solubility Determination:
Caption: The logical progression for accurate solubility measurement.
Acidity Constant (pKa) Determination via Potentiometric Titration
Expertise & Rationale: Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable compounds.[10] It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which the compound is 50% ionized, which is identified at the half-equivalence point on the titration curve.[6] This method is robust and provides a direct measure of the compound's acidic strength.
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh and dissolve a sample of this compound to create a solution of known concentration (e.g., 1-10 mM). If aqueous solubility is limited, a co-solvent like methanol may be used, though extrapolation to 100% aqueous conditions is then required.
-
Instrument Setup:
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
-
Titration:
-
Using a calibrated burette, add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve.
-
The pKa is the pH value recorded at exactly half of the volume of the equivalence point.
-
Authoritative Grounding & Structure-Property Relationships
The physicochemical properties of this compound are direct consequences of its molecular structure. The carboxylic acid functional group is inherently acidic. The two chlorine atoms at the meta positions relative to the carboxyl group are strongly electron-withdrawing via the inductive effect. This effect stabilizes the conjugate base (carboxylate anion) formed upon deprotonation, thereby increasing the acidity and resulting in a lower pKa value compared to unsubstituted benzoic acid. Conversely, the isopropoxy group at the para position is an electron-donating group through resonance, which would slightly decrease acidity. The net effect is dominated by the powerful inductive withdrawal of the two chlorine atoms, predicting a relatively strong organic acid. This interplay of electronic effects is a cornerstone of physical organic chemistry.
Conclusion: Translating Data into Actionable Insights
The rigorous characterization of this compound using the validated protocols outlined in this guide is a critical first step in its development pathway. Accurate data on its melting point, solubility, and pKa provide the actionable insights necessary for rational formulation design, prediction of in vivo behavior, and the design of subsequent experiments. By adhering to these methodologically sound and scientifically grounded approaches, researchers can generate reliable, high-quality data, ensuring the integrity and success of their research and development endeavors.
References
- Title: US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid Source: Google Patents URL
-
Title: 3,5-DICHLORO-4-ISOPROPOXYPHENYLBORONIC ACID Price from Supplier Source: Chemsrc.com URL: [Link]
-
Title: 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972 Source: PubChem URL: [Link]
-
Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]
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Title: A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium Source: ResearchGate (PDF) URL: [Link]
-
Title: Differential Scanning Calorimetry (DSC) Theory and Applications Source: TA Instruments URL: [Link]
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Title: Analytical Methods for Organic Acids Source: Shimadzu URL: [Link]
- Title: CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid Source: Google Patents URL
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Title: Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons Source: Journal of Chemical Education - ACS Publications URL: [Link]
-
Title: Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide Source: PMC - NIH URL: [Link]
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Title: Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water Source: ACS Publications URL: [Link]
-
Title: Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen Source: PMC - PubMed Central URL: [Link]
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Title: Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis Source: ResearchGate URL: [Link]
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Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes Source: PharmaGuru URL: [Link]
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Title: Identification of Organic Compound by Organic Qualitative Analysis Source: Institute of Science, Nagpur URL: [Link]
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Title: Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High Source: ResearchGate URL: [Link]
-
Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]
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Title: Lab 14: Qualitative Organic Analysis Source: CSUB URL: [Link]
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Title: Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab Source: Journal of Chemical Education - ACS Publications URL: [Link]
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Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) Source: ECETOC URL: [Link]
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3,5-Dichloro-4-isopropoxybenzoic acid molecular structure and weight
An In-Depth Technical Guide to 3,5-Dichloro-4-isopropoxybenzoic Acid: A Key Synthetic Building Block for Drug Discovery
Introduction and Strategic Overview
This compound is a halogenated aromatic carboxylic acid of significant interest to the fields of medicinal chemistry and drug development. As a bespoke chemical intermediate, its structure is not arbitrary; it is intentionally designed to impart specific, desirable properties to a lead molecule during the optimization phase of drug discovery. The strategic incorporation of a dichlorinated phenyl ring offers a dual advantage: it can enhance binding affinity to target proteins through halogen bonding and other non-covalent interactions, while simultaneously blocking sites of potential metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
The isopropoxy group serves to modulate the lipophilicity (LogP) of the molecule, a critical parameter that governs solubility, cell permeability, and overall drug-like properties. Finally, the carboxylic acid functional group acts as a versatile synthetic handle, most commonly for the formation of amide bonds, which are fundamental linkages in a vast array of pharmaceutical compounds. This guide provides a detailed examination of this compound's molecular structure, physicochemical properties, a robust synthesis protocol, and its strategic applications for researchers and scientists in the pharmaceutical industry.
Physicochemical and Molecular Properties
The fundamental properties of this compound are summarized below. While experimental data for properties such as melting point and solubility are not widely published, reliable estimations can be made based on structurally analogous compounds.
| Property | Value / Description | Source / Basis for Estimation |
| IUPAC Name | This compound | Commercial Supplier Data |
| CAS Number | 41490-10-2 | Commercial Supplier Data |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | Commercial Supplier Data |
| Molecular Weight | 249.1 g/mol | Commercial Supplier Data |
| SMILES | CC(C)OC1=C(Cl)C=C(C(=O)O)C=C1Cl | Commercial Supplier Data |
| Physical Form | Expected to be a white to off-white crystalline solid | Analogy to related benzoic acids |
| Melting Point | Estimated: >200 °C | Based on 3,5-Dichloro-4-hydroxybenzoic acid (264-266 °C)[1] |
| Solubility | Predicted to have low solubility in water; soluble in organic solvents like methanol, ethanol, and DMSO. | Based on general solubility of benzoic acid derivatives[2] |
Molecular Structure Analysis
The structure of this compound is defined by three key regions that dictate its chemical behavior and utility.
Caption: Molecular structure of this compound.
-
3,5-Dichlorophenyl Core : The two chlorine atoms are electron-withdrawing, which increases the acidity of the carboxylic acid group. Their position shields the 4-position, directing chemistry and providing steric bulk that can be leveraged for selective enzyme binding.
-
4-Isopropoxy Group : An electron-donating ether group that also provides lipophilicity. The branched isopropyl moiety can provide a different steric profile compared to a linear alkoxy chain.
-
Carboxylic Acid : The primary reactive site for derivatization, allowing for amide bond formation, esterification, or reduction to an alcohol.
Proposed Synthesis Methodology
While specific literature detailing the synthesis of this compound is scarce, a logical and efficient pathway can be constructed from its precursor, 3,5-Dichloro-4-hydroxybenzoic acid, via a Williamson ether synthesis. This method is standard, high-yielding, and utilizes readily available reagents.
Reaction Scheme: 3,5-Dichloro-4-hydroxybenzoic acid → this compound
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Williamson Ether Synthesis
Expertise & Causality: This protocol is predicated on the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide. A polar aprotic solvent like DMF is chosen to solvate the cation of the base without interfering with the nucleophile. 2-Iodopropane is selected as the alkylating agent because iodide is an excellent leaving group, facilitating the Sₙ2 reaction. The reaction must be performed under anhydrous conditions to prevent the base from being consumed by water.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-Dichloro-4-hydroxybenzoic acid (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF, approx. 10 mL per gram of starting material). To this suspension, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) in one portion. The use of a slight excess of base ensures complete deprotonation of both the phenolic and carboxylic acid protons.
-
Alkylation: Add 2-iodopropane (1.5 eq) dropwise to the stirring mixture at room temperature. A slight excess of the alkylating agent drives the reaction to completion.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to a pH of ~2 using 1M HCl. This step is critical to protonate the carboxylate salt, rendering the final product insoluble in water.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove inorganic salts and residual DMF.
-
-
Purification: Dry the crude solid under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield the pure this compound.
Spectroscopic Characterization (Predicted)
Without experimental spectra, a detailed prediction based on the analysis of analogous compounds provides a reliable guide for characterization.
-
¹H NMR Spectroscopy :
-
Aromatic Protons : The two protons on the benzene ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a sharp singlet between δ 7.8-8.2 ppm.
-
Isopropoxy Protons (CH) : The single proton on the tertiary carbon of the isopropyl group will appear as a septet around δ 4.6-4.8 ppm.
-
Isopropoxy Protons (CH₃) : The six equivalent protons of the two methyl groups will appear as a doublet around δ 1.3-1.4 ppm, coupled to the CH proton.
-
Carboxylic Acid Proton : This proton is labile and will appear as a broad singlet at a downfield chemical shift, typically >δ 11 ppm, and may be exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy :
-
Carbonyl Carbon (C=O) : Expected in the range of δ 165-170 ppm.
-
Aromatic Carbons : Four distinct signals are expected for the aromatic ring. The carbon attached to the isopropoxy group (C4) will be the most shielded (around δ 155-160 ppm). The carbons bearing the chlorine atoms (C3, C5) will be downfield (around δ 125-130 ppm). The carbons bearing the protons (C2, C6) will be around δ 130-135 ppm, and the carbon attached to the carboxyl group (C1) will be around δ 128-132 ppm.
-
Isopropoxy Carbons : The tertiary carbon (CH) is expected around δ 70-75 ppm, and the methyl carbons (CH₃) are expected around δ 20-25 ppm.
-
-
Infrared (IR) Spectroscopy :
-
O-H Stretch : A very broad absorption from ~2500 to 3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch : A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
C-O Stretch : Bands corresponding to the aryl-ether and alkyl-ether C-O stretches will appear in the 1250-1000 cm⁻¹ region.
-
C-Cl Stretch : Absorptions in the 800-600 cm⁻¹ region.
-
Applications in Drug Discovery and Development
This compound is a quintessential "building block" used in the iterative process of lead optimization. Its value lies in its ability to introduce a specific, well-defined chemical motif into a larger molecule.
Case Study: The 3,5-Dichlorophenyl Moiety in Tafamidis
A compelling example demonstrating the strategic importance of this structural class is found in the synthesis of Tafamidis , a drug used to treat transthyretin amyloidosis (ATTR)[3]. While Tafamidis itself does not contain the isopropoxy group, its synthesis critically relies on a 3,5-dichlorinated aromatic precursor, typically 3,5-dichlorobenzoyl chloride or 3,5-dichlorobenzaldehyde[4][5][6].
In Tafamidis, the 3,5-dichlorophenyl group is essential for its mechanism of action. It occupies a halogen-binding pocket in the thyroxine-binding sites of the transthyretin (TTR) protein, kinetically stabilizing the TTR tetramer and preventing its dissociation into misfolding-prone monomers[3][5]. This specific interaction highlights the power of the 3,5-dichloro substitution pattern in generating high-affinity ligands.
A medicinal chemist would utilize this compound to explore the structure-activity relationship (SAR) around this validated pharmacophore. By replacing the simple dichlorophenyl group with the 4-isopropoxy substituted version, a researcher can probe whether occupying additional space within the binding pocket or altering the electronics and lipophilicity of the ring improves potency, selectivity, or pharmacokinetic properties. The carboxylic acid provides the direct handle to couple this exploratory fragment onto the rest of the drug scaffold, typically via amide bond formation.
Conclusion
This compound represents a highly valuable, specialized chemical tool for drug discovery professionals. Its rationally designed structure provides a pre-packaged set of features—metabolic stability, potential for halogen bonding, modulated lipophilicity, and a reactive handle—that can be systematically employed to refine the properties of new chemical entities. Understanding its synthesis, physicochemical characteristics, and the strategic rationale for its use allows researchers to fully leverage its potential in the development of next-generation therapeutics.
References
- CN114369071A - Synthetic method of tafamidis intermediate.
-
3,5-Dichloro-4-hydroxybenzoic acid | CAS#:3336-41-2 . Chemsrc. [Link]
- WO2021001858A1 - Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof.
-
NOVEL TAFAMIDIS SYNTHESIS METHOD - EP 4491618 A1. European Patent Office. [Link]
-
Ghadge, G., et al. (2021). Drug Discovery and Development in Rare Diseases: Taking a Closer Look at the Tafamidis Story . Drug Design, Development and Therapy, 15, 1287–1296. [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids . ResearchGate. [Link]
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- 3. CN114369071A - Synthetic method of tafamidis intermediate - Google Patents [patents.google.com]
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- 5. WO2021001858A1 - Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof - Google Patents [patents.google.com]
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An In-depth Technical Guide to the Solubility of 3,5-Dichloro-4-isopropoxybenzoic Acid in Organic Solvents
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, 3,5-Dichloro-4-isopropoxybenzoic acid stands as a molecule of significant interest. Its utility as a building block for more complex chemical entities necessitates a thorough understanding of its fundamental physicochemical properties. Among these, solubility is paramount. The ability to effectively dissolve this compound in a suitable solvent governs every stage of its application, from reaction kinetics and purification to formulation and bioavailability.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. In the absence of extensive published solubility data for this specific molecule, we will provide a robust framework for predicting its solubility based on first principles and data from analogous structures. More importantly, this guide offers detailed, field-proven experimental protocols to empower researchers to determine the solubility of this compound in any organic solvent of interest with a high degree of accuracy and confidence.
Theoretical Framework for Solubility Prediction
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The age-old adage, "like dissolves like," remains a powerful guiding principle. To predict the solubility of this compound, we must first dissect its molecular structure.
The molecule possesses a trifecta of functional groups that influence its polarity and, consequently, its solubility:
-
Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests good solubility in polar, protic solvents. In apolar solvents, benzoic acids are known to form hydrogen-bonded dimers.[1][2]
-
Dichlorinated Benzene Ring: The benzene ring itself is nonpolar and capable of engaging in π-π stacking interactions. The two chlorine atoms are electron-withdrawing and increase the molecule's polarizability, but also contribute to its nonpolar surface area.
-
Isopropoxy Group (-OCH(CH₃)₂): This ether linkage introduces some polarity due to the oxygen atom, but the isopropyl group is predominantly nonpolar and bulky. Alkoxy groups can influence solubility and crystal packing.[3]
Based on these structural features and established solubility data for benzoic acid and its derivatives, we can make informed predictions about the solubility of this compound in various classes of organic solvents.[4][5]
Predicted Solubility Profile
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. These predictions are based on the balance of polar and nonpolar characteristics of the solute and solvent.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of the alcohols. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High to Medium | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. The overall polarity of the molecule should allow for favorable dipole-dipole interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Medium | The chlorine atoms on the solute will have favorable interactions with the chlorinated solvents. The overall polarity is reasonably well-matched. |
| Aromatic | Toluene, Xylene | Medium to Low | The benzene rings of the solute and solvent can engage in favorable π-π stacking interactions. However, the polarity of the carboxylic acid group may limit solubility. |
| Esters | Ethyl Acetate | Medium | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor, leading to reasonable solubility. |
| Nonpolar | Hexane, Heptane | Low | The significant polarity of the carboxylic acid group will result in poor interactions with nonpolar aliphatic solvents. |
Experimental Determination of Equilibrium Solubility
While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for any practical application. The "gold standard" for measuring thermodynamic equilibrium solubility is the Shake-Flask Method .[6][7][8] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantification of the dissolved solute in the supernatant.
Detailed Experimental Protocol: Shake-Flask Method
This protocol provides a self-validating system for the accurate determination of the equilibrium solubility of this compound.
1. Materials and Reagents:
-
This compound (high purity)
-
Selected organic solvents (HPLC-grade or higher)[9]
-
Volumetric flasks, pipettes, and syringes
-
Scintillation vials or flasks with screw caps
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance
2. Apparatus:
-
Orbital shaker or rotator with temperature control
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Centrifuge (optional)
3. Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.[7][10]
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100-150 rpm).[10] Allow the mixture to equilibrate for a predetermined period. A common duration is 24-48 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. The concentration should be constant at equilibrium.[7]
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. It is crucial not to disturb the solid at the bottom of the vial.
-
Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step removes any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted filtrate using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved solute.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Quantification of Solute Concentration
Accurate quantification of the dissolved this compound is critical. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity, sensitivity, and precision.
HPLC Method Development
A robust HPLC method is essential for accurate solubility determination. Aromatic carboxylic acids are well-retained on reversed-phase columns.[11]
Hypothetical HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group and ensure good peak shape. A gradient elution may be necessary.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at a wavelength of maximum absorbance. For benzoic acid derivatives, this is typically around 230 nm or 274 nm.[12] The exact lambda max should be determined experimentally.
Alternative Method: UV-Vis Spectroscopy
For a simpler, high-throughput estimation, UV-Vis spectroscopy can be used. A calibration curve of known concentrations of this compound in the solvent of interest is prepared. The absorbance of the filtered and diluted sample is then measured, and the concentration is determined from the calibration curve. This method is less specific than HPLC as any impurity that absorbs at the same wavelength will interfere with the measurement.[13]
Analytical Workflow Diagram
Caption: Workflow for Solute Quantification.
Data Presentation
Experimentally determined solubility data should be recorded in a clear and organized manner. The following table provides a template for presenting your results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Conclusion
References
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Cid, J. J., et al. (n.d.). Alkoxy-benzoic acids. CONICET. Retrieved from [Link]
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Li, W., et al. (2015). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. ResearchGate. Retrieved from [Link]
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Suren, S., et al. (2017). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,.... Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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ACS. (2024). Effect of Halide in Ammonium Salts in the Addition of Benzoic Acid to Styrene Oxide. Retrieved from [Link]
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Scilit. (n.d.). Ultraviolet absorption spectra: Some substituted benzoic acids. Retrieved from [Link]
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ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from [Link]
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Oreate AI Blog. (2026). Understanding the Polarity of Benzoic Acid: A Deep Dive. Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
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UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
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MDPI. (n.d.). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
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ResearchGate. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
Asian Journal of Chemical Sciences. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Retrieved from [Link]
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SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
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YouTube. (2020). Determination of benzoic acid solubility. Retrieved from [Link]
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Sample Paper. (2024). CHEMISTRY THEORY (043). Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]
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A Technical Guide to the Spectral Analysis of 3,5-Dichloro-4-isopropoxybenzoic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral characteristics of 3,5-Dichloro-4-isopropoxybenzoic acid, a compound of interest in medicinal chemistry and materials science. While experimental spectral data for this specific molecule is not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predicted spectral profile. Furthermore, it outlines detailed, field-proven methodologies for the empirical acquisition and analysis of these spectra. The causality behind experimental choices and the integration of self-validating protocols are emphasized to ensure scientific integrity and reproducibility. This guide is intended to serve as a foundational resource for researchers working with or synthesizing this compound, enabling accurate characterization and facilitating its application in drug development and materials research.
Introduction: The Significance of this compound
This compound is a halogenated aromatic carboxylic acid. The presence of chlorine atoms and an isopropoxy group on the benzoic acid scaffold suggests potential applications in areas such as agrochemicals, pharmaceuticals, and polymer science. The chlorine substituents can enhance biological activity and modulate the electronic properties of the molecule, while the isopropoxy group can influence solubility and steric interactions. Accurate structural elucidation and purity assessment are paramount for any application, and this is primarily achieved through a combination of spectroscopic techniques. This guide provides a detailed roadmap for the spectral characterization of this compound.
Predicted Spectral Data
In the absence of publicly available experimental spectra, the following data has been predicted based on established spectroscopic principles and comparison with analogous structures.[1][2][3][4][5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.9 - 8.1 | Singlet | 2H | Aromatic (H-2, H-6) |
| ~4.6 - 4.8 | Septet | 1H | Isopropoxy (-CH) |
| ~1.4 - 1.5 | Doublet | 6H | Isopropoxy (-CH₃) |
Causality behind Predictions: The carboxylic acid proton is expected to be significantly downfield and broad due to hydrogen bonding. The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern and will appear as a singlet. The methine proton of the isopropoxy group will be split into a septet by the six equivalent neighboring methyl protons, and the methyl protons will be split into a doublet by the single methine proton.
The ¹³C NMR spectrum is expected to display six distinct signals, corresponding to the six unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | Carboxylic acid (C=O) |
| ~155 - 160 | Aromatic (C-4, C-O) |
| ~131 - 134 | Aromatic (C-2, C-6) |
| ~128 - 130 | Aromatic (C-1, C-COOH) |
| ~122 - 125 | Aromatic (C-3, C-5, C-Cl) |
| ~72 - 75 | Isopropoxy (-CH) |
| ~21 - 23 | Isopropoxy (-CH₃) |
Causality behind Predictions: The carbonyl carbon of the carboxylic acid is the most deshielded. The aromatic carbon attached to the isopropoxy group (C-4) is also significantly downfield due to the electron-donating effect of the oxygen. The carbons bearing the chlorine atoms (C-3, C-5) will be shifted downfield relative to unsubstituted benzene, as will the carbons adjacent to the carboxyl group (C-2, C-6). The ipso-carbon (C-1) will have a distinct chemical shift. The aliphatic carbons of the isopropoxy group will appear in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorptions for the carboxylic acid and the substituted benzene ring.[9][10][11][12]
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ether and carboxylic acid) |
| ~1100 | Medium | C-O stretch (ether) |
| ~850 | Strong | C-Cl stretch |
Causality behind Predictions: The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which is a result of strong hydrogen bonding. The C=O stretch will be a sharp, intense peak. The C-H stretches of the isopropoxy group will be visible. The aromatic C=C stretches appear as a pair of bands in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether and carboxylic acid, and the C-Cl stretching will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₁₀Cl₂O₃), the predicted mass spectrum under electron ionization (EI) is as follows.[13][14][15][16][17]
| m/z | Relative Intensity | Assignment |
| 248, 250, 252 | High | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl) |
| 206, 208, 210 | High | [M - C₃H₆]⁺ (Loss of propene via McLafferty rearrangement) |
| 189, 191 | Medium | [M - COOH - CH₃]⁺ |
| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |
Causality behind Predictions: The molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms. A major fragmentation pathway is expected to be the McLafferty rearrangement, leading to the loss of propene. Other significant fragments will arise from the loss of the carboxylic acid group and subsequent fragmentation of the isopropoxy group. The isopropyl cation is expected to be a prominent peak.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of high-quality spectral data for this compound.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into a 500 MHz NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 90° pulse, 2-second relaxation delay).
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum with proton decoupling (e.g., 1024 scans, 30° pulse, 2-second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Reference the ¹³C spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum and determine their multiplicities.
-
Generate a peak list for both spectra.
-
IR Data Acquisition
Caption: Workflow for FTIR-ATR data acquisition.
Protocol:
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the Fourier-Transform Infrared (FTIR) spectrometer is clean by wiping it with a solvent such as isopropanol.
-
-
Background Collection:
-
Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure with the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum.
-
Apply an ATR correction if necessary.
-
Label the significant peaks in the spectrum.
-
MS Data Acquisition
Caption: Workflow for EI-MS data acquisition.
Protocol:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent like methanol.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
-
Ionization and Mass Analysis:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., 40-500 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm its identity by observing the characteristic M, M+2, and M+4 isotopic pattern for two chlorine atoms.
-
Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.
-
Conclusion
This technical guide provides a comprehensive predicted spectral profile for this compound, along with detailed, robust protocols for the empirical acquisition of NMR, IR, and MS data. By understanding the predicted spectral features and adhering to the outlined experimental methodologies, researchers and scientists can confidently characterize this compound, ensuring its identity, purity, and suitability for its intended applications. The emphasis on the causality behind spectral features and experimental design is intended to empower users to not only acquire data but also to interpret it with a high degree of scientific rigor.
References
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Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells - PMC - NIH. Available at: [Link]
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Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives - PubMed. Available at: [Link]
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The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. Available at: [Link]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry. Available at: [Link]
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1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic... - ResearchGate. Available at: [Link]
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Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
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A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. - ResearchGate. Available at: [Link]
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4-Isopropoxybenzoic acid | C10H12O3 | CID 72972 - PubChem. Available at: [Link]
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3,5-Dichloro-4-hydroxybenzoic acid - Optional[13C NMR] - Spectrum - SpectraBase. Available at: [Link]
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Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Available at: [Link]
-
IR Absorption Table. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
Showing metabocard for 3,5-dimethoxy-4-(sulfooxy)benzoic acid (HMDB0131461) - Human Metabolome Database. Available at: [Link]
-
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The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of... - ResearchGate. Available at: [Link]
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GCMS Section 6.12 - Whitman People. Available at: [Link]
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21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available at: [Link]
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PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. Available at: [Link]
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Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]
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NMR Predictor | Chemaxon Docs. Available at: [Link]
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The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]
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-
Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry - YouTube. Available at: [Link]
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PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE - YouTube. Available at: [Link]
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How to predict a proton NMR spectrum - YouTube. Available at: [Link]
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The Emerging Potential of 3,5-Dichloro-4-isopropoxybenzoic Acid Derivatives as Selective Thyroid Hormone Receptor-β Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the promising, yet underexplored, potential of 3,5-dichloro-4-isopropoxybenzoic acid and its derivatives as a novel class of therapeutic agents. Drawing upon structural analogies to the clinically successful thyroid hormone receptor-β (THR-β) agonist, Resmetirom (MGL-3196), we postulate that this scaffold holds significant promise for the development of selective THR-β modulators. Such compounds could offer new avenues for treating metabolic disorders, including non-alcoholic steatohepatitis (NASH) and dyslipidemia. This document provides a comprehensive overview of the hypothesized mechanism of action, detailed synthetic pathways, and robust experimental protocols for the biological evaluation of these compounds, serving as a foundational resource for researchers in the field.
Introduction: The 3,5-Dichloro-4-alkoxybenzoic Acid Scaffold in Medicinal Chemistry
The benzoic acid framework is a cornerstone in drug discovery, present in a wide array of therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of substituents on the phenyl ring is a key determinant of a compound's pharmacological profile. Halogenation, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 3,5-dichlorophenyl motif is a recurring feature in a number of biologically active molecules, suggesting its importance in molecular recognition by specific protein targets. This guide focuses on the this compound core, a structure that holds latent potential for therapeutic innovation.
Hypothesized Biological Activity: Selective THR-β Agonism
The primary hypothesis of this guide is that derivatives of this compound are likely to exhibit selective agonist activity at the thyroid hormone receptor-β (THR-β). This proposition is strongly supported by the chemical architecture of Resmetirom (MGL-3196), a potent and selective THR-β agonist that has shown significant efficacy in late-stage clinical trials for the treatment of NASH and dyslipidemia.[2][3]
A key structural feature of MGL-3196 is a 3,5-dichlorophenyl group ether-linked to a pyridazinone heterocycle. The 3,5-dichloro substitution pattern appears to be critical for its potent and selective activity. We propose that the this compound scaffold can mimic the crucial interactions of the dichlorinated phenyl moiety of MGL-3196 within the THR-β ligand-binding pocket. The isopropoxy group at the 4-position can be further explored for its role in modulating potency and selectivity, while the carboxylic acid functional group provides a handle for the synthesis of a diverse library of derivatives, such as amides and esters, to optimize pharmacokinetic and pharmacodynamic properties.
The Therapeutic Target: Thyroid Hormone Receptor-β Signaling
Thyroid hormones are critical regulators of metabolism, and their actions are mediated by two main receptor subtypes: THR-α and THR-β.[4] While both receptors are activated by the endogenous thyroid hormone T3, they have distinct tissue distribution and physiological roles. THR-α is predominantly found in the heart and bone, whereas THR-β is highly expressed in the liver.[4] This differential expression is the basis for the development of THR-β selective agonists, which aim to harness the beneficial metabolic effects of thyroid hormone activation in the liver while avoiding the adverse effects associated with THR-α activation in other tissues, such as cardiac arrhythmias.
Activation of hepatic THR-β leads to the transcriptional regulation of genes involved in lipid metabolism.[5] This includes an increase in the expression of genes responsible for cholesterol clearance and triglyceride breakdown, and a decrease in the expression of genes involved in lipogenesis. The net effect is a reduction in circulating levels of LDL-cholesterol and triglycerides, as well as a decrease in liver fat accumulation.[3]
The signaling pathway of a THR-β agonist involves its binding to the ligand-binding domain of the receptor within the nucleus. This induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[6][7] This receptor-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[7]
Below is a diagram illustrating the proposed mechanism of action of a this compound derivative as a THR-β agonist.
Caption: Synthetic workflow for target compounds.
Detailed Experimental Protocol: Synthesis of 3,5-Dichloro-4-hydroxybenzoic acid
This protocol is adapted from established methods for the chlorination of phenolic compounds.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve p-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Chlorination: While stirring, slowly add a solution of sulfuryl chloride (2.2 equivalents) in the same solvent through the dropping funnel. The reaction is exothermic and should be maintained at room temperature with a water bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 3,5-dichloro-4-hydroxybenzoic acid.
Detailed Experimental Protocol: Synthesis of this compound
This protocol utilizes the Williamson ether synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dichloro-4-hydroxybenzoic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a suitable base, such as potassium carbonate (2-3 equivalents), to the solution and stir at room temperature for 30 minutes.
-
Alkylation: Add 2-iodopropane (1.5 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80°C and stir until the reaction is complete, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to obtain this compound.
Synthesis of Derivatives (Amides and Esters)
The carboxylic acid moiety of this compound can be readily converted to a variety of amides and esters using standard coupling reagents such as EDC/HOBt or by conversion to the acid chloride followed by reaction with the desired amine or alcohol.
Experimental Protocols for Biological Evaluation
To validate the hypothesis that this compound derivatives are selective THR-β agonists, a series of in vitro and in vivo assays should be performed.
In Vitro Assays
| Assay | Purpose | Principle |
| Radioligand Binding Assay | To determine the binding affinity of the compounds to THR-α and THR-β. | A competitive binding assay using a radiolabeled ligand (e.g., [¹²⁵I]T₃) and recombinant human THR-α and THR-β. The ability of the test compound to displace the radioligand is measured. [8] |
| Coactivator Recruitment Assay | To assess the agonist/antagonist activity of the compounds. | A FRET-based assay that measures the ability of the compound to promote the interaction between the THR ligand-binding domain and a coactivator peptide. [6] |
| Cell-Based Reporter Gene Assay | To measure the functional potency of the compounds in a cellular context. | Cells co-transfected with a THR expression vector and a reporter plasmid containing a TRE linked to a luciferase gene are treated with the test compounds. Agonist activity is quantified by measuring luciferase expression. [9] |
| Hepatocyte Lipid Accumulation Assay | To evaluate the effect of the compounds on lipid metabolism in a relevant cell type. | Human hepatoma cells (e.g., HepG2) are treated with the compounds, and intracellular lipid content is quantified using a fluorescent dye such as Nile Red. [10] |
Detailed Protocol: Cell-Based Reporter Gene Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in appropriate media. Co-transfect the cells with a mammalian expression vector for human THR-β and a reporter plasmid containing a TRE-driven luciferase gene.
-
Compound Treatment: After 24 hours, plate the transfected cells in a 96-well plate and treat with a range of concentrations of the test compounds. Include a known THR-β agonist as a positive control and a vehicle control.
-
Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The data generated from the biological assays will be crucial for establishing the SAR of this series of compounds. Key parameters to analyze include:
-
Binding Affinity (Kᵢ): Lower Kᵢ values indicate higher binding affinity. A comparison of Kᵢ values for THR-α and THR-β will determine the selectivity of the compounds.
-
Functional Potency (EC₅₀): Lower EC₅₀ values in the reporter gene assay indicate higher agonist potency.
-
Efficacy: The maximal response in the reporter gene assay compared to the positive control will determine the efficacy of the compounds (full vs. partial agonists).
A systematic variation of the substituents on the benzoic acid core will allow for the development of a robust SAR model. For example, modifying the isopropoxy group to other alkoxy groups of varying chain length and branching will provide insights into the steric and electronic requirements of the binding pocket. Furthermore, the synthesis of a library of amide and ester derivatives will help to explore the impact of these functional groups on potency, selectivity, and pharmacokinetic properties.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel, selective THR-β agonists. The structural analogy to MGL-3196 provides a strong rationale for investigating this class of compounds for the treatment of metabolic diseases. This technical guide offers a comprehensive framework for the synthesis and biological evaluation of these derivatives, providing researchers with the necessary tools to explore their therapeutic potential. The insights gained from such studies could lead to the discovery of new drug candidates with improved efficacy and safety profiles for a range of metabolic disorders.
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Benzoic Acid and Its Derivatives in Medicinal Chemistry. Molecules. 2016;21(5):519. Available from: [Link]
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Kelly MJ, et al. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[1][6][11]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. J Med Chem. 2014;57(10):3912-23. Available from: [Link]
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Madrigal Pharmaceuticals, Inc. A Phase 3 Study to Evaluate the Efficacy and Safety of MGL-3196 (Resmetirom) in Patients With NASH and Fibrosis (MAESTRO-NASH). ClinicalTrials.gov. Updated February 20, 2024. Accessed January 22, 2026. Available from: [Link]
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Li F, et al. Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study. Toxics. 2024;12(4):263. Available from: [Link]
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THRB (Thyroid Hormone Receptor, Beta). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Updated November 2013. Accessed January 22, 2026. Available from: [Link]
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Creative Diagnostics. Thyroid Hormone Signaling Pathway. Accessed January 22, 2026. Available from: [Link]
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Saponaro F, et al. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. Front Med (Lausanne). 2020;7:331. Available from: [Link]
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Eurofins. TR Beta Human Thyroid Hormone NHR Binding Agonist Radioligand LeadHunter Assay. Accessed January 22, 2026. Available from: [Link]
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Wikipedia. Thyroid hormone receptor beta. Updated December 27, 2023. Accessed January 22, 2026. Available from: [Link]
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Zhang M, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. J Chem Res. 2020;44(7-8):166-170. Available from: [Link]
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Madrigal Pharmaceuticals Announces Publication in The Lancet of Positive Phase 2 Results for Resmetirom (MGL-3196) for the Treatment of Non-alcoholic Steatohepatitis (NASH). Madrigal Pharmaceuticals. Published November 11, 2019. Accessed January 22, 2026. Available from: [Link]
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Chen G, et al. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders. Front Endocrinol (Lausanne). 2023;14:1097873. Available from: [Link]
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Guitart M, et al. Development and Validation of In Vitro Bioassays for Thyroid Hormone Receptor Mediated Endocrine Disruption. Toxicol Sci. 2014;142(1):205-17. Available from: [Link]
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Ahmed RG. Maternal-Fetal Thyroid Interactions. In: Agrawal NK, editor. Thyroid Hormone. InTech; 2012. Available from: [Link]
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Hall DJ, et al. Common Tumor Suppressive Signaling of Thyroid Hormone Receptor Beta in Breast and Thyroid Cancer Cells. Int J Mol Sci. 2021;22(16):8886. Available from: [Link]
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theoretical studies on 3,5-Dichloro-4-isopropoxybenzoic acid
An In-Depth Technical Guide to the Theoretical Investigation of 3,5-Dichloro-4-isopropoxybenzoic Acid
Abstract
This whitepaper provides a comprehensive technical guide for the theoretical and computational investigation of this compound. In the absence of direct experimental and theoretical literature for this specific molecule, this guide establishes a robust framework based on well-established computational techniques successfully applied to analogous substituted benzoic acids. We detail the application of Density Functional Theory (DFT) for elucidating structural, electronic, and spectroscopic properties. Furthermore, we outline the use of molecular docking simulations to explore potential biological activities and in silico ADMET screening to assess its drug-like potential. This document is intended for researchers, chemists, and drug development professionals, providing both the theoretical underpinnings and detailed, actionable protocols for a thorough computational analysis.
Introduction: Rationale for a Theoretical Approach
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring two chlorine atoms, an isopropoxy group, and a carboxylic acid moiety, suggests a potential for diverse chemical interactions and biological activities. Halogenated phenolic compounds are recognized for their bioactivity, but also as potential disinfection byproducts in water, making their study relevant from both a pharmaceutical and environmental perspective[1][2]. Benzoic acid derivatives, in general, serve as crucial building blocks for the synthesis of enzyme inhibitors and other bioactive molecules[3].
Given the novelty of this specific compound, a theoretical-first approach provides a rapid, cost-effective, and powerful means to predict its fundamental properties and guide future experimental work. Computational studies, particularly those employing Density Functional Theory (DFT), offer a balance between accuracy and computational cost for predicting molecular structures and vibrational frequencies[4]. By establishing a computational profile, we can hypothesize about its reactivity, stability, spectroscopic signatures, and potential as a therapeutic agent. This guide synthesizes methodologies from studies on structurally related compounds to create a validated roadmap for the comprehensive theoretical characterization of this compound.
Core Theoretical Methodologies
A multi-faceted computational approach is essential to build a complete profile of the target molecule. The following methodologies are selected based on their proven success in characterizing similar organic compounds.
Quantum Chemical Analysis via Density Functional Theory (DFT)
DFT is the workhorse of modern computational chemistry for medium-sized organic molecules. It allows for the accurate calculation of electronic structure and derived properties. A common and effective approach involves using the B3LYP functional with a 6-31+G(d,p) or higher basis set, which has been shown to provide reliable results for geometry and vibrational spectra of benzoic acid derivatives[5].
-
Geometric Optimization: The first and most critical step is to find the molecule's lowest energy conformation. This optimized geometry is the basis for all subsequent property calculations.
-
Vibrational Analysis: Calculating the harmonic vibrational frequencies serves two purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and it allows for the prediction of the molecule's FT-IR and Raman spectra. These theoretical spectra can be used to assign bands in experimentally obtained spectra[4].
-
Electronic Properties:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them (Egap) is an indicator of the molecule's kinetic stability and electronic transport properties[4][5]. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It is invaluable for identifying regions that are electron-rich (nucleophilic attack sites) and electron-poor (electrophilic attack sites), providing insights into intermolecular interactions and drug-receptor binding[5][6].
-
-
Spectroscopic Prediction:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can accurately predict the 1H and 13C NMR chemical shifts, which is essential for structural elucidation and comparison with experimental data[5].
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum, identifying the maximum absorption wavelength (λmax)[5].
-
Molecular Docking for Biological Target Assessment
To explore the pharmaceutical potential of this compound, molecular docking is a key in silico technique. It predicts the preferred orientation of a ligand when bound to a protein target, estimating the binding affinity and interaction patterns[3][7]. Studies on similar dichlorinated benzoic acid derivatives have successfully used docking to investigate their potential as inhibitors of enzymes like α-glucosidase and α-amylase, which are relevant in diabetes treatment[8]. The docking process reveals key interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-protein complex[8].
In Silico ADMET Profiling
For any compound being considered for therapeutic use, an early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. Computational tools can predict these properties, helping to identify potential liabilities and guide chemical modifications. This analysis includes predicting drug-likeness based on rules like Lipinski's Rule of Five, as well as assessing pharmacokinetic and toxicity profiles[8][9].
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for executing the core theoretical studies. These are generalized workflows that can be implemented using various quantum chemistry and molecular modeling software packages (e.g., Gaussian, ORCA, Schrödinger, AutoDock).
Protocol for DFT-Based Molecular Property Calculation
-
Molecule Building: Construct the 3D structure of this compound using a molecular builder/editor. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization:
-
Method: DFT, using the B3LYP functional.
-
Basis Set: 6-311+G(d,p) to provide a good balance of accuracy and computational cost.
-
Environment: Perform the calculation in the gas phase. For higher accuracy, a solvent model like the Polarizable Continuum Model (PCM) can be used.
-
Task: Opt (Optimization).
-
-
Frequency Calculation:
-
Input: Use the optimized geometry from the previous step.
-
Method/Basis Set: Same as optimization (B3LYP/6-311+G(d,p)).
-
Task: Freq (Frequencies).
-
Validation: Confirm the absence of imaginary frequencies to ensure a true energy minimum. The output will provide data to simulate IR and Raman spectra.
-
-
Electronic Property Analysis:
-
From the output of the frequency calculation, extract the HOMO and LUMO energies to determine the energy gap.
-
Generate the MEP surface by running a single-point energy calculation on the optimized geometry with instructions to create the potential map.
-
-
NMR/UV-Vis Prediction:
-
NMR: Using the optimized geometry, perform a calculation with the GIAO method (NMR task).
-
UV-Vis: Perform a TD-DFT calculation (TD task) to compute the first few excited states and predict the absorption spectrum.
-
Workflow for DFT Calculations
A standard workflow for performing a molecular docking study.
Data Interpretation and Expected Outcomes
While exact values require calculation, we can predict the nature of the results based on the molecule's structure and data from similar compounds.
Predicted Molecular Properties
The table below summarizes the type of quantitative data that would be generated from the DFT calculations.
| Property | Predicted Significance |
| Dipole Moment | Expected to be non-zero, indicating the molecule's overall polarity, which influences its solubility and intermolecular interactions. |
| HOMO Energy | A relatively high energy (less negative) would suggest it is a good electron donor. |
| LUMO Energy | A low energy would suggest it is a good electron acceptor. |
| HOMO-LUMO Gap (Egap) | A moderate to large gap would suggest good kinetic stability. This value is key to understanding its reactivity profile. |
| λmax (UV-Vis) | The predicted absorption maximum from TD-DFT calculations would correspond to the primary electronic transitions, likely π → π* transitions within the benzene ring. |
| Binding Energy (Docking) | A value in the range of -7 to -10 kcal/mol against a relevant enzyme target would indicate strong binding affinity, warranting further investigation as a potential inhibitor.[10] |
Interpreting Qualitative Data
-
MEP Surface: The MEP map is expected to show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and isopropoxy groups, indicating these are sites for electrophilic attack and hydrogen bond acceptance. Positive potential (blue) would likely be found around the carboxylic hydrogen, making it a hydrogen bond donor.
-
Docking Interactions: Analysis of the docked pose would likely reveal hydrogen bonds between the carboxylic acid group and polar residues (e.g., Asp, Glu, Arg) in an enzyme's active site. The dichlorinated ring could form hydrophobic or halogen-bonding interactions.
Conclusion and Future Directions
This guide outlines a comprehensive theoretical framework for the characterization of this compound. By leveraging DFT, molecular docking, and ADMET prediction, researchers can generate a robust, data-rich profile of this novel compound before committing to extensive laboratory synthesis and testing. The results from these computational studies will provide critical insights into its stability, reactivity, spectroscopic identity, and potential as a bioactive agent. This in silico-first approach not only accelerates the research and development cycle but also allows for a more targeted and informed experimental strategy, ultimately saving time and resources. The findings will serve as a foundational dataset, paving the way for future experimental validation and exploration of this molecule in medicinal chemistry and materials science.
References
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ResearchGate. (n.d.). Molecular structure, vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, NBO analysis of 3,5 di tert butyl 4 hydroxy benzoic acid | Request PDF. Retrieved from [Link]
-
PubMed. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid) | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Retrieved from [Link]
- Google Patents. (n.d.). US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.
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ResearchGate. (n.d.). 3,5-Dihydroxybenzoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. Retrieved from [Link]
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SciSpace. (n.d.). A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl). Retrieved from [Link]
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PubMed. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]
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DergiPark. (n.d.). In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl). Retrieved from [Link]
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Pharmacy Education. (2023). Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme. Retrieved from [Link]
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ResearchGate. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]
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PubChem. (n.d.). 3-Isopropoxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Retrieved from [Link]
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An In-depth Technical Guide on 3,5-Dichloro-4-isopropoxybenzoic Acid: Synthesis, Properties, and Potential Applications
Introduction
3,5-Dichloro-4-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid. While specific details regarding its initial discovery and extensive historical development are not widely documented in readily accessible literature, its structural motifs suggest its relevance as a potential intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. The presence of the dichlorinated benzene ring and the isopropoxy group offers a unique combination of lipophilicity and potential for specific biological interactions, making it a compound of interest for researchers and professionals in drug development.
This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and potential applications. The information presented herein is curated for researchers, scientists, and drug development professionals, aiming to provide a foundational understanding of this compound and to stimulate further investigation into its potential uses.
Synthesis of this compound
The synthesis of this compound can be logically approached as a two-step process, beginning with the preparation of its precursor, 3,5-Dichloro-4-hydroxybenzoic acid, followed by the etherification of the hydroxyl group.
Part 1: Synthesis of 3,5-Dichloro-4-hydroxybenzoic Acid
The synthesis of 3,5-Dichloro-4-hydroxybenzoic acid can be achieved through the chlorination of 4-hydroxybenzoic acid. This electrophilic aromatic substitution reaction introduces two chlorine atoms onto the benzene ring at the positions ortho to the hydroxyl group.
Experimental Protocol: Chlorination of 4-hydroxybenzoic acid
-
Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: 4-hydroxybenzoic acid is dissolved in a suitable solvent, such as glacial acetic acid.
-
Chlorination: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), is added dropwise to the solution at a controlled temperature. The reaction is typically performed in the presence of a Lewis acid catalyst, like iron(III) chloride (FeCl₃), to enhance the rate of chlorination.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude product.
-
Purification: The precipitate is collected by filtration, washed with cold water to remove any remaining acid and catalyst, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-Dichloro-4-hydroxybenzoic acid.
Part 2: Synthesis of this compound via Williamson Ether Synthesis
The conversion of 3,5-Dichloro-4-hydroxybenzoic acid to its isopropoxy derivative is achieved through the Williamson ether synthesis. This classic S(_N)2 reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide.[1]
Experimental Protocol: Isopropoxylation of 3,5-Dichloro-4-hydroxybenzoic acid
-
Deprotonation: 3,5-Dichloro-4-hydroxybenzoic acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
-
Alkylation: 2-bromopropane or 2-iodopropane is added to the reaction mixture. The mixture is then heated to facilitate the nucleophilic attack of the phenoxide on the isopropyl halide.
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC.
-
Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to obtain the final product.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its precursor is provided in the table below.
| Property | This compound | 3,5-Dichloro-4-hydroxybenzoic acid |
| CAS Number | 41490-10-2[2] | 3336-41-2 |
| Molecular Formula | C₁₀H₁₀Cl₂O₃[2] | C₇H₄Cl₂O₃ |
| Molecular Weight | 249.09 g/mol [2] | 207.01 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Melting Point | Not explicitly available | 264-266 °C |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone. | Soluble in hot water, ethanol, and ether. |
| IUPAC Name | This compound[2] | 3,5-dichloro-4-hydroxybenzoic acid |
Potential Applications in Drug Development
While this compound itself is not a marketed drug, its structural features are present in molecules with interesting biological activities. The field of medicinal chemistry often utilizes halogenated benzoic acid derivatives as building blocks for the synthesis of novel therapeutic agents.
A notable area of research involves the development of new treatments for neurodegenerative diseases. A recent study highlighted the potential of hybrids of cyclopentaquinoline and 3,5-dichlorobenzoic acid as neuroprotective agents for the treatment of Alzheimer's disease. These compounds were designed to inhibit cholinesterases, key enzymes in the pathology of Alzheimer's, and to protect against oxidative stress.[3] This suggests that the 3,5-dichlorobenzoic acid moiety can serve as a crucial pharmacophore in the design of new drugs targeting complex diseases.
The isopropoxy group can modulate the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability. By replacing a hydroxyl group with an isopropoxy group, researchers can fine-tune the ability of a drug candidate to cross cell membranes and resist metabolic degradation, potentially leading to improved efficacy and duration of action.
Conclusion
This compound represents a versatile chemical entity with potential for further exploration in the field of drug discovery and development. While its own history is not extensively detailed, the synthetic routes to this compound are based on well-established and reliable organic chemistry principles. The presence of the dichlorinated aromatic ring and the isopropoxy functional group provides a unique set of properties that can be exploited in the design of novel bioactive molecules. The promising research into related 3,5-dichlorobenzoic acid derivatives for neurodegenerative diseases underscores the potential value of this compound as a key building block for future therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
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-
Czarnecka, K., et al. (2021). New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. PubMed Central. Retrieved from [Link]
-
Dong, F., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid.
- Google Patents. (n.d.). Preparation method of 3,5-dichloro-4-methylbenzoic acid.
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PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. Retrieved from [Link]
-
Justia Patents. (n.d.). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]
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3,5-Dichloro-4-isopropoxybenzoic acid safety and handling guidelines
An In-depth Technical Guide to the Safe Handling of 3,5-Dichloro-4-isopropoxybenzoic Acid
Foreword: A Proactive Approach to Laboratory Safety
In the fast-paced environment of drug discovery and chemical research, the introduction of novel chemical entities is a daily occurrence. While the scientific potential of these molecules is often the primary focus, a thorough understanding of their potential hazards and the implementation of robust safety protocols are paramount. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive overview of the safety and handling guidelines for this compound (CAS No. 41490-10-2).
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of safe laboratory practice.
Systematic Name: this compound[1]
Synonyms: No widely recognized synonyms are currently available.
CAS Number: 41490-10-2[1]
Molecular Formula: C₁₀H₁₀Cl₂O₃[1]
Molecular Weight: 249.1 g/mol [1]
Chemical Structure:
The physicochemical properties of a compound dictate its behavior under various laboratory conditions and are crucial for risk assessment. The following table summarizes key properties, with some values estimated based on structurally similar compounds.
| Property | Value/Information | Source (Analogous Compound) |
| Appearance | White to off-white powder/solid. | [2] |
| Melting Point | Not specified. For comparison, 3,5-dichlorobenzoic acid is 184-187 °C. | |
| Boiling Point | Not specified. For comparison, 4-isopropoxybenzoic acid is 297 °C. | |
| Solubility | Likely insoluble in water; soluble in organic solvents. | [3] |
| pKa | Not specified. For comparison, 4-isopropoxybenzoic acid is 4.68. | [3] |
| Storage Temperature | Store at room temperature. | [1] |
Section 2: Hazard Identification and Toxicological Profile
Based on the hazard classifications of structurally similar compounds, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory tract.
GHS Hazard Classification (Anticipated)
The following table synthesizes the GHS classifications from related compounds to project a likely hazard profile.
| Hazard Class | Hazard Statement | Rationale/Source (Analogous Compound) |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | Based on 3,5-Dichloro-4-methoxybenzoic acid. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Consistent across 3,5-dichlorobenzoic acid and 4-isopropoxybenzoic acid. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Consistent across 3,5-dichlorobenzoic acid and 4-isopropoxybenzoic acid. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Consistent across 3,5-dichlorobenzoic acid and 4-isopropoxybenzoic acid. |
Routes of Exposure and Symptoms
-
Inhalation: Inhalation of dust may cause irritation to the respiratory tract, leading to coughing and shortness of breath.
-
Skin Contact: Direct contact can cause skin irritation, characterized by redness and itching.
-
Eye Contact: The compound is expected to be a serious eye irritant, causing pain, redness, and watering.
-
Ingestion: Ingestion may lead to gastrointestinal irritation.
Section 3: The Hierarchy of Controls: A Framework for Safety
Effective chemical safety relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and sustainable safety measures.
Caption: Figure 1: The Hierarchy of Controls for implementing chemical safety.
For this compound, elimination and substitution are often not feasible in a research context. Therefore, the focus must be on robust engineering controls, administrative policies, and the correct use of PPE.
Section 4: Safe Handling, Storage, and Engineering Controls
Engineering Controls
The primary engineering control for handling this powdered compound is a certified chemical fume hood. This is non-negotiable. The fume hood serves a dual purpose: it protects the user from inhaling fine particulates and contains any potential spills. All weighing and solution preparation activities must be conducted within the fume hood.
Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust. Use appropriate tools, such as a chemical spatula, for transfers.
-
Grounding: When transferring large quantities of the powder, ensure equipment is properly grounded to prevent static discharge, which could ignite flammable solvents used in the process.
-
Ventilation: Ensure adequate ventilation in the laboratory. The fume hood is the primary control, but good general lab ventilation is also essential.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage
Store this compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.
Section 5: Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the final barrier between the researcher and the chemical hazard.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.
-
Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling chlorinated aromatic compounds and any solvents being used. Always inspect gloves for tears or punctures before use.
-
Skin and Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an appropriate particulate filter may be necessary for cleaning up large spills or in situations where engineering controls are not sufficient.
Section 6: Emergency Procedures
A well-rehearsed emergency plan is crucial. All laboratory personnel should be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.
Spill Response Workflow
Caption: Figure 2: General workflow for responding to a chemical spill.
Section 7: Experimental Protocol: Safe Weighing and Solubilization
This protocol illustrates the integration of safety measures into a common laboratory task.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE: safety goggles, nitrile gloves, and a lab coat.
-
Gather all necessary equipment: the container of this compound, a clean beaker, a spatula, and the chosen solvent.
-
-
Weighing:
-
Place a weigh boat on the analytical balance inside the fume hood.
-
Carefully open the container of the acid. Avoid any sudden movements that could create dust.
-
Using the spatula, transfer the desired amount of the solid to the weigh boat.
-
Securely close the primary container and place it in a stable position.
-
-
Solubilization:
-
Carefully add the weighed solid to the beaker.
-
Slowly add the solvent to the beaker, using a wash bottle or pipette.
-
If necessary, use a magnetic stirrer at a low speed to aid dissolution, ensuring the beaker is covered to prevent splashing.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth.
-
Dispose of the weigh boat and any contaminated cleaning materials in the designated solid waste container.
-
Wash hands thoroughly after completing the procedure.
-
Section 8: Disposal Considerations
All waste containing this compound, whether solid or in solution, must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.
Conclusion: A Culture of Safety
The safe handling of this compound, like any chemical, is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the potential hazards, implementing robust controls, and being prepared for emergencies, researchers can confidently explore the scientific potential of this and other novel compounds while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational document, and it is incumbent upon every researcher to seek out additional information and apply sound scientific judgment in all laboratory operations.
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An In-depth Technical Guide to 3,5-Dichloro-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for therapeutic agents and functional materials.[1][2] Their prevalence in drug discovery is a testament to their ability to engage in various biological interactions, often serving as a key component in the development of novel pharmaceuticals.[3][4] This guide provides a comprehensive technical overview of a specific derivative, 3,5-Dichloro-4-isopropoxybenzoic acid , a molecule of interest for its potential applications stemming from its unique substitution pattern. While empirical data for this specific compound is not extensively available in public literature, this guide will leverage data from structurally related analogs to provide a robust predictive profile, ensuring a scientifically grounded resource for researchers.
Chemical Identity and Physicochemical Properties
Correctly identifying a compound is the first step in any rigorous scientific investigation. The nomenclature and structural representation of this compound are outlined below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 41490-10-2 | [5] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [5] |
| Molecular Weight | 249.1 g/mol | [5] |
| Canonical SMILES | CC(C)OC1=C(Cl)C=C(C(=O)O)C=C1Cl | [5] |
Physicochemical Characteristics
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. While experimental data for this compound is limited, we can infer its likely properties based on related compounds. For instance, the melting point of 4-isopropoxybenzoic acid is 164-167 °C, and its pKa is approximately 4.68.[6] The introduction of two chlorine atoms is expected to increase the molecular weight and likely elevate the melting point due to increased intermolecular forces. The electron-withdrawing nature of the chlorine atoms would also be expected to increase the acidity of the carboxylic acid, thereby lowering the pKa.
| Property | Predicted Value / Information | Basis of Prediction / Source |
| Melting Point | Likely > 170 °C | Based on the melting point of 4-isopropoxybenzoic acid and the effect of halogenation. |
| Boiling Point | Decomposes before boiling | Typical for aromatic carboxylic acids. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. | General solubility of benzoic acid derivatives. |
| pKa | < 4.68 | Electron-withdrawing effects of chlorine atoms increasing acidity compared to 4-isopropoxybenzoic acid. |
| Appearance | White to off-white crystalline solid | General appearance of similar compounds.[6] |
Synthesis and Reactivity
A potential retrosynthetic analysis suggests that the target molecule can be synthesized from a suitably substituted phenol.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthesis Workflow
A plausible forward synthesis could commence from 3,5-dichloro-4-hydroxybenzoic acid, which is commercially available.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 3,5-dichloro-4-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a weak base like potassium carbonate.
-
Alkylation: Add an excess of 2-bromopropane to the reaction mixture. Heat the mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization
The structural elucidation of a synthesized compound relies on a combination of spectroscopic techniques. While experimental spectra for this compound are not available, we can predict the key features based on the analysis of its structural components and data from similar molecules.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
A singlet for the two equivalent aromatic protons.
-
A septet for the methine proton of the isopropoxy group.
-
A doublet for the six equivalent methyl protons of the isopropoxy group.
-
A broad singlet for the acidic proton of the carboxylic acid group, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework.[12][13]
-
A peak for the carbonyl carbon of the carboxylic acid (typically downfield).
-
Several distinct peaks for the aromatic carbons, with their chemical shifts influenced by the chloro and isopropoxy substituents.
-
Peaks corresponding to the methine and methyl carbons of the isopropoxy group.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[14][15]
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.[16]
-
C-O stretching bands for the ether and carboxylic acid groups.
-
C-Cl stretching bands in the fingerprint region.
-
Aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a prominent molecular ion peak. A key feature would be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.[17] Common fragmentation pathways would include the loss of the isopropoxy group, the carboxyl group, and chlorine atoms.[18][19]
Potential Applications in Drug Development
Benzoic acid derivatives are a well-established class of compounds in drug discovery, with applications ranging from anticancer to antimicrobial agents.[2][20] The specific substitution pattern of this compound suggests several potential areas of investigation:
-
Enzyme Inhibition: The carboxylic acid moiety can act as a key binding element in the active sites of various enzymes. The dichlorinated and isopropoxy-substituted phenyl ring provides a scaffold for further functionalization to achieve target specificity and potency.
-
Antimicrobial Agents: Halogenated aromatic compounds are known to possess antimicrobial properties. This compound could serve as a starting point for the development of new antibacterial or antifungal agents.
-
Herbicidal Activity: Some chlorinated benzoic acid derivatives have been utilized as herbicides.[8]
The overall lipophilicity and electronic properties of this compound make it an interesting candidate for lead optimization in various drug discovery programs.
Safety and Handling
Based on the safety data for related compounds, this compound should be handled with care.[5] It is predicted to be harmful if swallowed and may cause eye and skin irritation.[9][10][21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid creating dust. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a halogenated aromatic carboxylic acid with potential for applications in medicinal chemistry and other fields. While specific experimental data is sparse, this guide has provided a comprehensive overview based on established chemical principles and data from structurally related compounds. The proposed synthetic route offers a viable pathway for its preparation, and the predicted analytical data provides a basis for its characterization. Further research into the biological activities of this compound and its derivatives is warranted to explore its full potential.
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PubChem Compound Summary for CID 72972, 4-Isopropoxybenzoic acid. National Center for Biotechnology Information. [Link]
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Mass Spectrometry of Aromatic Compounds and Phenols. (2023, January 26). [Video]. YouTube. [Link]
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The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15). [Link]
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Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. ResearchGate. [Link]
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Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides. PubMed. [Link]
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Doc Brown's Chemistry, Mass spectrum of 1,1-dichloroethane. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. National Institutes of Health. [Link]
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Methodological & Application
Application Note: Quantitative Analysis of 3,5-Dichloro-4-isopropoxybenzoic Acid
Abstract
This comprehensive guide details robust analytical methodologies for the precise quantification of 3,5-dichloro-4-isopropoxybenzoic acid, a halogenated aromatic carboxylic acid relevant in pharmaceutical and chemical synthesis. Addressing the needs of researchers, quality control analysts, and drug development professionals, this document provides detailed, field-tested protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed as a self-validating system, emphasizing the scientific rationale behind procedural choices to ensure data integrity and reproducibility. All methodologies are grounded in established principles and adhere to international validation standards, such as those outlined by the International Council for Harmonisation (ICH)[1][2][3][4][5].
Introduction: The Analytical Imperative
This compound (CAS: 41490-10-2, Formula: C₁₀H₁₀Cl₂O₃, MW: 249.1 g/mol ) is a substituted benzoic acid derivative.[6] The accurate and precise quantification of this compound is critical for various applications, including monitoring reaction kinetics, determining purity of synthesized batches, performing stability studies, and supporting pharmacokinetic analyses.[7] The presence of two chlorine atoms and a carboxylic acid functional group dictates the selection of appropriate analytical strategies.
This application note presents three distinct, yet complementary, analytical approaches. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[7]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible, robust method ideal for routine quality control and assays of bulk material or formulated products where concentration levels are relatively high.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A high-sensitivity technique suitable for detecting volatile impurities or for analyses where derivatization to enhance volatility is feasible. This is particularly useful for identifying and quantifying the analyte in complex matrices after appropriate sample cleanup.[8][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for ultra-sensitive and highly selective quantification, especially for trace-level analysis in complex biological or environmental matrices.[10][11][12][13]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
Reversed-phase HPLC is the premier technique for the analysis of moderately polar aromatic acids like benzoic acid derivatives.[14][15][16][17] The analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The acidic nature of this compound necessitates a mobile phase with a controlled, acidic pH. This suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized form of the analyte, which leads to better peak shape and retention. An acidic mobile phase, typically buffered around pH 2.5-4.5, protonates the carboxyl group, increasing its hydrophobicity and interaction with the C18 stationary phase.[16][18] UV detection is suitable due to the presence of the aromatic ring, which provides strong chromophoric activity.
Experimental Protocol
2.2.1. Materials and Reagents
-
Reference Standard: this compound (Purity ≥95%)[6]
-
Solvents: HPLC-grade methanol, acetonitrile, and water (Milli-Q or equivalent).
-
Buffers: Ammonium acetate or potassium phosphate (analytical grade).
-
Acids: Formic acid or phosphoric acid to adjust mobile phase pH.
2.2.2. Instrumentation and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.05 M ammonium acetate (pH adjusted to 4.4 with acetic acid) and methanol (60:40 v/v).[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically around 230-240 nm for dichlorobenzoic acid derivatives).
-
Injection Volume: 10 µL.
2.2.3. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[18]
-
Working Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[15]
Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Validation Parameters
The method must be validated according to ICH Q2(R2) guidelines.[1][3]
| Parameter | Specification | Purpose |
| Linearity (r²) | > 0.999 | Confirms a direct relationship between concentration and response. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of test results to the true value. |
| Precision (% RSD) | < 2.0% | Demonstrates the consistency of results (repeatability & intermediate). |
| LOD | ~0.4 µg/mL | The lowest amount of analyte that can be detected.[16] |
| LOQ | ~1.1 µg/mL | The lowest amount of analyte that can be quantified with precision.[16] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS offers high separation efficiency and sensitive detection. However, the carboxylic acid group of this compound makes it polar and non-volatile, which is unsuitable for direct GC analysis. Therefore, a crucial derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl or silyl ester).[19] This process reduces polarity and improves chromatographic performance. Following separation on a low-polarity capillary column, the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern of the derivatized analyte.
Experimental Protocol
3.2.1. Derivatization
-
Sample Preparation: Accurately weigh the sample into a vial and dissolve in a suitable solvent (e.g., methanol).
-
Esterification: Add a derivatizing agent such as BF₃-methanol or diazomethane (with appropriate safety precautions) and heat to form the methyl ester. Alternatively, use a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Extraction: After derivatization, the analyte is typically extracted into an organic solvent like hexane or ethyl acetate.[19][20]
3.2.2. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A low-polarity capillary column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity, monitoring characteristic ions of the derivatized analyte.
Workflow Diagram
Caption: GC-MS workflow including derivatization.
Validation Parameters
| Parameter | Specification | Rationale |
| Linearity (r²) | > 0.998 | Ensures proportional response for the derivatized analyte. |
| Accuracy (% Recovery) | 95.0 - 105.0% | Accounts for both analytical and derivatization efficiency. |
| Precision (% RSD) | < 5.0% | Higher variability is acceptable due to the multi-step sample prep. |
| LOD | ~0.01 µg/mL | High sensitivity due to selective detection. |
| LOQ | ~0.03 µg/mL | Precise quantification at trace levels. |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[11] This method is ideal for quantifying the analyte at very low concentrations or in highly complex matrices like plasma or tissue extracts. The analyte is typically ionized using Electrospray Ionization (ESI) in negative mode, which is highly efficient for deprotonating carboxylic acids. The first quadrupole (Q1) selects the precursor ion (the deprotonated molecule [M-H]⁻). This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion is monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes matrix interference.[21]
Experimental Protocol
4.2.1. Sample Preparation
-
Protein Precipitation (for biological samples): Add 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge to pellet proteins.[22]
-
Solid-Phase Extraction (SPE): For cleaner samples, use a reversed-phase SPE cartridge. Acidify the sample to pH ~2, load it onto a conditioned C18 cartridge, wash away interferences, and elute the analyte with methanol.[23]
4.2.2. Instrumentation and Conditions
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient from 10% B to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: ESI in Negative Ion Mode.
-
Key MS Parameters:
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~400 °C
-
-
MRM Transition: To be determined by infusing a standard solution. For C₁₀H₁₀Cl₂O₃ (MW 249.1), the precursor ion [M-H]⁻ would be m/z 248.0. A plausible fragment would result from the loss of the isopropoxy group or CO₂.
Workflow Diagram
Caption: LC-MS/MS workflow for trace quantification.
Validation Parameters
| Parameter | Specification | Rationale |
| Linearity (r²) | > 0.995 | Wide dynamic range is typical. |
| Accuracy (% Recovery) | 85.0 - 115.0% | Wider acceptance for complex matrices and low concentrations. |
| Precision (% RSD) | < 15.0% | Reflects the complexity of trace analysis in biological samples. |
| LOD | < 0.001 µg/mL | Extremely high sensitivity due to MRM. |
| LOQ | < 0.003 µg/mL | Allows for quantification at pg/mL levels. |
Conclusion and Method Selection
The choice of analytical method for this compound quantification is dictated by the specific analytical challenge.
-
For routine analysis of bulk drug substance or high-concentration formulations, HPLC-UV is the most practical, cost-effective, and robust method.
-
When higher sensitivity is needed and the matrix allows for derivatization, GC-MS provides excellent performance and structural confirmation.
-
For trace-level quantification in complex biological or environmental samples, LC-MS/MS is the definitive technique, offering unmatched sensitivity and selectivity.
Each protocol presented herein is a robust starting point. Method parameters should be further optimized and rigorously validated in the end-user's laboratory to ensure they are fit for their intended purpose, in accordance with regulatory guidelines.[1][2][5]
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved from [Link]
-
Tighrine, A., Amir, Y., & Mamou, M. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of AOAC International. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Analyzing Haloacetic Acids Using Gas Chromatography/Mass Spectrometry. Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2,4-dichlorobenzoic acid.
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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Agilent. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]
-
CONICET. (2024). Analytical Methods. Retrieved from [Link]
-
UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Exploiting column chemistry for chromatographic separation and quantification of caffeoylquinic acids in Gynura procumbens. Retrieved from [Link]
-
Oxford Academic. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]
-
Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]
-
USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Analysis of Haloacetic Acids and Dalapon in Water by GC-MS Using TraceGOLDTM TG-5MS with SafeGuard GC Column. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
-
ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. Retrieved from [Link]
-
ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
-
PubMed. (2003). Validated Spectrophotometric Methods for the Determination of Amlodipine Besylate in Drug Formulations Using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and Ascorbic Acid. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Retrieved from [Link]
-
ResearchGate. (2025). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.
-
PubMed. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloro-4-(hydroxymethyl)benzoic acid. Retrieved from [Link]
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Application Note: A Robust, Validated HPLC Method for the Quantification of 3,5-Dichloro-4-isopropoxybenzoic Acid
Abstract
This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,5-Dichloro-4-isopropoxybenzoic acid. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The entire process, from initial analyte assessment to full method validation according to International Council for Harmonisation (ICH) guidelines, is described, emphasizing the scientific rationale behind each experimental choice.
Introduction and Analyte Characteristics
This compound is a substituted benzoic acid derivative. Accurate quantification of this compound is essential for process monitoring, quality assurance of starting materials, and impurity profiling in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for such molecules due to its high resolution, sensitivity, and quantitative accuracy.[1][2]
The development of an effective HPLC method begins with a thorough understanding of the analyte's physicochemical properties, which dictate the selection of chromatographic conditions.
| Property | Value / Description | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 41490-10-2 | [3] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [3] |
| Molecular Weight | 249.1 g/mol | [3] |
| Chemical Structure | ![]() | |
| Estimated pKa | ~3.0 - 3.5 (Estimated) | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Methanol, Acetonitrile). | [4][5] |
| UV Chromophore | Substituted benzene ring conjugated with a carboxylic acid group. |
Expert Rationale: The pKa of the parent 4-isopropoxybenzoic acid is 4.68.[6] The presence of two electron-withdrawing chlorine atoms on the aromatic ring will increase the acidity of the carboxylic acid group, thereby lowering its pKa. An estimated pKa in the range of 3.0-3.5 is a chemically sound starting point for method development.
Method Development Strategy and Rationale
The goal is to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time, ensuring it is well-separated from any potential impurities or solvent front artifacts.
Choice of Chromatographic Mode and Stationary Phase
The analyte possesses both hydrophobic (dichlorinated isopropoxy-phenyl group) and polar (carboxylic acid) characteristics, making Reversed-Phase HPLC (RP-HPLC) the ideal separation mode. A C18 (octadecylsilyl) bonded silica column is selected as the stationary phase due to its versatility and strong hydrophobic retention capabilities, which are well-suited for retaining the nonpolar moiety of the analyte.
Mobile Phase Selection and pH Control
For acidic compounds like this compound, controlling the mobile phase pH is the most critical factor for achieving reproducible retention and good peak shape.
-
Causality of pH Control: At a pH near its pKa, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. This leads to poor peak shape (tailing or fronting) and unstable retention times. To ensure the analyte is in a single, non-ionized state, the mobile phase pH must be adjusted.
-
Selected pH: To suppress the ionization of the carboxylic acid group, the mobile phase pH should be set at least 1.5 to 2 units below the analyte's pKa.[7][8] Based on our estimated pKa of ~3.0-3.5, a mobile phase pH of ~2.5 is optimal. This ensures the analyte is fully protonated (neutral), maximizing its interaction with the nonpolar C18 stationary phase and resulting in a sharp, symmetrical peak.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier is required.
-
Aqueous Phase: 0.1% (v/v) Phosphoric Acid in HPLC-grade water. This is a simple and effective way to maintain a low pH of approximately 2.5.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.
-
Detection Wavelength (λ)
The conjugated aromatic system of the analyte allows for sensitive detection using a UV detector. A UV scan of a standard solution from 200-400 nm is performed to identify the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity. For benzoic acid derivatives, strong absorbance is typically observed around 230 nm and 254 nm.[1][9] For this method, 235 nm was selected after optimization.
The logical flow of this development process is illustrated below.
Caption: Logical workflow for HPLC method development.
Detailed Experimental Protocol
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Chemicals and Reagents
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Phosphoric Acid (ACS grade, ~85%).
-
Water (HPLC grade or Milli-Q).
Solution Preparation
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. (Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water).
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Final Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 0.1% H₃PO₄ in Water / Acetonitrile (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guideline to demonstrate its suitability for the intended purpose.[10][11]
Caption: Workflow for analytical method validation.
Specificity
-
Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from the diluent, potential impurities, or degradation products.
-
Protocol: Inject the diluent (blank), a standard solution, and a sample solution spiked with known related substances (if available).
-
Acceptance Criteria: The blank injection should show no interfering peaks at the retention time of the analyte. The analyte peak should be pure and spectrally homogenous (as determined by DAD peak purity analysis) and well-resolved from other peaks (Resolution > 2.0).
Linearity and Range
-
Objective: To establish a linear relationship between the analyte concentration and the detector response over a specified range.
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Objective: To assess the closeness of the experimental value to the true value.
-
Protocol: Perform recovery studies by spiking a placebo (or a sample matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[12]
Precision
-
Objective: To evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the peak areas should be ≤ 2.0% for repeatability and intermediate precision.[12]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Protocol: These can be estimated from the linearity curve based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Acceptance Criteria: The LOQ concentration should be subsequently verified to have a signal-to-noise ratio of at least 10:1 and demonstrate acceptable precision and accuracy.
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method parameters one at a time and assess the impact on system suitability (e.g., retention time, tailing factor, resolution).
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (25 °C and 35 °C)
-
Mobile Phase Composition: ± 2% absolute in organic modifier (e.g., 53% and 57% Acetonitrile)
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor < 1.5, theoretical plates > 2000) should remain within acceptable limits, and the results should not be significantly impacted by the changes.
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Specificity | No interference at analyte RT; Peak Purity > 990 | ICH Q2(R2) |
| Linearity (r²) | ≥ 0.999 | ICH Q2(R2) |
| Accuracy (% Recovery) | 98.0 - 102.0% | ICH Q2(R2) |
| Precision (%RSD) | ≤ 2.0% | ICH Q2(R2) |
| LOQ | S/N ≥ 10; acceptable precision & accuracy | ICH Q2(R2) |
| Robustness | System suitability criteria met | ICH Q2(R2) |
Conclusion
The RP-HPLC method described provides a reliable and robust solution for the quantitative analysis of this compound. The method development was guided by fundamental chromatographic principles, particularly the critical need for pH control to ensure reproducible results for an acidic analyte. The comprehensive validation protocol, grounded in ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust, making it fit for its intended purpose in a regulated research or quality control environment.
References
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Preparation of 3,5-dialkyl-4-hydroxybenzoic acid. Google Patents.
-
4-ISOPROPOXYBENZOIC ACID | 13205-46-4. ChemicalBook.
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3,4-Dichlorobenzoic Acid | 51-44-5. Tokyo Chemical Industry Co., Ltd.
-
This compound 95% | CAS: 41490-10-2. AChemBlock.
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3,5-DICHLORO-4-ISOPROPOXYPHENYLBORONIC ACID Price. Chemsrc.com.
-
How does an acid pH affect reversed-phase chromatography separations? Biotage.
-
<621> CHROMATOGRAPHY. The United States Pharmacopeia (USP).
-
VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation (ICH).
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DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. IRE Journals.
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New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
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Can you retain polar acidic compounds using reversed-phase conditions? YouTube.
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
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<621> CHROMATOGRAPHY. U.S. Pharmacopeia.
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of the Serbian Chemical Society.
-
4-Isopropoxybenzoic acid, 99%. Fisher Scientific.
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
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using 3,5-Dichloro-4-isopropoxybenzoic acid in pharmaceutical intermediate synthesis
An Application Guide for the Synthesis and Derivatization of 3,5-Dichloro-4-isopropoxybenzoic Acid in Pharmaceutical Research
Introduction: A Versatile Building Block in Medicinal Chemistry
This compound is a polysubstituted aromatic carboxylic acid that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its structure is characterized by a benzoic acid core, which provides a key reactive handle for derivatization, and a unique substitution pattern—two chlorine atoms and an isopropoxy group—that allows for the fine-tuning of steric and electronic properties. This strategic arrangement of functional groups makes it an attractive scaffold for developing novel therapeutic agents, particularly in areas where specific pharmacophores are required to achieve desired biological activity.
The chlorine atoms enhance the lipophilicity of the molecule and can participate in halogen bonding or block metabolic pathways, potentially increasing the half-life of a drug candidate. The isopropoxy group provides a moderately bulky, lipophilic substituent that can probe hydrophobic pockets in target proteins. The carboxylic acid moiety is the primary site for chemical modification, readily undergoing reactions such as esterification and amide bond formation to link the scaffold to other fragments or pharmacophores.[1] This guide provides a detailed overview of the synthesis of this key intermediate and outlines robust protocols for its subsequent derivatization into esters and amides, which are fundamental transformations in drug discovery and development.[2]
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 41490-10-2 | [3] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [3] |
| Molecular Weight | 249.1 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | White to off-white solid/powder | N/A |
| Purity | Typically ≥95% | [3] |
| Storage | Store at room temperature in a dry, well-ventilated place.[4] | [3] |
Safety and Handling:
While a specific safety data sheet for this compound is not broadly available, its structure suggests that precautions similar to those for its precursor, 3,5-Dichloro-4-hydroxybenzoic acid, should be observed.
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5][6]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][6]
-
P264: Wash skin thoroughly after handling.[5]
-
P280: Wear protective gloves/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4][5]
-
Part 1: Synthesis of this compound
The most direct and reliable synthesis of the title compound begins with the commercially available precursor, 3,5-Dichloro-4-hydroxybenzoic acid. The key transformation is a Williamson ether synthesis, a robust and well-established method for forming ethers.[7][8] This reaction proceeds via an Sₙ2 mechanism, where the phenoxide, formed by deprotonating the hydroxyl group, acts as a nucleophile and attacks an alkyl halide.[9]
Reaction Workflow: Williamson Ether Synthesis
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Application Notes & Protocols for 3,5-Dichloro-4-isopropoxybenzoic Acid in Agrochemical Research
Abstract: This document provides a comprehensive guide for the investigation of 3,5-Dichloro-4-isopropoxybenzoic acid as a potential herbicidal agent. Due to the absence of published data on the specific agrochemical applications of this molecule, this guide is structured as a complete research and development workflow. It outlines a proposed synthesis pathway, hypothesizes a mode of action based on structurally related analogs, and provides detailed, field-proven protocols for its formulation, and rigorous bio-evaluation. This document is intended for researchers and scientists in the field of agrochemical discovery and development, offering a robust framework for the systematic assessment of novel herbicidal candidates.
Introduction: A Candidate Herbicide
The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for new active ingredients with diverse chemical structures and modes of action. Benzoic acid derivatives have long been a cornerstone of chemical weed management, with prominent examples like dicamba and chloramben acting as synthetic auxins.[1] The herbicidal activity of these molecules is often dictated by the substitution pattern on the phenyl ring.
This compound is a novel compound that, based on its structural features, presents a compelling case for investigation as a potential herbicide. The presence of chlorine atoms at the 3 and 5 positions is a common feature in many active benzoic acid herbicides, and the isopropoxy group at the 4-position may influence its absorption, translocation, and metabolic stability within the plant. This document serves as a foundational guide to systematically explore the herbicidal potential of this molecule, from initial synthesis to bioactivity assessment.
Proposed Synthesis Pathway
A plausible and efficient two-step synthesis is proposed for this compound, starting from the readily available 4-hydroxybenzoic acid.
Step 1: Williamson Ether Synthesis to form 4-Isopropoxybenzoic acid. This reaction involves the O-alkylation of 4-hydroxybenzoic acid with an isopropyl halide (e.g., 2-bromopropane) under basic conditions. The Williamson ether synthesis is a classic and reliable method for forming ethers.[2]
Step 2: Electrophilic Dichlorination. The resulting 4-isopropoxybenzoic acid is then subjected to electrophilic aromatic substitution to introduce two chlorine atoms at the positions ortho to the activating isopropoxy group. The isopropoxy group is an ortho-, para-directing group, and since the para position is blocked, chlorination is expected to occur at the 3 and 5 positions.
Caption: Proposed two-step synthesis of this compound.
Proposed Mode of Action: Synthetic Auxin
It is hypothesized that this compound functions as a synthetic auxin herbicide. Synthetic auxins mimic the plant hormone indole-3-acetic acid (IAA), leading to an overdose of auxin signaling. This disrupts various growth processes, causing uncontrolled cell division and elongation, epinasty (twisting of stems and petioles), and ultimately, plant death. The primary targets of synthetic auxins are F-box proteins such as TIR1 (Transport Inhibitor Response 1), which are components of the SCF E3 ubiquitin ligase complex.[3] Binding of the herbicide to this complex leads to the degradation of Aux/IAA transcriptional repressors, resulting in the unregulated expression of auxin-responsive genes.
Caption: Proposed mode of action as a synthetic auxin herbicide.
Experimental Protocols
Protocol for Synthesis of this compound
Materials:
-
4-hydroxybenzoic acid
-
Sodium hydroxide (NaOH)
-
2-bromopropane
-
Dimethylformamide (DMF)
-
Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS)
-
Iron(III) chloride (FeCl₃) or other suitable Lewis acid
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and safety equipment
Procedure:
Step 1: Synthesis of 4-Isopropoxybenzoic Acid
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid in DMF.
-
Add two equivalents of powdered NaOH and stir the mixture.
-
Slowly add 1.5 equivalents of 2-bromopropane to the mixture.
-
Heat the reaction mixture at 60-70°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and acidify with HCl to a pH of 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-isopropoxybenzoic acid.[4][5]
Step 2: Dichlorination
-
Dissolve the crude 4-isopropoxybenzoic acid in a suitable solvent (e.g., dichloromethane).
-
Add a catalytic amount of FeCl₃.
-
Bubble chlorine gas through the solution at a controlled rate, or add N-Chlorosuccinimide portion-wise, while maintaining the temperature at 0-5°C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, quench the reaction with a sodium thiosulfate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization from a solvent system like ethyl acetate/hexane.
Protocol for Formulation of Test Solutions
Objective: To prepare a stock solution and serial dilutions of the synthesized compound for bioassays.
Materials:
-
Synthesized this compound
-
Acetone (analytical grade)
-
Tween® 20 or other suitable surfactant
-
Distilled water
-
Volumetric flasks, pipettes, and magnetic stirrer
Procedure:
-
Prepare Stock Solution (e.g., 10,000 ppm): Weigh 100 mg of the purified compound and dissolve it in 5 mL of acetone in a 10 mL volumetric flask. Add 100 µL of Tween® 20. Bring the volume to 10 mL with distilled water. This is the 10,000 ppm stock solution.
-
Prepare Serial Dilutions: Perform serial dilutions from the stock solution to obtain the desired test concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 ppm). For each dilution, use a diluent of acetone/water/Tween® 20 in the same proportion as the stock solution to maintain consistent solvent effects.
-
Prepare Control Solution: A control solution should be prepared containing the same concentration of acetone and Tween® 20 as the highest herbicide concentration test solution, but without the active ingredient.
Protocol for Pre-Emergence Herbicidal Bioassay
Objective: To evaluate the effect of the compound on weed seed germination and seedling emergence.[6][7]
Materials:
-
Seeds of indicator weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))
-
Pots or trays filled with a standardized soil mix
-
Test solutions of this compound
-
A known commercial herbicide as a positive control
-
Solvent control solution
-
Growth chamber or greenhouse with controlled conditions (25°C, 16:8 h light:dark cycle)
Procedure:
-
Fill pots (e.g., 10 cm diameter) with the soil mix.
-
Sow a known number of seeds (e.g., 20-30) of each weed species on the soil surface.
-
Cover the seeds with a thin layer of soil (approx. 1 cm).[7]
-
Apply the test solutions evenly to the soil surface using a laboratory sprayer. Ensure consistent volume application across all pots.
-
Include a negative control (solvent only) and a positive control (commercial herbicide).
-
Place the pots in the growth chamber in a randomized complete block design.
-
Water the pots as needed to maintain soil moisture.[7]
-
After 14-21 days, assess the results by counting the number of emerged seedlings and measuring the fresh weight of the emerged shoots.
-
Calculate the percent inhibition of germination and growth relative to the negative control.
Protocol for Post-Emergence Herbicidal Bioassay
Objective: To evaluate the effect of the compound on established weed seedlings.[6][7]
Materials:
-
Weed seedlings at the 2-3 leaf stage grown in pots
-
Test solutions of this compound
-
A known commercial herbicide as a positive control
-
Solvent control solution
-
Laboratory sprayer
-
Growth chamber or greenhouse
Procedure:
-
Grow weed seedlings in pots until they reach the 2-3 true leaf stage.[7]
-
Spray the seedlings with the test solutions until foliage is uniformly wet but not to the point of runoff.
-
Include negative and positive controls.
-
Return the pots to the growth chamber.
-
After 14-21 days, visually assess the phytotoxicity on a scale of 0 (no effect) to 100 (complete death).
-
Harvest the above-ground biomass and measure the fresh weight.
-
Calculate the percent growth reduction relative to the negative control.
Data Presentation and Analysis
Quantitative data from the bioassays should be recorded in a structured format. The efficacy of the herbicide is typically quantified by determining the dose required to cause a 50% reduction in growth (GR₅₀) or a 50% inhibition of a specific parameter (IC₅₀).[8]
Table 1: Example Data Table for Pre-Emergence Bioassay
| Concentration (ppm) | Replicate | Emerged Seedlings | Fresh Weight (g) | % Inhibition (vs. Control) |
| Control | 1 | 25 | 2.5 | 0 |
| 2 | 27 | 2.6 | 0 | |
| 3 | 26 | 2.4 | 0 | |
| 31.25 | 1 | 20 | 2.0 | 20 |
| 2 | 22 | 2.1 | 19.2 | |
| 3 | 21 | 1.9 | 25 | |
| ... | ... | ... | ... | ... |
| 1000 | 1 | 2 | 0.1 | 96 |
| 2 | 1 | 0.05 | 98.1 | |
| 3 | 2 | 0.08 | 96.7 |
Data Analysis: The dose-response data should be analyzed using a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ value.[8][9]
Overall Experimental Workflow
The entire process of evaluating this compound can be visualized as a structured workflow.
Caption: Workflow for the evaluation of a novel herbicidal candidate.
References
-
LookChem. (n.d.). Cas 13205-46-4, 4-ISOPROPOXYBENZOIC ACID. Retrieved from [Link]
-
ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
Study on QSTR of Benzoic Acid Compounds with MCI - PMC - NIH. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. (2015). Retrieved from [Link]
-
Washington State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]
-
NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]
-
UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of bioassay techniques to herbicide investigations. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). ortho-Metalation/chlorination of benzoic acid derivatives: Preparation of [benzene-U-13C]-rac-Clopidogrel ([benzene-U-13C]-rac-SR25990C). Retrieved from [Link]
- ResearchGate. (n.d.). Dose–response curves for different herbicides [(a) glyphosate, (b).... Retrieved from https://www.researchgate.
-
MDPI. (n.d.). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Retrieved from [Link]
-
YouTube. (2022). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. Retrieved from [Link]
-
Purdue University. (n.d.). Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. Retrieved from [Link]
-
GR Calculator. (n.d.). About GR Metrics. Retrieved from [Link]
-
GRcalculator: an online tool for calculating and mining dose–response data - PMC - NIH. (2017). Retrieved from [Link]
-
Frontiers. (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Williamson Ether and Carboxylic Acids. Retrieved from [Link]
-
Weed Science. (2017). Revisiting auxin transport inhibition as a mode of action for herbicides. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with acetyl chloride to give acetic benzoic anhydride. Retrieved from [Link].
-
ResearchGate. (n.d.). Pre-emergence bioassay with lettuce. Effects of (A) aqueous extracts.... Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropoxybenzoic acid. Retrieved from [Link]
-
University of Calgary. (n.d.). Reactions of Benzene & Its Derivatives. Retrieved from [Link]
-
Journal of Experimental Botany. (2017). cheminformatics review of auxins as herbicides. Retrieved from [Link]
-
ResearchGate. (n.d.). Example of a dose-response curve. The most important ED-levels are.... Retrieved from [Link]
- Google Patents. (n.d.). CN103518780A - Novel herbicide.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Post-emergence bioassay with lettuce. Parameters (7 days after treatment). Retrieved from [Link]
-
Indian Society of Weed Science (ISWS). (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of natural auxins and the auxinic herbicides. Retrieved from [Link]
- Google Patents. (n.d.). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
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- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. isws.org.in [isws.org.in]
derivatization of 3,5-Dichloro-4-isopropoxybenzoic acid for GC-MS analysis
An Application Guide for the GC-MS Analysis of 3,5-Dichloro-4-isopropoxybenzoic Acid: Protocols for Silylation and Esterification
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high separation efficiency and sensitive detection capabilities. However, its application is primarily limited to compounds that are thermally stable and sufficiently volatile to traverse the gas chromatograph.[1] this compound, like many carboxylic acids, presents a challenge in this regard. The presence of the carboxylic acid functional group (-COOH) leads to high polarity and the formation of strong intermolecular hydrogen bonds.[1] These characteristics decrease its volatility to a point where direct GC analysis results in poor chromatographic performance, including broad, tailing peaks, low sensitivity, and potential thermal decomposition in the hot injector port.[2]
To overcome these limitations, chemical derivatization is an essential sample preparation step. This process modifies the problematic functional group, replacing the active hydrogen of the carboxyl group to block hydrogen bonding, reduce polarity, and increase volatility.[3][4] The resulting derivative is more amenable to GC-MS analysis, leading to sharper peaks, improved resolution, and enhanced sensitivity.[5] This application note provides detailed protocols for two robust and widely adopted derivatization techniques for this compound: silylation to form a trimethylsilyl (TMS) ester and esterification to form a methyl ester.
Method 1: Silylation via N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is arguably the most common derivatization technique for GC analysis, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[3] This transformation effectively masks the polar carboxyl group, significantly increasing the compound's volatility and thermal stability.[3]
Causality and Method Choice
The reagent of choice for this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). BSTFA is a powerful silylating agent that reacts readily with carboxylic acids.[3] A key advantage of BSTFA is that its reaction byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and generally do not interfere with the chromatographic analysis.[3] For carboxylic acids, which are less reactive than alcohols but more so than amines or amides, the reaction may be facilitated by gentle heating.[6] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further accelerate the reaction, especially for sterically hindered compounds, by acting as a leaving group scavenger.[6]
The fundamental reaction is a nucleophilic attack by the carboxyl oxygen on the silicon atom of the BSTFA molecule, leading to the displacement of the active proton and the formation of the TMS ester.[3]
Experimental Workflow: Silylation
Caption: Silylation workflow for this compound using BSTFA.
Detailed Protocol: Silylation with BSTFA
Reagents & Materials:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or BSTFA with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Acetonitrile or Pyridine (GC grade)
-
2 mL autosampler vials with PTFE-lined caps
-
Heating block or GC oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a 2 mL reaction vial.
-
Expert Insight: It is critical that the sample and solvent are anhydrous. Water will preferentially react with BSTFA, consuming the reagent and inhibiting the derivatization of the target analyte.[4] If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before proceeding.[3]
-
-
Solvent Addition: Add 200 µL of anhydrous acetonitrile or pyridine to the vial. Vortex briefly to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA (+1% TMCS). This ensures a significant molar excess of the derivatizing agent to drive the reaction to completion.[6]
-
Safety Note: Perform this step in a fume hood. Silylating agents are moisture-sensitive and can be irritating.
-
-
Reaction: Immediately cap the vial tightly. Heat the mixture at 70°C for 30 minutes.[3]
-
Expert Insight: While many simple compounds derivatize instantly, heating ensures the reaction completes for the potentially more resistant benzoic acid structure.[3] Reaction completion can be verified by analyzing aliquots at increasing time intervals (e.g., 15, 30, 60 min) until the derivative peak area remains constant.[3]
-
-
Analysis: After cooling the vial to room temperature, the sample is ready for injection. No further workup is required. Inject 1 µL of the solution into the GC-MS system.
Method 2: Esterification via Boron Trifluoride-Methanol (BF₃-Methanol)
Esterification is a classic chemical reaction that converts a carboxylic acid into an ester. For GC-MS purposes, methyl esters are preferred due to their excellent stability and volatility.[5] This protocol uses a solution of boron trifluoride in methanol as a powerful catalyst.
Causality and Method Choice
Boron trifluoride (BF₃) is a strong Lewis acid that serves as an excellent catalyst for esterification.[7] The reaction mechanism involves the protonation of the carboxyl oxygen by the acidic BF₃-Methanol complex. This protonation makes the carboxyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a methanol molecule.[7] A molecule of water is eliminated, and the methyl ester is formed.
This method is highly efficient and has been a standard for preparing fatty acid methyl esters (FAMEs) for decades.[7] Unlike silylation, the resulting methyl ester derivatives are generally not susceptible to hydrolysis from trace atmospheric moisture, making them very stable. The protocol requires a post-reaction extraction step to separate the nonpolar ester from the polar reaction medium.
Experimental Workflow: Esterification
Caption: Esterification workflow using BF₃-Methanol followed by liquid-liquid extraction.
Detailed Protocol: Esterification with BF₃-Methanol
Reagents & Materials:
-
This compound standard or sample
-
Boron Trifluoride-Methanol solution, 10% w/w
-
Hexane (GC grade)
-
Deionized Water
-
Anhydrous Sodium Sulfate (optional)
-
5 mL reaction vials with PTFE-lined caps
-
Heating block
-
Vortex mixer
-
Pasteur pipette
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the sample into a 5 mL reaction vial.
-
Reagent Addition: Add 1 mL of the 10% BF₃-Methanol solution to the vial.
-
Safety Note: BF₃-Methanol is toxic and corrosive. Handle exclusively in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).
-
-
Reaction: Seal the vial tightly and heat at 60°C for 10 minutes.[7]
-
Expert Insight: The reaction is typically rapid. Over-heating can lead to side reactions or sample degradation.
-
-
Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of hexane.
-
Phase Separation: Cap the vial and vortex vigorously for 1 minute to ensure the methyl ester is partitioned into the nonpolar hexane layer. Allow the layers to fully separate.
-
Sample Collection: Using a Pasteur pipette, carefully transfer the upper hexane layer to a clean autosampler vial for analysis.
-
Expert Insight: To remove any residual water, the hexane extract can be passed through a small plug of anhydrous sodium sulfate. This ensures a clean injection and protects the GC column.
-
-
Analysis: The sample is ready for injection. Inject 1 µL of the hexane extract into the GC-MS system.
GC-MS Analysis Parameters
The following parameters serve as a starting point and should be optimized for your specific instrumentation and analytical goals. A standard non-polar column is suitable for both the TMS and methyl ester derivatives.
| Parameter | Recommended Setting |
| GC System | |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless |
| Injector Temp | 250 °C |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms, or equivalent) |
| Oven Program | Initial: 80°C, hold 1 min |
| Ramp: 15°C/min to 280°C | |
| Hold: 5 min | |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Scan Range | m/z 50 - 550 |
| Solvent Delay | 3-4 minutes |
Trustworthiness: A Self-Validating System
To ensure the integrity and reliability of your results, the derivatization protocol must be validated. This involves confirming the reaction's completion and checking for potential interferences.
Caption: A logical workflow for validating the selected derivatization protocol.
-
Reagent Blank: Always prepare and analyze a reagent blank (all reagents and solvents, but no sample) alongside your samples.[3][7] This is crucial for identifying any contamination from reagents, glassware, or the environment.
-
Confirmation of Completion: As mentioned, analyze aliquots at different time points during method development to ensure you have selected a sufficient reaction time and temperature to drive the derivatization to completion.[3] Incomplete reactions can lead to poor quantitative accuracy and non-linear calibration curves.[8]
-
Derivative Stability: While methyl esters are highly stable, TMS esters can be susceptible to hydrolysis if exposed to moisture. Samples should be analyzed promptly after derivatization, and vials should remain tightly capped.[3] If stability is a major concern, consider using a bulkier silylating reagent like MTBSTFA, which forms more stable TBDMS derivatives.[5]
By implementing these validation steps, you can build confidence in the derivatization process and ensure the generation of trustworthy, high-quality analytical data.
References
- Zenkevich, I. G. (2001). Acids: Derivatization for GC Analysis.
-
Ríos-López, D., et al. (2023). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 28(24), 8009. [Link]
-
Reddit User Discussion. (2021). Trouble developing a method using BF3 to convert fatty acids to esters. r/chemistry. [Link]
-
Macherey-Nagel. (n.d.). Silylation Reagents. [Link]
-
ResearchGate. (2022). Why can't I get linearity with silylation of hydroxy acids with BSTFA?[Link]
-
Orata, F. (2012). Derivatization reactions and reagents for gas chromatography analysis. In Advances in Gas Chromatography. IntechOpen. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. gcms.cz [gcms.cz]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol for the Esterification of 3,5-Dichloro-4-isopropoxybenzoic Acid
Introduction: The Significance of Ester Derivatives in Medicinal Chemistry
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, particularly within the realm of drug discovery and development. Ester derivatives of complex carboxylic acids, such as 3,5-Dichloro-4-isopropoxybenzoic acid, are often synthesized to enhance pharmacokinetic properties, including lipophilicity, membrane permeability, and metabolic stability. The resulting esters can serve as prodrugs, which are converted to the active carboxylic acid in vivo, or they may exhibit unique biological activities themselves. This document provides a detailed experimental guide for the efficient esterification of this compound, offering insights into the selection of an appropriate synthetic strategy and a comprehensive, step-by-step protocol for its execution.
Strategic Approach to Esterification: Method Selection
Several methods are available for the esterification of carboxylic acids. The choice of method depends on factors such as the steric hindrance of the carboxylic acid and the alcohol, the sensitivity of the substrates to acidic or basic conditions, and the desired scale of the reaction. For this compound, three primary strategies can be considered:
-
Fischer-Speier Esterification: This classical method involves the direct reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3][4] The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed, often by using the alcohol as a solvent or with a Dean-Stark apparatus.[2][5][6]
-
Activation via Acyl Chloride Formation: A highly effective two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9][10] The resulting acyl chloride is then reacted with the desired alcohol to form the ester. This method is often preferred for less reactive or sterically hindered carboxylic acids.
-
Coupling Agent-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), can facilitate the direct coupling of a carboxylic acid and an alcohol.[11][12][13] This method, known as the Steglich esterification, is particularly useful for acid-sensitive substrates.[9] Another powerful method for sterically hindered substrates is the Mitsunobu reaction, which utilizes a phosphine and an azodicarboxylate.[14][15][16][17][18]
For the esterification of this compound, the acyl chloride formation route using thionyl chloride followed by reaction with an alcohol is recommended. This approach is robust, generally high-yielding, and avoids the strong heating and excess alcohol often required for Fischer esterification, which can be advantageous depending on the desired alcohol.
Experimental Protocol: Two-Step Esterification via Acyl Chloride
This protocol details the synthesis of an ethyl ester of this compound as a representative example. The procedure can be adapted for other simple alcohols.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | AChemBlock | [19] |
| Thionyl chloride (SOCl₂) | Reagent Grade | Major Chemical Supplier | Use in a well-ventilated fume hood. |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | Dry over P₄O₁₀ if necessary.[12] |
| Ethanol (EtOH) | Anhydrous | Major Chemical Supplier | |
| Pyridine | Anhydrous | Major Chemical Supplier | Optional, as an acid scavenger. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | ||
| Saturated Sodium Chloride (NaCl) solution (Brine) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Major Chemical Supplier | For drying the organic phase. | |
| Diethyl ether | Reagent Grade | Major Chemical Supplier | For purification by precipitation/crystallization. |
Step 1: Synthesis of 3,5-Dichloro-4-isopropoxybenzoyl chloride
Diagrammatic Workflow for Acyl Chloride Formation
Caption: Workflow for the synthesis of the acyl chloride intermediate.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of acid).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise to the stirred suspension. The reaction is exothermic and produces HCl and SO₂ gases, which should be vented through a scrubber.[7][20]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting carboxylic acid.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3,5-Dichloro-4-isopropoxybenzoyl chloride, a pale yellow solid or oil, can be used in the next step without further purification.
Step 2: Esterification with Ethanol
Diagrammatic Workflow for Ester Formation
Caption: Workflow for the esterification and purification of the final product.
Procedure:
-
Dissolve the crude 3,5-Dichloro-4-isopropoxybenzoyl chloride from Step 1 in anhydrous DCM (approx. 5-10 mL per gram of starting acid) in a clean, dry round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous ethanol (1.2 - 1.5 eq) dropwise to the stirred solution. If desired, anhydrous pyridine (1.2 eq) can be added to scavenge the HCl formed during the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the completion of the reaction.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and saturated sodium chloride (brine) solution (1 x 20 mL).[21]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or diethyl ether/hexane) to afford the pure ethyl 3,5-dichloro-4-isopropoxybenzoate.[11][13]
Safety and Handling Precautions
-
This compound: May be harmful if swallowed and causes eye irritation.[19] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a well-ventilated chemical fume hood.[7]
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
General Precautions: Always wear appropriate PPE. Avoid inhalation of dust, fumes, and vapors.[22][23][24][25] In case of skin contact, wash immediately with plenty of water.[26]
Conclusion
The described two-step protocol for the esterification of this compound via an acyl chloride intermediate provides a reliable and high-yielding method suitable for a research and development setting. The procedure is adaptable to various alcohols and can be scaled as needed. Proper adherence to the outlined steps and safety precautions is crucial for the successful and safe synthesis of the desired ester derivatives.
References
-
JoVE. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(1), 53–65. [Link]
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Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
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Royal Society of Chemistry. Microscale preparation of ethyl benzoate. [Link]
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Kelly, D. R., & Roberts, S. M. (1980). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry, 45(24), 4789–4791. [Link]
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Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
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Chemguide. The mechanism for the esterification reaction. [Link]
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Chemistry LibreTexts. Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. [Link]
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Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]
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Journal of Chemical and Pharmaceutical Research. Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. [Link]
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Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]
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MDPI. Preparation and Characterization of Chitin Benzoic Acid Esters. [Link]
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ResearchGate. A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]
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Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
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Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
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Studocu. REPORT Lab work: ETHYL BENZOATE. [Link]
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Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
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The Untapped Potential of 3,5-Dichloro-4-isopropoxybenzoic Acid in Coordination Chemistry: A Guide for Researchers
In the ever-expanding landscape of coordination chemistry and materials science, the judicious selection of organic ligands is paramount to the rational design of functional materials such as metal-organic frameworks (MOFs) and coordination polymers. This guide delves into the potential of 3,5-dichloro-4-isopropoxybenzoic acid as a versatile building block, offering a detailed exploration for researchers, chemists, and drug development professionals. While this specific ligand remains a relatively underexplored frontier, this document provides a comprehensive framework of application notes and protocols derived from established principles in the synthesis and characterization of coordination polymers with analogous substituted benzoic acids.
Introduction to this compound: A Ligand with Untapped Promise
This compound is an aromatic carboxylic acid distinguished by its unique combination of functional groups. The carboxylate moiety provides a primary coordination site for metal ions, while the chloro- and isopropoxy- substituents on the phenyl ring offer opportunities to fine-tune the electronic properties, steric hindrance, and ultimately the topology and functionality of the resulting coordination complexes. The presence of halogen atoms can introduce specific interactions, such as halogen bonding, which can influence the packing and dimensionality of the crystal structure.
Key Molecular Features and Their Implications:
-
Carboxylate Group: The primary binding site for metal ions, enabling the formation of robust coordination bonds.
-
3,5-Dichloro Substituents: These electron-withdrawing groups can influence the acidity of the carboxylic acid and participate in halogen bonding, directing the self-assembly of the coordination network.
-
4-Isopropoxy Group: This bulky alkyl ether group can introduce steric effects, potentially leading to the formation of porous structures and influencing the overall framework topology.
Synthesis of Coordination Polymers and MOFs: A Generalized Protocol
The synthesis of coordination polymers and MOFs typically involves the reaction of a metal salt with the organic ligand under controlled conditions. Hydrothermal and solvothermal methods are among the most common and effective techniques for producing high-quality crystalline materials.[1] These methods utilize elevated temperatures and pressures to increase the solubility of the reactants and promote crystal growth.[1]
General Hydrothermal/Solvothermal Synthesis Protocol
This protocol provides a generalized procedure for the synthesis of coordination polymers using this compound and a selected metal salt. Optimization of parameters such as temperature, reaction time, and reactant ratios is crucial for obtaining the desired product.
Materials and Reagents:
-
This compound (Ligand)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Lanthanide(III) chloride hydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Water, or a mixture)
-
Teflon-lined stainless steel autoclave
Step-by-Step Procedure:
-
Reactant Preparation: In a typical synthesis, dissolve this compound (e.g., 0.1 mmol) and the chosen metal salt (e.g., 0.1 mmol) in the selected solvent or solvent mixture (e.g., 10-20 mL) in a glass vial.
-
Sonication (Optional): To ensure homogeneity, the mixture can be sonicated for a few minutes until a clear solution or a fine suspension is obtained.
-
pH Adjustment (Optional): In some cases, the pH of the solution can be adjusted using a suitable acid or base to promote the desired coordination environment.
-
Autoclave Sealing: Transfer the reaction mixture to a Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a programmable oven and heat it to a specific temperature (typically between 80°C and 180°C) for a predetermined duration (ranging from 24 to 72 hours). The slow cooling of the oven to room temperature is often beneficial for the growth of single crystals.
-
Product Isolation: After cooling to room temperature, carefully open the autoclave. Collect the crystalline product by filtration.
-
Washing: Wash the collected crystals with the mother liquor and then with a fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.
-
Drying: Dry the product in air or under a vacuum at room temperature.
Diagram of the Hydrothermal Synthesis Workflow:
Caption: Generalized workflow for the hydrothermal/solvothermal synthesis of coordination polymers.
Characterization of the Resulting Coordination Complexes
A thorough characterization of the synthesized materials is essential to understand their structure, properties, and potential applications. A combination of analytical techniques is typically employed.
| Technique | Information Obtained | Typical Observations for Coordination Polymers |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, bond angles, coordination environment of the metal ion, and crystal packing.[2] | Determination of the coordination number and geometry of the metal center, bridging modes of the ligand, and the overall network topology (1D, 2D, or 3D).[3] |
| Powder X-ray Diffraction (PXRD) | Phase purity of the bulk sample and confirmation of the crystalline structure by comparison with the simulated pattern from SCXRD data.[4] | A good match between the experimental and simulated PXRD patterns confirms the bulk material is the same as the single crystal analyzed. |
| Thermogravimetric Analysis (TGA) | Thermal stability of the material and information about the presence of solvent molecules in the crystal lattice. | Stepwise weight loss corresponding to the removal of guest and coordinated solvent molecules, followed by the decomposition of the organic ligand at higher temperatures. |
| Infrared (IR) Spectroscopy | Identification of functional groups and confirmation of ligand coordination to the metal center. | A shift in the stretching frequency of the carboxylate group upon coordination to the metal ion is a key indicator of complex formation. |
| Elemental Analysis (CHN) | Determination of the elemental composition (carbon, hydrogen, nitrogen) of the synthesized compound. | The experimental elemental composition should match the calculated values for the proposed chemical formula of the coordination polymer. |
Potential Applications in Research and Drug Development
Coordination polymers and MOFs derived from functionalized benzoic acids have shown promise in a variety of applications.[5] While specific applications for complexes of this compound are yet to be explored, the following areas represent promising avenues for research:
-
Gas Storage and Separation: The porous nature of many MOFs makes them excellent candidates for the storage of gases like hydrogen and methane, as well as for the separation of gas mixtures.[6]
-
Catalysis: The well-defined active sites within MOFs can be utilized for a range of catalytic reactions.
-
Luminescence and Sensing: Lanthanide-based coordination polymers, in particular, can exhibit interesting luminescent properties, making them suitable for applications in sensing and bio-imaging.[7] The presence of halogen atoms in the ligand could also be exploited for the development of sensors for specific analytes.
-
Drug Delivery: The tunable pore sizes and biocompatibility of some MOFs make them attractive as carriers for the controlled release of therapeutic agents.[6][8] The functional groups on the ligand could be modified to enhance drug loading and release profiles.
Visualizing a Hypothetical Coordination Network:
The following diagram illustrates a hypothetical 2D coordination network that could be formed from 3,5-dichloro-4-isopropoxybenzoate ligands and a divalent metal ion.
Caption: A simplified 2D representation of a metal-organic framework with metal nodes (M) and organic ligands (L).
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand for the construction of novel coordination polymers and MOFs. Its unique substitution pattern offers exciting possibilities for creating materials with tailored structures and functionalities. The generalized protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to begin exploring the coordination chemistry of this intriguing molecule. Future work should focus on the systematic synthesis of coordination complexes with various transition metals and lanthanides, followed by a thorough investigation of their structural, thermal, and photophysical properties. Such studies will undoubtedly unlock the full potential of this versatile ligand and contribute to the advancement of materials science and drug development.
References
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[No Author]. (n.d.). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Publishing. [Link]
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[No Author]. (n.d.). Lanthanide-Based Coordination Polymers Assembled from Derivatives of 3,5-Dihydroxy Benzoates: Syntheses, Crystal Structures, and Photophysical Properties. Sci-Hub. [Link]
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Motunrayo Ladele. (n.d.). The use of Optical Microscopy, X-ray Powder Diffraction, and Single Crystal Diffraction to Identify and Structurally Characterize Novel Transition Metal Benzoates. The University of Manchester. [Link]
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[No Author]. (n.d.). Exploring the coordination chemistry of bifunctional organoarsonate ligands: syntheses and characterisation of coordination polymers that contain 4-(1,2,4-triazol-4-yl)phenylarsonic acid. RSC Publishing. [Link]
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[No Author]. (2025, September 13). Hydrothermal synthesis of MOFs. ResearchGate. [Link]
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[No Author]. (2023, November 28). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. [Link]
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Ranjana Ghose & Rajesh Kumar. (2012, February 29). X-ray powder diffraction study of some cobalt (II) complexes. Cambridge University Press. [Link]
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[No Author]. (2025, November 3). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. ResearchGate. [Link]
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[No Author]. (n.d.). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. [Link]
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[No Author]. (2024, November 24). Synthesis, characterisation and applications of metal organic frameworks and coordination polymers using highly conjugated ligands. RMIT University. [Link]
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[No Author]. (n.d.). Synthesis, crystal structure and luminescent properties of new lanthanide-containing coordination polymers involving 4,4′-oxy-bis-benzoate as ligand. RSC Publishing. [Link]
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[No Author]. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]
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[No Author]. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. MOFLink. [Link]
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[No Author]. (n.d.). Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties. MDPI. [Link]
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[No Author]. (n.d.). Applications of Metal-Organic Frameworks Featuring multi-Functional Sites. ResearchGate. [Link]
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S. S. Nagarkar, et al. (2011, June 6). Lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates: syntheses, crystal structures, and photophysical properties. PubMed. [Link]
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Susumu Kitagawa, et al. (2014, June 27). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. RSC Publishing. [Link]
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[No Author]. (n.d.). Synthesis, structure characterization, and properties of a new heterometallic coordination polymer containing two μ3-bridging tridentate. [Link]
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[No Author]. (n.d.). Synthesis, characterization and properties of lanthanide coordination polymers with 3,5-bis(4-carboxyphenylmethyloxy) benzoic acid. RSC Publishing. [Link]
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[No Author]. (2024, February 7). In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal-Organic Framework and Its Competitive Adsorption with Water. PubMed. [Link]
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[No Author]. (2023, July 14). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central. [Link]
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[No Author]. (n.d.). Hydrothermal Synthesis of a new Cd-MOF. Sciforum. [Link]
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[No Author]. (n.d.). L→S Coordination Complexes Containing Benzothiazol-2-ylidene Ligand: Quantum Chemical Analysis and Synthesis. PubMed. [Link]
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[No Author]. (n.d.). 1 VITEEE – 2026 CHEMISTRY 1. Physical Chemistry Atomic Structure. [Link]
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Application Note & Protocol: Recrystallization and Purification of 3,5-Dichloro-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed protocol for the purification of 3,5-Dichloro-4-isopropoxybenzoic acid via recrystallization. The procedure is designed to enhance the purity of the compound, a crucial step in research, development, and drug discovery pipelines where high-purity materials are essential for obtaining reliable and reproducible results.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The fundamental principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[3] Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities, which remain dissolved in the solvent.[1][2]
For aromatic carboxylic acids like this compound, the presence of polar carboxylic acid and ether functional groups, alongside a nonpolar aromatic ring, allows for a range of potential solvent systems. The selection of an appropriate solvent is paramount for a successful purification.[4]
Pre-Protocol Considerations: Solvent Selection
Therefore, a mixed solvent system or a moderately polar organic solvent is likely to be more effective. Ethanol, methanol, or a mixture of ethanol and water are excellent starting points.[8][9] These solvents can engage in hydrogen bonding with the carboxylic acid group, while their organic character can solvate the aromatic ring and its substituents.
This protocol will focus on a mixed solvent system of ethanol and water, which offers a tunable polarity to achieve optimal solubility characteristics.
Materials and Equipment
| Reagents and Materials | Equipment |
| Crude this compound (e.g., 95% purity)[10] | Erlenmeyer flasks (two sizes) |
| Ethanol (95% or absolute) | Hot plate with magnetic stirring capabilities |
| Deionized water | Magnetic stir bar |
| Activated carbon (optional, for colored impurities) | Buchner funnel and flask |
| Filter paper | Vacuum source |
| Ice bath | Watch glass |
| Spatula | |
| Glass stirring rod | |
| Melting point apparatus |
Experimental Protocol: Step-by-Step Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound. The solvent volumes should be scaled accordingly for different starting amounts.
Step 1: Dissolution
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 10 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring. The goal is to dissolve the solid.
-
If the solid does not completely dissolve, add small additional portions of ethanol (1-2 mL at a time) until a clear solution is obtained. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
If the solution is colored, this may indicate the presence of colored impurities. In this case, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon (a spatula tip's worth). Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
Step 2: Hot Filtration (if activated carbon was used)
-
If activated carbon was used, it is necessary to perform a hot filtration to remove it. This step must be done quickly to prevent premature crystallization.
-
Pre-warm a second Erlenmeyer flask and a filter funnel on the hot plate.
-
Place a fluted filter paper in the warm funnel and place the funnel on the warm flask.
-
Carefully and quickly pour the hot solution through the filter paper.
-
If crystals begin to form on the filter paper, they can be redissolved by washing with a small amount of hot ethanol.
Step 3: Crystallization
-
To the clear, hot solution, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
Step 4: Isolation and Drying of Crystals
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture (similar in composition to the crystallization solvent) to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
Step 5: Purity Assessment
-
Once the crystals are completely dry, determine the final mass and calculate the percent recovery.
-
Measure the melting point of the recrystallized product. A pure compound will have a sharp melting point range (typically 1-2°C). A broad melting point range suggests the presence of impurities. The melting point of pure benzoic acid is in the range of 121-125°C. While the exact melting point of this compound is not provided in the search results, a significant sharpening and potential increase in the melting point after recrystallization indicates successful purification.
Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent or incorrect solvent. | Add more hot solvent in small increments. If still insoluble, consider a different solvent system. |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. |
| Low recovery | Too much solvent was used, premature crystallization during hot filtration, or incomplete crystallization. | Use the minimum amount of hot solvent, ensure filtration apparatus is pre-heated, and allow sufficient time for cooling in the ice bath. |
Conclusion
This protocol provides a robust and adaptable method for the purification of this compound. By carefully selecting the solvent system and controlling the rate of cooling, researchers can significantly enhance the purity of their compound, ensuring the integrity of subsequent experimental results. The principles outlined here are broadly applicable to the recrystallization of a wide range of aromatic carboxylic acids and other solid organic compounds.
References
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-
Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropoxybenzoic acid. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
The Canadian Journal of Chemical Engineering. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]
-
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-
PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dichlorosalicylic acid. Retrieved from [Link]
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Application Note: A Sensitive and Robust UPLC-MS/MS Method for the Quantification of 3,5-Dichloro-4-isopropoxybenzoic Acid in Human Plasma
Abstract
This application note details a highly sensitive, selective, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of 3,5-Dichloro-4-isopropoxybenzoic acid in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation and is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction: The Rationale for Sensitive Detection
This compound is a halogenated aromatic carboxylic acid. Halogenated organic compounds are of significant interest in pharmaceutical development and environmental analysis due to their diverse applications and potential biological activities. The sensitive and accurate quantification of such compounds in complex biological matrices like plasma is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has become the gold standard for bioanalytical assays due to its superior resolution, speed, sensitivity, and selectivity.[1][2] This application note addresses the need for a reliable analytical method for this compound, providing a detailed protocol that is both efficient and compliant with regulatory standards.
Experimental Design: A Symphony of Selectivity and Sensitivity
The development of this method was guided by the physicochemical properties of the analyte and the need for high sensitivity in a complex biological matrix.
Materials and Reagents
-
Analyte: this compound (≥95% purity)
-
Internal Standard (IS): this compound-¹³C₆ (or a suitable structural analog like 3,5-dichloro-4-ethoxybenzoic acid if a stable isotope-labeled standard is unavailable)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic acid (FA) - all LC-MS grade
-
Reagents: Human plasma (K₂EDTA), Ultrapure water
-
Instrumentation:
-
Waters ACQUITY UPLC I-Class System or equivalent
-
Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
-
Analytical balance, centrifuges, vortex mixers, and calibrated pipettes
-
Causality of Methodological Choices
-
Sample Preparation - Liquid-Liquid Extraction (LLE): While protein precipitation is a simpler technique, LLE was chosen for its superior cleanup efficiency, which is critical for minimizing matrix effects and achieving low limits of quantification.[3] Acidification of the plasma with formic acid protonates the carboxylic acid group of the analyte, increasing its hydrophobicity and promoting its partitioning into the organic extraction solvent (MTBE).[4]
-
Chromatography - UPLC with a C18 Column: A reversed-phase C18 column was selected for its proven ability to retain and separate hydrophobic molecules like halogenated aromatic acids.[5][6] The use of sub-2 µm particle size columns in UPLC systems provides sharper peaks and better resolution compared to traditional HPLC.[7] The mobile phase, consisting of water and acetonitrile with a small percentage of formic acid, ensures good peak shape and promotes ionization in the mass spectrometer.[8]
-
Mass Spectrometry - ESI in Negative Ion Mode with MRM: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and semi-polar compounds.[9] For carboxylic acids, negative ion mode is generally more sensitive as the acidic proton is readily lost, forming a stable [M-H]⁻ ion.[10] Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.[11] Based on the fragmentation patterns of similar chlorinated benzoic acids, the primary fragmentation pathway is the loss of carbon dioxide (CO₂) from the deprotonated molecule.[12]
Detailed Protocols
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water. A stable isotope-labeled internal standard is highly recommended to compensate for variability in extraction and matrix effects.[13]
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol: Liquid-Liquid Extraction
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 20 µL of 1% formic acid in water to acidify the sample and vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC-MS/MS Analytical Method
The following tables summarize the optimized parameters for the UPLC and MS/MS systems.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B and equilibrate for 1 min |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 247.0 | 203.0 | 30 | 15 |
| Internal Standard (¹³C₆-labeled) | 253.0 | 209.0 | 30 | 15 |
Note: These are predicted values and should be optimized experimentally.
Method Validation and Performance
This method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[14][15] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 4: Summary of Method Validation Results
| Parameter | Result |
| Linearity (r²) | >0.995 over the range of 0.1 - 100 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | <15% (<20% at LLOQ) |
| Extraction Recovery | >85% for both analyte and IS |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable for at least 3 freeze-thaw cycles, 24 hours at room temperature, and 30 days at -80°C |
Workflow Visualization
The overall analytical workflow is depicted in the following diagram.
Caption: UPLC-MS/MS analytical workflow.
Conclusion
The UPLC-MS/MS method presented in this application note provides a reliable and sensitive tool for the quantification of this compound in human plasma. The combination of an efficient liquid-liquid extraction protocol, rapid UPLC separation, and highly selective MS/MS detection allows for the accurate measurement of the analyte at low concentrations. This fully validated method is ready for implementation in regulated bioanalytical laboratories to support drug development programs.
References
-
Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Retrieved from [Link]
-
Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Retrieved from [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
- Mastovska, K., Zulkoski, J., & Zweigenbaum, J. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies Technical Overview.
-
Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
- Sangster, T., Spence, M., & Barfield, M. (2004). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
-
SCIEX. (n.d.). The Scheduled MRM™ Algorithm Pro. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Vanderford, B. J., Rosario-Ortiz, F. L., & Snyder, S. A. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry.
- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30-E42.
-
Waters Corporation. (n.d.). Targeted Metabolomics and Lipidomics. Retrieved from [Link]
-
Waters Corporation. (n.d.). UPLC Columns Capabilities Brochure. Retrieved from [Link]
-
Waters Corporation. (n.d.). Targeted MRM Screening for Toxicants in Biological Samples By UPLC-MS/MS. Retrieved from [Link]
- Wu, Y., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4235.
- Yin, Y., Kulkarni, R., & Schepmoes, A. A. (2020). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 35(3), 26-35.
- Zhang, Y., et al. (2012). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Molecules, 17(10), 12099-12110.
- Zhou, W., & Yang, S. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid communications in mass spectrometry, 34(S3), e8893.
- GCBH Team. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(4), 929-941.
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
gmp-compliance.org. (2013). Bioanalytical Method Validation: What does the FDA expect?. Retrieved from [Link]
- AAPS. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1171-1184.
-
ResearchGate. (2025). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]
-
ResearchGate. (2019). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Retrieved from [Link]
-
Wiley Analytical Science. (2020). Better ionization with pH optimization. Retrieved from [Link]
-
ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Retrieved from [Link]
-
ResearchGate. (2022). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Retrieved from [Link]
-
ResearchGate. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Retrieved from [Link]
-
Agilent. (2024). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. agilent.com [agilent.com]
- 3. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel artificial liquid membrane extraction of acidic drugs from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. imchem.fr [imchem.fr]
- 8. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. mdpi.com [mdpi.com]
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- 12. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming solubility issues with 3,5-Dichloro-4-isopropoxybenzoic acid
Technical Support Center: 3,5-Dichloro-4-isopropoxybenzoic Acid
Welcome to the technical support guide for this compound (CAS: 41490-10-2). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common experimental challenges, with a primary focus on its limited solubility. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a foundational understanding of the physicochemical principles at play.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of the compound is the first step in troubleshooting. This compound is a substituted benzoic acid derivative. Its structure, characterized by a lipophilic aromatic ring with two chlorine atoms and an isopropoxy group, alongside a single acidic carboxylic acid group, dictates its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41490-10-2 | [1] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [1] |
| Molecular Weight | 249.1 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| pKa | Estimated ~3-4 (typical for benzoic acids) | N/A |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1][3] |
Q2: I'm trying to dissolve this compound directly into my aqueous buffer (e.g., PBS pH 7.4), but it's not dissolving. Why is this happening?
This is the most common issue encountered and is entirely expected based on the compound's molecular structure.
Causality Explained: The poor aqueous solubility at neutral or acidic pH is due to two primary factors:
-
High Lipophilicity: The dichlorinated benzene ring and the isopropoxy group are highly nonpolar (hydrophobic). These structural features dominate the molecule, leading to unfavorable interactions with polar water molecules.
-
Protonation State of the Carboxylic Acid: As a carboxylic acid, the compound's charge, and therefore its polarity, is pH-dependent. At a pH below its pKa (~3-4), the carboxylic acid group exists in its neutral, protonated form (-COOH). This form is significantly less polar and thus less soluble in water. At neutral pH (like 7.4), while some of the acid will be deprotonated, the overall molecule's hydrophobicity still prevents significant dissolution. A structurally similar compound, 4-isopropoxybenzoic acid, is also noted to be insoluble in water.[2]
Essentially, in neutral or acidic aqueous media, the molecule lacks a sufficient charge or polarity to overcome its inherent hydrophobicity.
Troubleshooting Guides: Step-by-Step Protocols
Q3: What is the recommended procedure for preparing a high-concentration stock solution?
Given its poor aqueous solubility, a stock solution must first be prepared in an organic solvent. The choice of solvent is critical for ensuring complete dissolution and stability.
Protocol 1: Preparation of an Organic Stock Solution
-
Solvent Selection: Begin with a polar, aprotic solvent. Dimethyl sulfoxide (DMSO) is highly recommended due to its strong solubilizing power for a wide range of compounds.[4] N,N-Dimethylformamide (DMF) is a suitable alternative. For applications intolerant of DMSO or DMF, polar alcohols like ethanol or methanol can be used, though they may not achieve as high a concentration.[5][6]
-
Dissolution:
-
Weigh the desired amount of this compound into a sterile glass vial.
-
Add the selected organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 10-50 mM).
-
Vortex or sonicate the mixture gently at room temperature until the solid is completely dissolved. A clear, particulate-free solution should be obtained.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Table 2: Qualitative Solubility in Common Laboratory Solvents
| Solvent | Solubility | Rationale & Notes |
| Water (pH < 7) | Poor/Insoluble | The protonated carboxylic acid and hydrophobic structure limit solubility.[2] |
| PBS (pH 7.4) | Very Poor | Limited deprotonation is insufficient to overcome lipophilicity. |
| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the carboxylic acid.[5][6] |
| DMSO, DMF | Highly Soluble | Polar aprotic solvents are excellent for dissolving a wide range of organic molecules.[4] |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving many organic acids.[6] |
| Dichloromethane | Soluble | A nonpolar organic solvent suitable for hydrophobic compounds.[5] |
Q4: How can I increase the solubility of this compound in my final aqueous experimental medium?
The most effective strategy for solubilizing carboxylic acids in aqueous solutions is through pH modification.[7][8] By converting the insoluble acid into its much more soluble salt form, you can achieve significantly higher aqueous concentrations.
The Underlying Principle: Acid-Base Chemistry By raising the pH of the solution to at least 1-2 units above the compound's pKa, you shift the equilibrium towards the deprotonated carboxylate salt (-COO⁻). This negatively charged species is dramatically more polar and readily forms favorable interactions with water molecules, leading to a significant increase in solubility.
Protocol 2: pH-Mediated Solubilization
-
Prepare a Basic Solution: Start with a dilute basic solution, such as 0.1 M NaOH.
-
Initial Suspension: Add the solid this compound to the basic solution. It will likely not dissolve immediately.
-
Titration and Dissolution: While stirring, add the dilute base dropwise. As the pH increases, the solid will begin to dissolve as it converts to its sodium salt. Continue adding base until all the solid has dissolved, resulting in a clear solution.
-
Buffer Addition: Once fully dissolved, you can slowly add your concentrated stock buffer (e.g., 10x PBS) to the solution.
-
Final pH Adjustment: Carefully adjust the final pH to your desired experimental value using dilute HCl. Crucially, do not let the pH drop too low, or the compound will precipitate. The final pH must be high enough to keep the compound in its soluble, deprotonated state.
-
Volume Adjustment: Bring the solution to the final desired volume with sterile water.
Below is a workflow diagram illustrating this process.
Caption: Workflow for dissolving carboxylic acids via pH adjustment.
Q5: My compound dissolves in the organic stock solvent, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
This is a classic solubility challenge that occurs when the final concentration in the aqueous medium exceeds the compound's thermodynamic solubility limit under those specific conditions (pH, temperature, co-solvents).
Causality Explained: When a small volume of a highly concentrated organic stock (like DMSO) is added to a large volume of aqueous buffer, localized "pockets" of high DMSO concentration briefly exist where the compound remains soluble. As these pockets disperse, the compound is exposed to the bulk aqueous environment. If the final concentration is above its aqueous solubility limit, it will crash out of the solution, forming a precipitate.
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for precipitation issues.
Additional Strategies to Prevent Precipitation:
-
Use of Co-solvents: Including a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final aqueous medium can help increase the solubility of the compound.[9]
-
Formulation with Excipients: For advanced applications, formulation with solubilizing agents like cyclodextrins can be explored. These agents encapsulate the hydrophobic drug molecule, presenting a hydrophilic exterior to the aqueous solvent.[9][10]
Q6: How can I accurately determine the concentration of my final filtered solution to ensure I haven't lost material due to incomplete dissolution or precipitation?
Visual inspection is insufficient. It is critical to analytically validate the concentration of your final working solution, especially after any filtration step.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for accurate quantification.[11][12]
-
Principle: A reverse-phase HPLC (RP-HPLC) method separates the compound from other components in the matrix. A UV detector is used to measure the absorbance of the compound as it elutes from the column.
-
Protocol Outline:
-
System: An HPLC system with a C18 column and a UV detector set to the compound's λ_max (typically determined by a UV scan, likely in the 230-280 nm range for a benzoic acid derivative).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Standard Curve: Prepare a series of known concentrations of this compound in the same solvent as your sample.
-
Analysis: Inject the standards and your sample.
-
Quantification: Plot the peak area from the standards against their concentrations to create a calibration curve. Use the peak area of your sample to determine its concentration from this curve.
-
-
-
UV-Vis Spectrophotometry: A faster, less specific method suitable for quick estimations if the compound is the only absorbing species in the solution at its λ_max.
-
Principle: Measures the absorbance of the solution at a specific wavelength. Concentration is determined using the Beer-Lambert law (A = εbc).
-
Requirement: You must first determine the molar absorptivity coefficient (ε) by measuring the absorbance of a known concentration standard.
-
References
- Google Patents. (n.d.). Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.
- Zhang, C., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
-
PubMed. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
Rahman, N., & Hoda, M. N. (2003). Validated Spectrophotometric Methods for the Determination of Amlodipine Besylate in Drug Formulations Using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and Ascorbic Acid. Journal of Pharmaceutical and Biomedical Analysis, 31(2), 381-392. Retrieved from [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]
-
Semantic Scholar. (2020). Exploiting column chemistry for chromatographic separation and quantification of caffeoylquinic acids in Gynura procumbens. Retrieved from [Link]
-
Volpe, D. A. (2011). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. ResearchGate. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Simulations Plus. (n.d.). Prediction of pH-Dependent DDI for Basic Drugs using Physiologically Based Biopharmaceutics Modeling: Industry Case Studies. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
U.S. Geological Survey. (2007). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group--Determination of Dissolved Isoxaflutole and Its Sequential Degradation Products, Diketonitrile and Benzoic Acid, in Water Using Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]
-
Al-Gohary, O., & Al-Amri, A. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Retrieved from [Link]
-
Al-Tikriti, Y., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PMC - NIH. Retrieved from [Link]
-
Chemsrc.com. (2022). 3,5-DICHLORO-4-ISOPROPOXYPHENYLBORONIC ACID Price. Retrieved from [Link]
Sources
- 1. This compound 95% | CAS: 41490-10-2 | AChemBlock [achemblock.com]
- 2. 4-ISOPROPOXYBENZOIC ACID | 13205-46-4 [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 3,5-Dichloro-4-isopropoxybenzoic Acid
Introduction: The synthesis of 3,5-Dichloro-4-isopropoxybenzoic acid, a valuable intermediate in pharmaceutical and agrochemical research, often yields a crude product contaminated with unreacted starting materials, inorganic salts, and reaction by-products. Achieving high purity (>98%) is critical for subsequent synthetic steps and ensuring the integrity of final compounds. This guide provides field-proven troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help researchers overcome common challenges associated with the purification of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, common contaminants typically include:
-
Unreacted Starting Materials: Such as the precursor phenol (e.g., 2,6-dichlorophenol or a related starting material) that has not been fully carboxylated or etherified.
-
Incompletely Chlorinated Species: Mono-chlorinated benzoic acid derivatives if the chlorination step is not driven to completion.
-
Isomeric By-products: Impurities arising from chlorination at other positions on the aromatic ring, although the directing effects of the existing groups make this less common.
-
Inorganic Salts: Salts like NaCl or Na₂SO₄ introduced during reaction quenching or initial workup steps.
-
Residual Solvents: Organic solvents used in the reaction or extraction, such as toluene, dichloromethane, or ethyl acetate.
Q2: What is the primary purification strategy for a carboxylic acid like this?
A2: The most robust and widely applicable initial purification strategy is an acid-base extraction . The carboxylic acid functional group is acidic, allowing it to be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. This salt partitions into the aqueous phase, leaving non-acidic organic impurities (such as unreacted phenol precursors) in the organic phase. After separating the layers, the aqueous phase is re-acidified, causing the purified carboxylic acid to precipitate out of the solution, where it can be collected by filtration.[1][2]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[3] For substituted benzoic acids, common and effective solvent systems include:
-
Single Solvent Systems: Methanol or ethanol often work well.[4]
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble, e.g., ethyl acetate, acetone) and an "anti-solvent" (in which the compound is poorly soluble, e.g., hexanes, heptane, water) is highly effective. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "anti-solvent" is added dropwise until turbidity is observed, which is then cleared by adding a small amount of the hot "good" solvent before cooling.[2]
Q4: Which analytical techniques are best for assessing the final purity?
A4: A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic or formic acid) is a typical starting point for method development.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the purified product and identifying any remaining organic impurities, provided they are present at levels typically >1%.
-
Melting Point Analysis: A sharp and narrow melting point range is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of the parent compound and detecting the masses of any unknown impurities.
Purification Workflow & Logic
The following diagram outlines the logical workflow for purifying crude this compound, moving from a bulk purification technique to a final polishing step.
Sources
- 1. US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. researchgate.net [researchgate.net]
- 5. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3,5-Dichloro-4-isopropoxybenzoic Acid
Welcome to the technical support center for the HPLC analysis of 3,5-Dichloro-4-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. By understanding the underlying chemical principles, you can develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Here are answers to the most common questions regarding peak tailing for this acidic analyte.
Q1: Why is my peak for this compound tailing?
A1: Peak tailing for this compound is most often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary culprits are interactions with exposed silanol groups on the silica-based column packing material.[2][3] As an acidic compound, this compound can interact with these active sites, leading to a mixed-mode retention mechanism that results in a tailing peak shape.[1][2]
Q2: What is the quickest way to reduce peak tailing for my acidic analyte?
A2: The most effective and immediate strategy is to adjust the pH of your mobile phase. For an acidic analyte like this compound, lowering the mobile phase pH will suppress the ionization of both the analyte's carboxylic acid group and the surface silanol groups, significantly reducing unwanted secondary interactions.[1][3]
Q3: What mobile phase pH should I aim for?
A3: A good rule of thumb is to set the mobile phase pH at least 2 units below the analyte's pKa.[4][5] The pKa of this compound is estimated to be in the range of 3.0-3.5 due to the electron-withdrawing effects of the two chlorine atoms. Therefore, a mobile phase pH of ≤ 2.5 is highly recommended to ensure the analyte is in its neutral, un-ionized form, which promotes better peak shape.[3]
Q4: Can the type of column I'm using cause peak tailing?
A4: Absolutely. Older columns, particularly "Type A" silica columns, have a higher concentration of acidic silanol groups and trace metal impurities, which are notorious for causing peak tailing with polar and ionizable compounds.[2] Using a modern, high-purity, "Type B" silica column that is well end-capped will drastically reduce these secondary interactions.[2][4]
Q5: My sample is dissolved in a strong solvent. Could this be the problem?
A5: Yes, this is a common cause of peak distortion. If your sample solvent is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause band broadening and peak tailing or fronting.[6][7] It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
Systematic Troubleshooting Guide
When encountering peak tailing, a systematic approach is crucial for efficient problem-solving. This guide will walk you through a logical workflow, from initial checks to method optimization.
Step 1: Initial System & Consumables Check
Before making changes to your method, ensure your HPLC system and column are performing optimally.
-
Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector and detector can lead to peak dispersion, which is more pronounced for early-eluting peaks.[8] Ensure all connections are sound and use narrow-bore tubing (e.g., 0.005" I.D.) where possible.
-
Column Health: A void at the head of the column or a contaminated inlet frit can cause significant peak tailing. If you suspect column degradation, try reversing and flushing the column (disconnect from the detector first) or replace it with a new one.[1]
Step 2: Mobile Phase pH Optimization (The Core of the Solution)
Controlling the ionization state of your analyte and the column's stationary phase is the most critical factor for achieving symmetrical peaks for ionizable compounds.
The Underlying Principle:
This compound is a weak acid. In solution, it exists in equilibrium between its neutral (protonated) form and its anionic (deprotonated) form. Similarly, the silanol groups (Si-OH) on the surface of the silica stationary phase are weakly acidic and can exist in neutral (Si-OH) or anionic (Si-O⁻) forms. Peak tailing occurs when the anionic form of the analyte interacts with active sites on the stationary phase, such as residual ionized silanols (Si-O⁻), creating a strong, undesirable retention mechanism.[1][2][3]
By lowering the mobile phase pH, we force both equilibria to the left, favoring the neutral forms of both the analyte and the silanols. This minimizes the unwanted ionic interactions, allowing for a single, consistent hydrophobic retention mechanism, which results in a sharp, symmetrical peak.
Protocol for Mobile Phase pH Adjustment:
-
Estimate the Analyte pKa: As previously mentioned, the pKa of this compound is estimated to be between 3.0 and 3.5.
-
Select an Appropriate Buffer: Choose a buffer with a pKa close to your target pH to ensure good buffering capacity. For a target pH of 2.5, a phosphate buffer is an excellent choice. Phosphoric acid and its salts are widely used in reversed-phase HPLC.
-
Prepare the Aqueous Phase:
-
To prepare a 1L solution of 25 mM phosphate buffer at pH 2.5:
-
Add approximately 950 mL of HPLC-grade water to a 1L volumetric flask.
-
Add 1.7 mL of concentrated phosphoric acid (85%).
-
Use a calibrated pH meter to monitor the pH. Adjust the pH down to 2.5 using small additions of phosphoric acid or up using a potassium phosphate solution, if necessary.
-
Bring the volume to 1L with HPLC-grade water.
-
-
Prepare the Mobile Phase: Mix the prepared aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) at the desired ratio. For example, a 50:50 (v/v) mixture of Acetonitrile and 25 mM Phosphate Buffer pH 2.5.
-
Filter and Degas: Always filter your mobile phase through a 0.45 µm or 0.22 µm filter and degas it before use.
Table 1: Effect of Mobile Phase pH on Peak Shape for this compound
| Mobile Phase pH | Expected Analyte State | Expected Silanol State | Expected Peak Shape | Rationale |
| pH > 5.0 | Mostly Ionized (Anionic) | Mostly Ionized (Anionic) | Severe Tailing | Strong secondary ionic interactions between the ionized analyte and ionized silanols.[8] |
| pH 3.0 - 4.0 | Partially Ionized | Partially Ionized | Moderate to Severe Tailing | The mobile phase pH is too close to the analyte's pKa, resulting in a mixed population of ionized and neutral species. |
| pH ≤ 2.5 | Fully Protonated (Neutral) | Fully Protonated (Neutral) | Symmetrical / Gaussian | Ionization of both the analyte and silanol groups is suppressed, minimizing secondary interactions.[3] |
Step 3: Column Selection and Care
If pH optimization does not fully resolve the issue, your column may be the source of the problem.
-
Use End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them much less active.[1] Ensure you are using a high-quality, end-capped C18 or C8 column from a reputable manufacturer.
-
Consider Alternative Stationary Phases: If tailing persists, especially due to very strong interactions, consider a column with a different stationary phase. A polar-embedded phase can offer alternative selectivity and sometimes better peak shape for acidic compounds.
Step 4: Optimizing Sample and Injection Conditions
-
Sample Solvent: As highlighted in the FAQs, ensure your sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.[6] Injecting a sample dissolved in 100% acetonitrile into a mobile phase with a high aqueous content is a common cause of peak distortion.
-
Mass Overload: Injecting too much sample can overload the column, leading to both peak tailing and fronting.[1] Try reducing the concentration of your sample or the injection volume to see if the peak shape improves.
Visualizing the Troubleshooting Process
A logical workflow ensures that potential causes are investigated in an efficient manner, starting with the most likely and easiest to address.
Caption: A flowchart for systematically troubleshooting peak tailing.
Mechanism of Secondary Silanol Interaction
Understanding the chemical interaction causing peak tailing is key to preventing it. The following diagram illustrates the undesirable ionic interaction between the deprotonated (anionic) form of this compound and an ionized silanol group on the silica surface.
Sources
- 1. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dichlorobenzoic acid | 50-84-0 [chemicalbook.com]
- 7. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dichlorobenzoic acid - Wikipedia [en.wikipedia.org]
optimization of reaction conditions for 3,5-Dichloro-4-isopropoxybenzoic acid synthesis
Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve high yields of a pure product.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of 3,5-dichloro-4-hydroxybenzoic acid with an isopropyl halide in the presence of a base. While seemingly straightforward, this synthesis presents several challenges due to the nature of the starting materials and the potential for side reactions. The steric hindrance around the hydroxyl group and the electron-withdrawing nature of the chloro and carboxylic acid groups on the aromatic ring influence the reactivity of the phenoxide intermediate. Furthermore, the use of a secondary alkyl halide (isopropyl halide) introduces the risk of a competing elimination reaction.
This guide will provide a detailed protocol and address common issues encountered during this synthesis, offering logical solutions grounded in chemical principles.
Reaction Mechanism and Potential Pitfalls
The core of this synthesis is the S(_N)2 reaction between the phenoxide of 3,5-dichloro-4-hydroxybenzoic acid and an isopropyl halide.
Caption: Reaction pathway for the synthesis of this compound, highlighting potential side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Ineffective Deprotonation | - Use a stronger base: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH).[1] - Ensure anhydrous conditions: Dry your solvent and glassware thoroughly. Moisture will quench strong bases like NaH. | The pKa of the phenolic proton is lowered by the electron-withdrawing groups, but a sufficiently strong base is still required for complete deprotonation to form the reactive phenoxide. |
| Poor Reactivity of Alkylating Agent | - Use a more reactive isopropyl halide: Isopropyl iodide is more reactive than isopropyl bromide, which is more reactive than isopropyl chloride.[1] - Increase reaction temperature: Gently heating the reaction can increase the rate of the S(_N)2 reaction. Monitor for an increase in side products. | The reactivity of the alkyl halide is dependent on the leaving group's ability to depart. Iodide is a better leaving group than bromide or chloride. |
| Reaction Not Reaching Completion | - Increase reaction time: Monitor the reaction by TLC or HPLC. If starting material is still present after the initial reaction time, extend it. - Add a catalyst: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be beneficial, especially in biphasic systems. | The S(_N)2 reaction at a secondary carbon can be sluggish. A catalyst can facilitate the transfer of the phenoxide to the organic phase where the alkylating agent resides. |
Problem 2: Significant Formation of Propene (Elimination Byproduct)
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Use of a Strong, Hindered Base | - Switch to a less hindered base: If using a bulky base, consider a finer, solid base like potassium carbonate. | Strong, bulky bases can preferentially act as a base for elimination rather than facilitating the formation of the nucleophile for substitution. |
| High Reaction Temperature | - Lower the reaction temperature: Elimination reactions are often favored at higher temperatures. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. | The activation energy for elimination is often higher than for substitution. Lowering the temperature can favor the S(_N)2 pathway. |
| Choice of Solvent | - Use a polar aprotic solvent: Solvents like DMF or DMSO can favor S(_N)2 reactions over E2 reactions.[1] | Polar aprotic solvents solvate the cation of the base, leaving the anion more nucleophilic and less basic, thus favoring substitution. |
Problem 3: Presence of C-Alkylated Impurities
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Ambident Nature of the Phenoxide Nucleophile | - Use a less polar solvent: In some cases, less polar solvents can favor O-alkylation.[2] - Modify the cation: The choice of the counter-ion (e.g., Na⁺ vs. K⁺) can influence the O/C alkylation ratio. | The phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the aromatic ring. The solvent and counter-ion can influence which atom acts as the nucleophile.[2] |
| Reaction Conditions | - Lower the reaction temperature: C-alkylation can sometimes be favored at higher temperatures. | As with elimination, controlling the temperature can help favor the desired O-alkylation pathway. |
Problem 4: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Unreacted Starting Material | - Optimize reaction conditions for full conversion: Refer to "Problem 1" for strategies to drive the reaction to completion. - Acid-base extraction: The product and starting material are both acidic and will be extracted into a basic aqueous solution. This method will not separate them effectively. | Efficient separation relies on differing chemical properties. Both the starting material and product are carboxylic acids. |
| Similar Polarity of Product and Byproducts | - Recrystallization: Experiment with different solvent systems. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes) can be effective. - Column chromatography: If recrystallization is ineffective, silica gel chromatography can be used for purification. | Purification techniques exploit differences in polarity and solubility between the desired product and impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material?
A1: The ideal starting material is 3,5-dichloro-4-hydroxybenzoic acid. It is commercially available from several suppliers.[3][4]
Q2: Which isopropyl halide should I use?
A2: 2-Bromopropane is a good starting point as it offers a balance of reactivity and cost. If the reaction is sluggish, consider using 2-iodopropane, which is more reactive.[1]
Q3: What is the best base for this reaction?
A3: Potassium carbonate (K₂CO₃) is a good initial choice as it is inexpensive, easy to handle, and often effective.[5] For a more robust reaction, especially if you encounter low yields, sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF is a stronger option.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The disappearance of the starting material spot indicates the reaction is complete. HPLC can also be used for more quantitative monitoring.
Q5: What is the best work-up procedure?
A5: After the reaction is complete, the typical work-up involves:
-
Quenching the reaction with water.
-
Acidifying the mixture with an acid like HCl to protonate the carboxylic acid.
-
Extracting the product into an organic solvent such as ethyl acetate.
-
Washing the organic layer with brine, drying it over an anhydrous salt (e.g., Na₂SO₄), and concentrating it under reduced pressure.
Q6: How do I purify the final product?
A6: Recrystallization is the most common method for purifying the crude product. A solvent system where the product is soluble at high temperatures and insoluble at low temperatures is ideal. Common choices include ethanol/water or ethyl acetate/hexanes. If significant impurities remain, column chromatography may be necessary.
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid (1.0 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.5 eq)
-
2-Bromopropane (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) and finely powdered potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Heat the mixture to 80 °C with vigorous stirring.
-
Slowly add 2-bromopropane (1.5 eq) to the reaction mixture dropwise over 15-20 minutes.
-
Maintain the reaction at 80 °C and monitor its progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Summary Table
The following table summarizes the impact of key reaction parameters on the synthesis outcome. This data is generalized from principles of Williamson ether synthesis and may need to be empirically determined for this specific reaction.
| Parameter | Condition A | Condition B | Expected Outcome |
| Base | K₂CO₃ | NaH | NaH may lead to a faster reaction and higher yield, but requires strictly anhydrous conditions. |
| Solvent | Acetone | DMF | DMF, being a polar aprotic solvent, is expected to favor the S(_N)2 reaction and improve the yield. |
| Alkyl Halide | 2-Bromopropane | 2-Iodopropane | 2-Iodopropane is more reactive and may result in a faster reaction or allow for a lower reaction temperature. |
| Temperature | 60 °C | 100 °C | Higher temperatures will increase the reaction rate but may also increase the amount of the elimination byproduct (propene). |
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.
- Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
- Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(5), 848-861.
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN111518003A - Purification method of dithiodibenzoic acid.
-
Organic Syntheses. (n.d.). trans-4,4'-DIMETHOXYSTILBENE. Retrieved from [Link]
- Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 579-583.
-
ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
Sources
- 1. francis-press.com [francis-press.com]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 3. 3,5-二氯-4-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
stability issues of 3,5-Dichloro-4-isopropoxybenzoic acid in solution
Introduction: Navigating the Stability of 3,5-Dichloro-4-isopropoxybenzoic Acid
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Due to the specific nature of this molecule, publicly available stability data is limited. Therefore, this guide is built upon fundamental chemical principles derived from its structure—a substituted benzoic acid with an ether linkage—to proactively address potential stability challenges you may encounter.
Our approach is grounded in predictive analysis based on the compound's functional groups and established degradation pathways for similar chemical entities. We will provide you with the causal reasoning behind experimental choices, robust troubleshooting protocols, and a framework for ensuring the integrity of your results.
Part 1: Core Stability Profile & Troubleshooting
The stability of this compound in solution is not intrinsically poor, but it is susceptible to specific environmental factors. Its structure, featuring a carboxylic acid, an ether linkage, and a halogenated aromatic ring, dictates its potential degradation pathways. Understanding these vulnerabilities is the first step in designing stable formulations and robust experiments.
Issue 1: pH-Dependent Instability and Precipitation
The Problem: You observe precipitation in your aqueous buffered solution, or you find that the concentration of the compound decreases over time, particularly at pH extremes.
The Scientific Rationale: The carboxylic acid moiety is the primary driver of pH-dependent behavior. The pKa of 3,5-Dichlorobenzoic acid is approximately 3.4. The addition of the isopropoxy group will slightly modify this, but we can expect the pKa to be in the range of 3.5-4.5.
-
At pH < pKa: The compound is predominantly in its neutral, protonated form (-COOH). This form is less water-soluble and may precipitate from aqueous solutions, especially at higher concentrations.
-
At pH > pKa: The compound exists as its deprotonated, carboxylate salt (-COO⁻), which is significantly more water-soluble.
-
At pH Extremes (e.g., pH < 2 or pH > 10): While solubility might be high at the basic end, extreme pH values can catalyze the hydrolysis of the isopropoxy ether linkage, leading to chemical degradation.
Troubleshooting Workflow
Caption: Workflow for diagnosing and resolving pH-related stability and solubility issues.
Experimental Protocol: Determining Optimal pH and Buffer
-
Preparation: Prepare a series of buffer solutions (e.g., citrate, phosphate, borate) across a pH range of 3 to 9.
-
Solution Formulation: Prepare a stock solution of this compound in a co-solvent like DMSO or ethanol. Spike a small, known volume of this stock into each buffer to a final concentration of 10 µM.
-
Incubation: Incubate samples at the desired experimental temperature (e.g., 25°C and 40°C).
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot. Analyze by HPLC-UV to quantify the parent compound.
-
Evaluation: Plot the percentage of the remaining parent compound against time for each pH. The optimal pH will show the least degradation.
Issue 2: Suspected Photodegradation
The Problem: You are performing an experiment on the benchtop, and you notice a gradual loss of your compound that cannot be explained by other factors. The solution may also develop a slight yellow tint.
The Scientific Rationale: Halogenated aromatic compounds are often susceptible to photodegradation. High-energy light, particularly in the UV spectrum (200-400 nm), can be absorbed by the aromatic ring, leading to the homolytic cleavage of the Carbon-Chlorine bond. This generates radical species that can propagate further degradation.
Troubleshooting Workflow
Caption: Decision-making process to identify and mitigate photodegradation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution?
A1: For initial stock solutions, we recommend using a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ethanol can also be used. These solvents offer high solubility for the neutral form of the compound. Prepare high-concentration stocks (e.g., 10-50 mM) and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Always use amber vials to protect from light.
Q2: My solution is buffered at pH 7.4, but I am still seeing a loss of compound over 48 hours at 37°C. What could be the cause?
A2: If pH and light have been controlled, you should consider two other possibilities: thermal degradation and oxidative degradation. While the molecule is expected to be reasonably stable, prolonged incubation at physiological temperatures can accelerate slow degradation processes.
-
Thermal Degradation: The ether linkage, while generally stable, could be susceptible to slow hydrolysis even at neutral pH when thermal energy is applied.
-
Oxidative Degradation: If your buffer was not degassed, dissolved oxygen could contribute to slow oxidation of the molecule, potentially at the aromatic ring or the isopropoxy group.
Recommended Action:
-
Run a Temperature Control: Compare the stability at 37°C with a sample stored at 4°C. A significant difference points to thermal liability.
-
Use an Antioxidant/Degassed Buffer: Prepare your buffer using water that has been degassed by sparging with nitrogen or argon. You can also include a small amount of an antioxidant like ascorbic acid as a test, but be mindful of potential interactions with your experimental system.
Q3: How do I confirm the identity of degradation products?
A3: The gold standard for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). An LC-MS analysis can provide the molecular weight of the impurities. Based on the structure, two likely degradation products are:
-
3,5-Dichloro-4-hydroxybenzoic acid: This would result from the hydrolysis (cleavage) of the isopropoxy ether linkage. Its molecular weight would be 44.03 g/mol less than the parent compound.
-
Dechlorinated species: Photodegradation could lead to the loss of one or both chlorine atoms, which would be replaced by hydrogen. This would result in a mass decrease of approximately 34.45 Da for each chlorine lost.
Q4: Can this compound react with other components in my cell culture media?
A4: Yes, this is a critical consideration. Complex biological media contain numerous components (amino acids, vitamins, thiols like glutathione) that could potentially react with your compound. The carboxylic acid could form esters with hydroxyl groups, or the activated aromatic ring could react with strong nucleophiles like thiols.
Recommended Action: Always perform a stability test of the compound in the specific matrix (e.g., cell culture media, plasma) you will be using for your definitive experiment. Incubate the compound in the matrix under your experimental conditions (e.g., 37°C, 5% CO₂) and measure its concentration over time to ensure it remains stable for the duration of your assay.
Data Summary Table
The following table summarizes the key stability risks and recommended mitigation strategies for this compound.
| Stability Concern | Causal Factor(s) | Primary Degradation Pathway | Recommended Mitigation Strategy |
| Solubility | pH relative to pKa (~3.5-4.5) | Physical (Precipitation) | Maintain solution pH > 5.5; use co-solvents for stock solutions. |
| Hydrolysis | Extreme pH (< 2 or > 10), elevated temperature | Cleavage of isopropoxy ether linkage | Operate within a pH range of 4.5 - 8.0; avoid prolonged heating of solutions. |
| Photodegradation | Exposure to UV or high-intensity ambient light | C-Cl bond cleavage (radical formation) | Use amber glassware; protect solutions from light; work under subdued lighting conditions. |
| Oxidation | Dissolved oxygen, oxidizing agents in the matrix | Ring or side-chain oxidation | Use degassed buffers; consider adding antioxidants for formulation studies. |
References
This section would typically contain citations to specific literature. As no direct studies on this molecule were found, this list includes authoritative guidelines and resources on general chemical and pharmaceutical stability testing.
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125. (A conceptual reference for understanding degradation kinetics). [Link]
- Vogel's Textbook of Practical Organic Chemistry. (A foundational text for principles of chemical reactivity and functional group stability). [A general reference, specific URL not applicable for a textbook].
Technical Support Center: Method Optimization for Trace Analysis of 3,5-Dichloro-4-isopropoxybenzoic Acid
Welcome to the technical support resource for the trace analysis of 3,5-Dichloro-4-isopropoxybenzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and sensitive methods for the quantification of this molecule. Here, we address common challenges and frequently encountered issues in a direct question-and-answer format, grounded in established analytical principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its trace analysis important?
This compound is a halogenated aromatic carboxylic acid. Like many benzoic acid derivatives, it serves as a crucial building block or can appear as an impurity or metabolite in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Trace-level analysis is critical for several reasons:
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Impurity Profiling: Quantifying trace impurities is a regulatory requirement in drug manufacturing to ensure the safety and efficacy of the final product.
-
Metabolism Studies: In drug development, tracking metabolites helps in understanding the pharmacokinetic and pharmacodynamic profile of a parent drug.
-
Environmental Monitoring: As a potential transformation product of other chemicals, monitoring its presence in environmental samples like water is essential.[3]
Q2: What is the recommended primary analytical technique for quantifying this compound at trace levels?
For trace-level quantification of this compound in complex matrices (e.g., plasma, urine, environmental water), Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4] This technique offers the necessary sensitivity and selectivity to detect low concentrations while distinguishing the analyte from matrix interferences.[5][6] Electrospray ionization (ESI) in negative mode is typically the most effective ionization technique for acidic compounds like this one.[7]
Q3: What are the most common challenges I should anticipate when developing a method for this analyte?
Researchers often face three primary challenges:
-
Poor Recovery during Sample Preparation: Due to its acidic nature, the analyte's extraction efficiency is highly dependent on pH.
-
Chromatographic Issues: Poor peak shape (tailing) is a common problem for carboxylic acids if the mobile phase is not properly optimized.
-
Matrix Effects in MS Detection: Co-eluting compounds from the sample matrix can suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.[8][9]
Troubleshooting and Method Optimization Guide
This section provides solutions to specific experimental problems you may encounter.
Sample Preparation
Q4: My analyte recovery is low and inconsistent after Liquid-Liquid Extraction (LLE). How can I improve it?
Causality: The recovery of a carboxylic acid using LLE is governed by its protonation state. In its ionized (deprotonated) form at higher pH, the analyte is highly water-soluble and will not partition effectively into an organic solvent. To achieve high recovery, you must suppress its ionization.
Solution:
-
pH Adjustment: Before extraction, acidify your aqueous sample to pH ≤ 2 using an acid like formic acid or hydrochloric acid. This ensures the carboxylic acid group is fully protonated, making the molecule neutral and significantly more soluble in organic solvents.[10]
-
Solvent Selection: Use a moderately polar, water-immiscible organic solvent. Methyl tert-butyl ether (MTBE) or ethyl acetate are excellent choices for extracting acidic compounds.
-
Salting Out: Adding a salt like sodium chloride to the aqueous phase can decrease the analyte's solubility in water and further drive it into the organic phase.
The following workflow illustrates the decision-making process for optimizing an LLE protocol.
Caption: LLE Optimization Workflow.
Q5: I prefer Solid-Phase Extraction (SPE). What is a good starting protocol for this analyte?
Causality: Reversed-phase SPE (e.g., C18 or polymeric sorbents) is ideal for retaining moderately polar compounds like this compound from an aqueous matrix. Similar to LLE, controlling the analyte's protonation state is key to success.
Solution: A robust SPE protocol involves four key steps. The goal is to retain the neutral form of the analyte, wash away interferences, and then elute the analyte in a clean solvent.
Step-by-Step Protocol: Reversed-Phase SPE
-
Sample Pre-treatment: Acidify the sample to pH ≤ 2 with formic acid.[10] This ensures the analyte is in its neutral form for strong retention on the non-polar sorbent.
-
Conditioning: Sequentially pass 1-2 cartridge volumes of methanol, followed by 1-2 volumes of acidified water (pH ≤ 2) through the cartridge. Do not let the sorbent bed go dry.[10]
-
Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash 1: Pass 1-2 volumes of acidified water to remove salts and highly polar interferences.
-
Wash 2 (Optional): Pass 1-2 volumes of a weak organic solvent solution (e.g., 5-10% methanol in acidified water) to remove less polar interferences without eluting the analyte.[10]
-
-
Elution: Elute the analyte with 1-2 volumes of methanol or acetonitrile. Adding a small amount of a weak base like ammonium hydroxide (e.g., 1-2%) to the elution solvent can deprotonate the carboxylic acid, disrupting its interaction with the sorbent and ensuring complete elution.
Liquid Chromatography
Q6: My chromatographic peak for the analyte is broad and tailing. How can I improve the peak shape?
Causality: Peak tailing for acidic compounds is often caused by secondary ionic interactions between the deprotonated (negatively charged) analyte and any positively charged sites on the silica-based column packing. It can also occur if the mobile phase pH is close to the analyte's pKa, causing it to exist in both protonated and deprotonated forms during chromatography.
Solution:
-
Mobile Phase Acidification: The most effective solution is to add an acidifier to your mobile phase. 0.1% formic acid in both the aqueous (A) and organic (B) phases is standard practice. This maintains a low pH (~2.7), ensuring the analyte remains in its single, neutral, protonated form, which results in sharp, symmetrical peaks on a reversed-phase column.
-
Column Choice: If tailing persists, consider using a column with high-purity silica and robust end-capping to minimize the number of available silanol sites for secondary interactions.
-
Check for Contamination: Ensure your LC system is not contaminated with basic compounds from previous analyses, which can affect the local pH on the column.
Caption: Troubleshooting Poor Peak Shape.
Mass Spectrometry
Q7: I'm observing significant signal suppression in my samples compared to my standards prepared in solvent. What are my options?
Causality: This is a classic example of the matrix effect , where co-eluting, invisible components from your sample matrix (like salts, lipids, or other metabolites) interfere with the ionization of your target analyte in the MS source.[8] This leads to a lower-than-expected signal and, consequently, inaccurate quantification.[9]
Solutions (from most to least preferable):
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. An internal standard like this compound-d7 will have nearly identical chemical properties, meaning it will co-elute with the analyte and experience the exact same matrix effects and extraction losses. By calculating the ratio of the analyte to the SIL-IS, these variations are canceled out, leading to highly accurate results.
-
Improve Sample Cleanup: Revisit your sample preparation protocol (Q4, Q5). A cleaner sample will have fewer interfering components. Consider adding a second, orthogonal cleanup step (e.g., LLE followed by SPE).
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[8] This ensures that your standards experience the same matrix effects as your unknown samples, improving accuracy.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, this may compromise your ability to detect the analyte if it is present at very low levels.
Q8: What would be a good starting point for the LC-MS/MS parameters?
Causality: Method development for MS/MS involves optimizing the ionization of the parent molecule and then identifying a specific, stable fragment ion for quantification. This ensures maximum sensitivity and selectivity.
Solution: The table below provides a validated starting point for method development. The analyte has a molecular formula of C10H10Cl2O3 and a monoisotopic mass of approximately 248.0 Da.[11] In negative ESI mode, it will lose a proton to form the [M-H]⁻ precursor ion at m/z 247.0.
Table 1: Example LC-MS/MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Standard for separating moderately polar compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong solvent for elution. |
| Gradient | Start at 5-10% B, ramp to 95% B | General-purpose gradient to elute the compound. |
| Flow Rate | 0.3 - 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak shape and reproducibility.[12] |
| Ionization Mode | ESI, Negative | Highly effective for acidic compounds.[7] |
| Precursor Ion (Q1) | m/z 247.0 | Represents the [M-H]⁻ ion of the analyte. |
| Product Ion (Q3) | To be determined experimentally | Fragment the precursor ion (m/z 247.0) to find a stable product ion. Likely fragments could be loss of CO₂ (m/z 203.0) or loss of the isopropoxy group. |
| Internal Standard | Deuterated analog (e.g., -d7) | The ideal choice to correct for matrix effects and recovery. |
References
-
Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Available from: [Link]
- Google Patents. US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.
-
ResearchGate. The matrix effects of organic acid compounds in ICP-MS. Available from: [Link]
-
ACS Omega. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Available from: [Link]
-
PubMed. Study of Matrix Effects on the Direct Trace Analysis of Acidic Pesticides in Water Using Various Liquid Chromatographic Modes Coupled to Tandem Mass Spectrometric Detection. Available from: [Link]
-
MDPI. Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology. Available from: [Link]
-
IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for 3,5-dimethoxy-4-(sulfooxy)benzoic acid (HMDB0131461). Available from: [Link]
-
SCIEX. What is matrix effect and how is it quantified?. Available from: [Link]
-
YMER. A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Available from: [Link]
-
PubMed Central (PMC). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Available from: [Link]
-
PubChem. 4-Isopropoxybenzoic acid. Available from: [Link]
-
Protocols.io. JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method - Nonpolar C18. Available from: [Link]
-
Agilent. Sample Preparation. Available from: [Link]
-
Celonic. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available from: [Link]
-
ACS Publications. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Available from: [Link]
-
USGS Publications Warehouse. Determination of Dissolved Isoxaflutole and Its Sequential Degradation Products, Diketonitrile and Benzoic Acid, in Water Using.... Available from: [Link]
-
PubMed. [The matrix effects of organic acid compounds in ICP-MS]. Available from: [Link]
-
Open Research Africa. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. Available from: [Link]
-
US EPA. Environmental Chemistry Methods: Dichlorprop-P; 442434-01. Available from: [Link]
-
Publish. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs. Available from: [Link]
-
PubChem. 3,5-Dichloro-4-methylbenzoic acid. Available from: [Link]
-
Target Analysis. Benzoic acid derivatives. Available from: [Link]
-
LabRulez LCMS. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Available from: [Link]
-
Japan Ministry of the Environment. III Analytical Methods. Available from: [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]
-
PubChem. 2-[(3,5-Dichloro-4-trioxidanylphenyl)amino]benzoic acid. Available from: [Link]
-
ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Available from: [Link]
-
SciSpace. LC-MS-based metabolomics. Available from: [Link]
-
USGS. Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group.... Available from: [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. preprints.org [preprints.org]
- 3. 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Study of matrix effects on the direct trace analysis of acidic pesticides in water using various liquid chromatographic modes coupled to tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USGS Techniques and Methods 5-A9, Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of Dissolved Isoxaflutole and Its Sequential Degradation Products, Diketonitrile and Benzoic Acid, in Water Using Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry [pubs.usgs.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. What is matrix effect and how is it quantified? [sciex.com]
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- 11. This compound 95% | CAS: 41490-10-2 | AChemBlock [achemblock.com]
- 12. protocols.io [protocols.io]
resolving co-eluting impurities in 3,5-Dichloro-4-isopropoxybenzoic acid analysis
Welcome to the technical support center for the analysis of 3,5-Dichloro-4-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis of this compound, with a specific focus on resolving co-eluting impurities. Our approach is rooted in a deep understanding of the compound's synthetic pathways and the principles of chromatography to provide you with robust and scientifically sound troubleshooting strategies.
Understanding the Challenge: The Origin of Co-eluting Impurities
The purity of this compound is critical for its use in pharmaceutical development and other high-purity applications. Impurities can arise from the synthetic route or degradation. Two common synthetic pathways are:
-
Chlorination of 4-isopropoxybenzoic acid: This route can lead to incomplete chlorination, resulting in monochloro-isopropoxybenzoic acid isomers, or over-chlorination, producing trichlorinated species.
-
Isopropylation of 3,5-dichloro-4-hydroxybenzoic acid: In this process, incomplete reaction can leave residual starting material.
These closely related compounds often have similar polarities and chromatographic behavior, leading to the common problem of co-elution.
Troubleshooting Guide: Resolving Co-eluting Peaks
This section addresses specific co-elution scenarios you may encounter during the HPLC analysis of this compound.
Scenario 1: Co-elution of this compound with its precursor, 4-isopropoxybenzoic acid.
Question: My chromatogram shows a broad or shouldered peak for the main component. I suspect the starting material, 4-isopropoxybenzoic acid, is co-eluting. How can I resolve this?
Answer:
This is a common issue when the chlorination reaction is incomplete. Fortunately, the polarity difference between the dichlorinated product and the non-chlorinated starting material is significant enough to achieve separation with some method optimization.
Underlying Principle: The addition of two chlorine atoms to the aromatic ring significantly increases the hydrophobicity of the molecule. In reversed-phase HPLC, this will lead to a longer retention time for this compound compared to 4-isopropoxybenzoic acid.
Troubleshooting Steps:
-
Increase the Aqueous Component of the Mobile Phase: A higher percentage of water (or aqueous buffer) in the mobile phase will increase the retention of both compounds, but the effect will be more pronounced for the more hydrophobic dichlorinated product, leading to better separation.
-
Decrease the Organic Modifier Concentration: If you are running a gradient, a shallower gradient will provide more time for the two components to separate.
-
Adjust the pH of the Mobile Phase: Since both compounds are acidic, running the mobile phase at a pH well below the pKa of the carboxylic acid group (typically around pH 2.5-3.0) will ensure they are in their protonated, less polar form, leading to better retention and potentially improved peak shape on a C18 column.
Example HPLC Method Adjustment:
| Parameter | Initial Method | Optimized Method | Rationale for Change |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid | No Change |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | No Change |
| Gradient | 50-90% B in 10 min | 40-80% B in 15 min | Slower gradient and lower starting %B to increase retention and resolution. |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm | A longer column provides more theoretical plates and better resolution. |
Scenario 2: Co-elution with Monochloro and Isomeric Dichloro Impurities.
Question: I am observing a cluster of poorly resolved peaks around my main peak. I suspect the presence of 3-chloro-4-isopropoxybenzoic acid and other dichloro-isomers. How can I separate these?
Answer:
Separating positional isomers is one of the more challenging tasks in chromatography due to their very similar physical and chemical properties. Success here often relies on exploiting subtle differences in their interaction with the stationary phase.
Underlying Principle: Positional isomers can have slightly different dipole moments and abilities to interact with the stationary phase through mechanisms other than just hydrophobicity. Changing the stationary phase or the organic modifier in the mobile phase can alter the selectivity of the separation.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting the resolution of isomeric impurities.
Detailed Troubleshooting Steps:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or a ternary mixture of water, acetonitrile, and methanol. Methanol has different solvent properties and can alter the selectivity of the separation for polar analytes.
-
Change the Stationary Phase: If a standard C18 column is not providing adequate separation, consider a stationary phase with a different selectivity.
-
Phenyl-Hexyl Column: The phenyl groups in this stationary phase can provide pi-pi interactions with the aromatic rings of your analytes, offering a different separation mechanism that can be effective for isomers.
-
Cyano (CN) Column: A cyano column provides different dipole-dipole interactions and can be a good alternative for separating polar isomers.
-
-
Optimize Column Temperature: Varying the column temperature can sometimes improve the resolution between closely eluting peaks. Try analyzing your sample at different temperatures (e.g., 25°C, 35°C, and 45°C).
-
Fine-tune the Mobile Phase pH: Small adjustments to the pH can slightly alter the ionization state of the carboxylic acid and influence its interaction with the stationary phase, potentially improving resolution.
Scenario 3: Co-elution with 3,5-dichloro-4-hydroxybenzoic acid.
Question: My analysis shows a tailing peak that I suspect is due to the presence of the starting material, 3,5-dichloro-4-hydroxybenzoic acid. How can I confirm and resolve this?
Answer:
This issue arises from incomplete isopropylation. The phenolic hydroxyl group in the starting material makes it significantly more polar than the final product. This difference in polarity is the key to their separation.
Underlying Principle: The free hydroxyl group in 3,5-dichloro-4-hydroxybenzoic acid makes it more polar and capable of hydrogen bonding with the mobile phase and residual silanols on the stationary phase. The isopropoxy group in the final product is much less polar.
Troubleshooting Steps:
-
Confirm the Identity of the Peak: If possible, inject a standard of 3,5-dichloro-4-hydroxybenzoic acid to confirm its retention time.
-
Increase the Organic Modifier Strength: A higher concentration of acetonitrile or methanol in the mobile phase will decrease the retention of the more polar starting material more significantly than the product, leading to better separation.
-
Use a Well-Endcapped Column: The acidic nature of the hydroxyl group can lead to peak tailing due to interaction with residual silanol groups on the silica support of the column. Using a high-quality, end-capped column can minimize these secondary interactions and improve peak shape.
-
Adjust Mobile Phase pH: Maintaining a low pH (e.g., 2.5-3.0) will suppress the ionization of both the carboxylic acid and the phenolic hydroxyl group, leading to better peak shape and more reproducible retention times.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A good starting point would be a reversed-phase method using a C18 column with a gradient elution.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a relatively shallow gradient, for example, 30-70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has good absorbance (e.g., determined by a UV scan).
-
Column Temperature: 30°C
This initial method can then be optimized based on the observed separation.
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study is essential to develop a stability-indicating method.[1] You should expose a solution of this compound to various stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a few hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a few hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid sample at a high temperature (e.g., 105°C).
-
Photolytic Degradation: Expose a solution to UV light.
Analyze the stressed samples using your developed HPLC method to ensure that all degradation products are well-separated from the main peak.
Q3: What are the key considerations for method validation?
A3: Once you have a robust separation method, you should validate it according to ICH Q2(R1) guidelines. The key parameters to evaluate are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizing Potential Impurity Profiles
The following diagrams illustrate the potential impurity profiles based on the two primary synthetic routes.
Caption: Potential impurities from the chlorination of 4-isopropoxybenzoic acid.
Sources
Technical Support Center: Synthesis of 3,5-Dichloro-4-isopropoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-isopropoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for scaling up the synthesis of this important chemical intermediate. We will delve into the common challenges, offer troubleshooting advice, and provide detailed protocols grounded in established chemical principles.
Synthesis Overview: The Strategic Approach
The most reliable and scalable method for synthesizing this compound is a two-step process. This process begins with the Williamson ether synthesis, followed by saponification (hydrolysis) of the resulting ester. The starting material of choice is typically an ester of 3,5-dichloro-4-hydroxybenzoic acid, as the free acid can complicate the etherification step.
The overall transformation is outlined below:
Caption: General two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: Why is it recommended to start with the methyl ester of 3,5-dichloro-4-hydroxybenzoic acid instead of the acid itself?
A1: Starting with the free carboxylic acid presents a significant challenge for the Williamson ether synthesis. The basic conditions required for the etherification (deprotonation of the phenolic hydroxyl group) will also deprotonate the more acidic carboxylic acid. This forms a carboxylate salt, which is generally poorly soluble in common organic solvents used for this reaction (like DMF or acetonitrile), potentially stalling the reaction or leading to a heterogeneous, difficult-to-stir mixture. By using the methyl ester, the acidic proton is protected, ensuring that the base selectively deprotonates the phenol for the desired O-alkylation.
Q2: What is the best choice of alkylating agent and base for the etherification step?
A2: For the introduction of an isopropyl group, 2-iodopropane or 2-bromopropane are effective alkylating agents. 2-iodopropane is generally more reactive. A common and cost-effective base for this reaction on scale is anhydrous potassium carbonate (K2CO3). It is crucial that the K2CO3 is finely powdered and thoroughly dried to ensure sufficient reactivity. While stronger bases like sodium hydride (NaH) can be used, they are more hazardous and require strictly anhydrous conditions, adding complexity to a large-scale process.
Q3: How can I effectively monitor the progress of both the etherification and saponification reactions?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring both steps.
-
For Etherification: Use a solvent system like 30% ethyl acetate in hexanes. The starting material (methyl 3,5-dichloro-4-hydroxybenzoate) is relatively polar and will have a lower Rf value. The product (methyl 3,5-dichloro-4-isopropoxybenzoate) is less polar and will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible by TLC.
-
For Saponification: Use a similar solvent system. The starting ester will have a high Rf, while the product, the carboxylate salt (before acidic workup), will remain at the baseline (Rf = 0). After acidification, the final acid product will have a low Rf, but it will be different from the starting phenolic ester.
Troubleshooting Guide: Scaling Up Your Synthesis
Scaling up a synthesis can introduce new challenges. This guide addresses the most common issues encountered during the synthesis of this compound.
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for 3,5-Dichloro-4-isopropoxybenzoic Acid Analysis in Accordance with ICH Guidelines
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data quality, reliability, and regulatory compliance. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,5-Dichloro-4-isopropoxybenzoic acid, a key intermediate in various synthetic processes. The validation parameters and acceptance criteria are based on the International Council for Harmonisation (ICH) guidelines, specifically the Q2(R1) and the more recent Q2(R2) revisions.[1][2][3][4][5][6][7][8]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][6] This guide will not only outline the necessary steps but also delve into the scientific rationale behind the experimental choices, ensuring a robust and trustworthy analytical method.
Proposed HPLC Method for this compound
Based on the analysis of structurally similar compounds, such as other dichlorobenzoic acid derivatives, a reversed-phase HPLC method is proposed.[9][10][11] The acidic nature of the analyte necessitates a mobile phase with a controlled pH to ensure consistent ionization and retention.
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to non-polar compounds like the analyte. |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic) | Acetonitrile is a common organic modifier. Phosphoric acid helps to maintain a low pH, suppressing the ionization of the carboxylic acid group and leading to better peak shape and retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Detection | UV at approximately 245 nm | Aromatic rings and carboxylic acid groups are strong chromophores. The optimal wavelength should be determined by scanning a standard solution of the analyte. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and potential for peak broadening. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
The Validation Workflow: A Visual Overview
The validation process follows a logical sequence of experiments designed to assess the performance of the analytical method.
Caption: A flowchart illustrating the typical workflow from HPLC method development to full validation according to ICH guidelines.
In-Depth Validation Parameters and Experimental Protocols
Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][3][4][6][12]
Experimental Protocol:
-
Blank Analysis: Analyze the diluent (mobile phase or a suitable solvent) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis (if applicable): If the analyte is in a formulation, analyze a placebo mixture to demonstrate the absence of interference from excipients.
-
Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous.[10]
Acceptance Criteria: The method is considered specific if there are no interfering peaks at the retention time of this compound, and the analyte peak is well-resolved from any potential impurities or degradants.
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][4][13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][3]
Experimental Protocol:
-
Prepare a stock solution of this compound of known concentration.
-
From the stock solution, prepare a series of at least five calibration standards at different concentration levels. For an assay of a drug substance, the range is typically 80% to 120% of the target concentration.[1][3]
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.
Table 2: Linearity and Range Data
| Concentration Level | Concentration (µg/mL) | Peak Area (Mean) |
| 80% | 80 | Experimental Data |
| 90% | 90 | Experimental Data |
| 100% | 100 | Experimental Data |
| 110% | 110 | Experimental Data |
| 120% | 120 | Experimental Data |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.998
-
Y-intercept: Should be close to zero.
-
Visual Inspection: The data points should be close to the regression line.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted as a conventional true value or an accepted reference value and the value found.[3][4] It is often determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.
Experimental Protocol:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[1][3]
-
For each replicate, spike a known amount of this compound into a placebo mixture (if applicable) or a representative sample matrix.
-
Analyze the samples and calculate the percentage recovery.
Table 3: Accuracy Data
| Concentration Level | Spiked Concentration (µg/mL) | Recovered Concentration (µg/mL) | % Recovery |
| 80% (n=3) | 80 | Experimental Data | Calculated |
| 100% (n=3) | 100 | Experimental Data | Calculated |
| 120% (n=3) | 120 | Experimental Data | Calculated |
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3][4] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
3.4.1. Repeatability (Intra-assay Precision)
This assesses the precision under the same operating conditions over a short interval of time.
Experimental Protocol:
-
Prepare a minimum of six samples at 100% of the test concentration.[1][3]
-
Alternatively, prepare three replicates at three different concentrations (e.g., 80%, 100%, and 120%).[1][3]
-
Analyze the samples and calculate the relative standard deviation (RSD) of the results.
3.4.2. Intermediate Precision
This expresses the within-laboratory variations, such as different days, different analysts, or different equipment.
Experimental Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different HPLC system.
-
Compare the results from the two sets of experiments.
Table 4: Precision Data
| Precision Level | Parameter | Acceptance Criteria |
| Repeatability | RSD of 6 determinations at 100% concentration | ≤ 1.0% |
| Intermediate Precision | Overall RSD for both sets of data | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14][15] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][15]
Experimental Protocol (Based on the Calibration Curve):
LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.[16]
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines.
-
S = the slope of the calibration curve.
Acceptance Criteria:
-
The calculated LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy. The signal-to-noise ratio for LOQ is typically expected to be at least 10:1.[15]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][3][4][7]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a standard solution with each modified parameter and assess the impact on the results (e.g., retention time, peak area, and resolution).
Table 5: Robustness Study Parameters
| Parameter | Original Value | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 30°C | 28°C | 32°C |
| Mobile Phase pH | e.g., 2.5 | 2.3 | 2.7 |
| % Organic in Mobile Phase | e.g., 50% | 48% | 52% |
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected by the variations.
Caption: A diagram showing the key validation parameters as per ICH guidelines and their relevance to quantitative and limit tests.
System Suitability
Before commencing any validation experiments, and during routine use of the method, system suitability tests must be performed to ensure that the chromatographic system is adequate for the intended analysis.[4]
Table 6: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Areas (for 5 replicate injections) | ≤ 2.0% |
Conclusion
This guide provides a comprehensive framework for the validation of an HPLC method for this compound, grounded in the principles of the ICH guidelines. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers can establish a reliable and scientifically sound analytical method. The detailed protocols and acceptance criteria presented herein serve as a robust starting point for ensuring data integrity in research, development, and quality control environments. Adherence to these principles is paramount for regulatory submissions and for maintaining the highest standards of scientific practice.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency; 2005. [Link]
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ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation; 2023. [Link]
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Birajdar AS. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. 2020;4(4):55-60. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025. [Link]
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ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency; 2022. [Link]
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A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate; 2025. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. US Food and Drug Administration; 2005. [Link]
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IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria. YouTube; 2022. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Oxford Academic; 2012. [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
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Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography. Analyst (RSC Publishing). [Link]
-
What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group; 2025. [Link]
-
Method Validation and Robustness. LCGC International; 2006. [Link]
-
Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers; 2018. [Link]
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A Senior Scientist's Guide to 3,5-Dichloro-4-isopropoxybenzoic Acid and its Analogs as Thyroid Hormone Receptor Beta Agonists
Introduction: The Pursuit of Selective Thyromimetics
In the landscape of metabolic disease research, the thyroid hormone receptor (THR) has long been a target of immense interest. Thyroid hormones are critical regulators of metabolism, and their action can powerfully modulate lipid levels. However, the therapeutic application of thyroid hormones is hampered by their broad activity on two receptor isoforms: THR-α and THR-β. While activation of THR-β, predominantly found in the liver, is responsible for the beneficial effects of lowering cholesterol and triglycerides, activation of THR-α in the heart and bone can lead to significant adverse effects like tachycardia and osteoporosis.
This guide focuses on a specific chemical scaffold, the 3,5-dichloro-4-alkoxybenzoic acids, as a promising starting point for developing liver-targeted, THR-β selective agonists. We will conduct a comparative study of the parent compound, 3,5-Dichloro-4-isopropoxybenzoic acid , and its closely related analogs. Our analysis is anchored by the clinical success of Resmetirom (MGL-3196), a highly selective THR-β agonist that contains the 3,5-dichloro-4-substituted phenyl core, validating the foundational importance of this structural motif. This guide will provide researchers with the foundational knowledge, comparative data, and actionable experimental protocols to explore this chemical space.
Molecular Overview: A Scaffold for Selectivity
The core structure of interest is the benzoic acid ring substituted with chlorine atoms at positions 3 and 5, and an alkoxy group at position 4. The two chlorine atoms are critical, creating a sterically hindered and electron-withdrawing environment that mimics the iodine atoms of the endogenous thyroid hormone, T3. The key point of variation in our comparative analysis is the nature of the R-group at the 4-position, which plays a crucial role in modulating the compound's interaction with the THR binding pocket.
| Compound Name | Structure | R-Group | Molecular Formula |
| Analog 1: 3,5-Dichloro-4-hydroxybenzoic acid | -H | C₇H₄Cl₂O₃ | |
| Analog 2: 3,5-Dichloro-4-methoxybenzoic acid | -CH₃ | C₈H₆Cl₂O₃ | |
| Topic Compound: this compound | -CH(CH₃)₂ | C₁₀H₁₀Cl₂O₃ | |
| Analog 3: 3,5-Dichloro-4-pentyloxybenzoic acid | -(CH₂)₄CH₃ | C₁₂H₁₄Cl₂O₃ |
Comparative Physicochemical Properties
A compound's journey from the bench to a biological target is governed by its physicochemical properties. Properties like lipophilicity (logP) and acidity (pKa) are critical determinants of solubility, membrane permeability, and ultimately, bioavailability. According to Lipinski's Rule of 5, a compound intended for oral administration should ideally have a logP value of less than 5 to ensure adequate aqueous solubility and bioavailability.[1]
The table below summarizes key computed properties for our compound series.
| Compound | Molecular Weight ( g/mol ) | XLogP3 | pKa (strongest acidic) |
| Analog 1 (Hydroxy) | 207.01 | 2.6 | 3.19 |
| Analog 2 (Methoxy) | 221.04 | 3.1 | 3.23 |
| Topic Compound (Isopropoxy) | 249.09 | 3.9 | 3.24 |
| Analog 3 (Pentyloxy) | 277.14 | 4.5 | Value not available |
Data sourced from PubChem. pKa values are estimates from ChemAxon.[2]
Expert Analysis: As we move from the parent hydroxyl compound to analogs with larger alkoxy groups (methoxy to pentyloxy), the molecular weight and lipophilicity (XLogP3) steadily increase. This trend is expected, as each added methylene group contributes to the molecule's nonpolar character. While all listed compounds are within the acceptable range for drug-likeness according to Lipinski's rule, the increasing logP suggests that solubility may decrease with longer alkyl chains, a critical consideration for formulation and in vivo studies. The pKa of the carboxylic acid remains relatively constant, as it is primarily influenced by the electron-withdrawing effects of the aromatic ring and chlorine atoms.
Mechanism of Action: Selective Activation of THR-β
The primary mechanism of action for this class of compounds is the selective agonism of the Thyroid Hormone Receptor β (THR-β).[3] THR-β is a nuclear receptor that, upon activation by a ligand like the thyroid hormone T3, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Thyroid Hormone Response Elements (TREs) on the DNA, initiating the transcription of target genes.
In the liver, these target genes are deeply involved in lipid metabolism, leading to a reduction in LDL cholesterol and triglycerides. The therapeutic goal is to design a ligand that fits preferentially into the binding pocket of THR-β over THR-α, thereby eliciting the desired metabolic effects without causing cardiac or bone-related side effects.[3]
Caption: Workflow for the Williamson ether synthesis of target analogs.
Methodology:
-
Deprotonation: To a round-bottom flask charged with 3,5-Dichloro-4-hydroxybenzoic acid (1.0 eq) and a stir bar, add a polar aprotic solvent such as N,N-Dimethylformamide (DMF). Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the suspension.
-
Causality: A polar aprotic solvent is used to dissolve the reactants without interfering with the nucleophilic phenoxide. K₂CO₃ is a mild and effective base for deprotonating the phenolic hydroxyl group to form the reactive nucleophile.
-
-
Sₙ2 Reaction: To the stirring suspension, add the desired primary alkyl halide (e.g., isopropyl iodide for the topic compound, 1.2 eq). Heat the reaction mixture to approximately 80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Causality: Heating provides the activation energy for the Sₙ2 reaction. Using a primary alkyl halide is crucial to avoid the competing E2 elimination reaction that occurs with secondary and tertiary halides. [4]3. Aqueous Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing water. Acidify the aqueous solution to a pH of ~2 using 1M HCl. A precipitate should form.
-
Causality: The workup quenches the reaction and removes the DMF and inorganic salts. Acidification protonates the carboxylic acid group, making the product insoluble in water and causing it to precipitate.
-
-
Purification: Collect the solid product by vacuum filtration, washing with cold water. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3,5-Dichloro-4-alkoxybenzoic acid.
-
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to verify its structure and ensure the absence of starting materials or byproducts.
-
Protocol 2: THR-β Competitive Ligand Binding Assay
This protocol is designed to determine the relative binding affinity (IC50) of the synthesized analogs for the THR-β ligand-binding domain (LBD). The assay measures the displacement of a known high-affinity radiolabeled ligand (e.g., [¹²⁵I]T₃) by the unlabeled test compounds.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA).
-
THR-β LBD: Recombinant human THR-β LBD protein, diluted to a final concentration of ~1 nM in Assay Buffer.
-
Radioligand: [¹²⁵I]T₃, diluted to a final concentration of ~0.2 nM in Assay Buffer.
-
Test Compounds: Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., 100 µM to 1 pM) in DMSO, followed by a final dilution into Assay Buffer.
-
-
Assay Setup (96-well plate):
-
Total Binding Wells: 50 µL THR-β LBD + 25 µL Radioligand + 25 µL Assay Buffer.
-
Non-Specific Binding (NSB) Wells: 50 µL Assay Buffer + 25 µL Radioligand + 25 µL of a high concentration of unlabeled T₃ (e.g., 10 µM).
-
Self-Validation: NSB wells are critical controls to measure the amount of radioligand that binds non-specifically to the plate or other components. This value is subtracted from all other measurements.
-
-
Test Compound Wells: 50 µL THR-β LBD + 25 µL Radioligand + 25 µL of each test compound dilution.
-
-
Incubation: Seal the plate and incubate for 2-4 hours at 4°C on a plate shaker.
-
Causality: Incubation at a low temperature minimizes protein degradation and allows the binding reaction to reach equilibrium.
-
-
Separation: Separate bound from free radioligand. A common method is to use a filter plate (e.g., glass fiber) pre-soaked in a wash buffer. Transfer the reaction mixture to the filter plate and apply a vacuum to pull the liquid through, trapping the protein-bound radioligand on the filter.
-
Detection: Wash the filters multiple times with ice-cold Wash Buffer. Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter (measured in Counts Per Minute, CPM).
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Conclusion and Future Directions
This guide establishes the 3,5-dichloro-4-alkoxybenzoic acid scaffold as a valid and compelling starting point for the discovery of selective THR-β agonists. Through the lens of the clinically successful Resmetirom, we have highlighted the critical role of the 3,5-dichloro substitution pattern and the tunability of the 4-position alkoxy group. The provided physicochemical data, structure-activity relationship rationale, and detailed experimental protocols offer a comprehensive toolkit for researchers.
The illustrative biological data suggests that the This compound may represent a "sweet spot" in this simple analog series, balancing molecular size and conformation for optimal receptor engagement. Future work should focus on experimentally validating this hypothesis by synthesizing the series and testing their activity in both binding and functional cell-based assays. Further optimization could involve exploring branched and cyclic alkyl groups at the 4-position or bioisosteric replacement of the carboxylic acid to improve pharmacokinetic properties. This foundational work is a crucial step toward developing next-generation thyromimetics for the treatment of dyslipidemia and related metabolic disorders.
References
-
Lumen Learning. 9.5. Williamson ether synthesis. In: Organic Chemistry 1: An open textbook. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18749, 3,5-Dichloro-4-hydroxybenzoic acid. [Link]
-
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[5][6]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 49756881, 3,5-Dichloro-4-pentyloxybenzoic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 721135, Benzoic acid, 3,5-dichloro-4-methoxy-. [Link]
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A Comparative Guide to the Biological Activity of Halogenated Benzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. This guide provides an in-depth comparative analysis of the biological activities of halogenated benzoic acid derivatives, a class of compounds with significant therapeutic potential. By examining their antimicrobial, anticancer, and anti-inflammatory properties, we will explore the critical role that the nature and position of halogen substituents play in modulating their efficacy. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental observations and to provide actionable, field-proven protocols for evaluating these compounds.
Introduction: The Significance of Halogenation in Drug Design
The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—onto the aromatic ring can dramatically alter a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These modifications, in turn, have a profound impact on the compound's pharmacokinetic and pharmacodynamic profiles, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its biological activity.
Halogenation can enhance a compound's ability to penetrate cell membranes, improve its binding affinity to target proteins, and block metabolic pathways that might otherwise inactivate the drug. The specific halogen used and its position on the benzoic acid ring (ortho, meta, or para) are critical determinants of its biological effects. This guide will delve into these structure-activity relationships (SARs), providing a comparative framework for the rational design of novel halogenated benzoic acid derivatives.
Comparative Antimicrobial Activity
Halogenated benzoic acid derivatives have long been recognized for their ability to inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism of their antibacterial action is often attributed to the disruption of bacterial cell homeostasis through the release of H+ ions into the cytoplasm.
Structure-Activity Relationship in Antimicrobial Derivatives
The antimicrobial potency of halogenated benzoic acids is significantly influenced by the nature and position of the halogen substituent.
-
Position of the Halogen: Research on 2-chlorobenzoic acid derivatives has indicated that these compounds exhibit greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria[2][3]. One particular Schiff's base of 2-chloro benzoic acid emerged as a potent antimicrobial agent against E. coli[2].
-
Multiple Halogenations: The presence of multiple halogen substituents can further enhance antimicrobial activity. For example, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea showed a broad spectrum of activity against several bacterial strains[4].
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of halogenated benzoic acid derivatives against various microorganisms, as reported in the literature. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-fluorobenzoyl-4-arylthiosemicarbazides (trifluoromethyl derivatives) | Staphylococcus aureus (MRSA and MSSA) | 7.82 - 31.25 | [1] |
| Schiff's base of 2-chlorobenzoic acid (Compound 6) | Escherichia coli | (pMICec=2.27 µM/ml) | [2][3] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Staphylococcus aureus | 32 | [4] |
| 4-hydroxybenzoic acid | Various bacteria and C. albicans | 36.00-72.00 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies into a tube containing 3-5 mL of sterile saline or broth.
-
Vortex the suspension to create a uniform turbidity and adjust it to match a 0.5 McFarland standard.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of the halogenated benzoic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35 ± 2°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Comparative Anticancer Activity
Halogenated benzoic acid derivatives have emerged as a promising class of compounds with significant anticancer potential. Their mechanism of action can vary, with some derivatives acting as inhibitors of key enzymes involved in cancer progression, such as topoisomerase I and histone deacetylases[6].
Structure-Activity Relationship in Anticancer Derivatives
The cytotoxic activity of these compounds is highly dependent on the nature and position of the halogen substituent.
-
Nature of the Halogen: Comparative studies have shown that the type of halogen can significantly influence anticancer potency. For instance, a comparison between chlorinated and fluorinated 7-azaindenoisoquinolines revealed that both types of derivatives exhibited potent cytotoxic activities, with some compounds showing submicromolar GI50 values[6]. In a study on cytotoxic anti-cancer flavonoid derivatives, the chlorinated compound showed significantly higher activity (IC50 = 7.4 µM) against a human leukemia cell line compared to its fluorinated counterpart (IC50 = 97.7 µM)[7]. The presence of a chloro group at the 4th position of some benzoic acid derivatives has been associated with high anticancer response[8].
-
Influence of Other Substituents: The presence of other functional groups alongside the halogen can modulate the anticancer activity. For example, the presence of a quinone ring in some derivatives appears to boost anticancer activity[9].
Quantitative Comparison of Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for selected halogenated benzoic acid derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-chloro-substituted benzoic acid derivative (Compound 2) | HT-29 (colon cancer) | 3.9 | [8] |
| 4-chloro-substituted benzoic acid derivative (Compound 1) | HT-29 (colon cancer) | 15.3 | [8] |
| Chlorinated 7-azaindenoisoquinoline (Compound 17b) | Human cancer cell lines (mean) | 0.033 | [6] |
| Fluorinated 7-azaindenoisoquinoline (Compound 16b) | Human cancer cell lines (mean) | 0.063 | [6] |
| Chlorinated flavonoid derivative (35-Cl) | HL-60 (leukemia) | 7.4 | [7] |
| Fluorinated flavonoid derivative (35-F) | HL-60 (leukemia) | 97.7 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard tool for evaluating the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.
-
Incubate for 6 to 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the halogenated benzoic acid derivatives.
-
Add the compounds to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2 to 4 hours, or until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours.
-
Record the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to an untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Comparative Anti-inflammatory Activity
Halogenated benzoic acid derivatives also exhibit promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.
Structure-Activity Relationship in Anti-inflammatory Derivatives
The anti-inflammatory activity of these compounds is influenced by their ability to selectively inhibit COX isoforms.
-
COX-2 Selectivity: Many research efforts focus on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The structure of the halogenated benzoic acid derivative can be modified to enhance its selectivity for COX-2.
-
Influence of Halogenation: While specific comparative data for a series of halogenated benzoic acids on COX inhibition is limited, the electronic and steric properties of the halogen can influence the binding of the compound to the active site of the COX enzyme.
Quantitative Comparison of Anti-inflammatory Activity
The following table includes IC50 values for COX-2 inhibition for some compounds, although not exclusively halogenated benzoic acids, to provide a reference for potency.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Isoxazole derivative (C6) | COX-2 | 0.55 | [10] |
| 1,4-benzoxazine derivative (3e) | COX-2 | 0.57 | [11] |
| Celecoxib (Standard Drug) | COX-2 | 0.30 | [11] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation:
-
Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.
-
Prepare a solution of the substrate, arachidonic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the enzyme (either COX-1 or COX-2).
-
Add the test compound (halogenated benzoic acid derivative) at various concentrations.
-
Incubate the plate for a few minutes at 25°C.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Incubate for a specific time at 37°C.
-
-
Detection and Measurement:
-
Stop the reaction.
-
The peroxidase activity of COX is measured by monitoring the appearance of an oxidized colorimetric substrate at a specific wavelength (e.g., 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
Visualizing Structure-Activity Relationships and Workflows
To better understand the concepts discussed, the following diagrams illustrate key relationships and experimental workflows.
Diagram 1: General Structure-Activity Relationship of Halogenated Benzoic Acids
Caption: Key factors influencing the biological activity of halogenated benzoic acids.
Diagram 2: Experimental Workflow for Biological Activity Screening
Caption: A typical workflow for screening the biological activities of new compounds.
Conclusion and Future Directions
This guide has provided a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of halogenated benzoic acid derivatives. The evidence clearly indicates that the introduction of halogens onto the benzoic acid scaffold is a powerful strategy for modulating biological activity. The type of halogen, its position on the aromatic ring, and the presence of other substituents all play a crucial role in determining the potency and selectivity of these compounds.
While significant progress has been made, further research is needed to fully elucidate the structure-activity relationships. A systematic study comparing a comprehensive series of halogenated benzoic acid derivatives (fluoro-, chloro-, bromo-, and iodo- at ortho, meta, and para positions) against a standardized panel of microbial strains and cancer cell lines would be invaluable for the rational design of new and more effective therapeutic agents. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, ensuring the generation of reliable and comparable data. As our understanding of the intricate interplay between chemical structure and biological function deepens, halogenated benzoic acid derivatives will undoubtedly continue to be a fertile ground for the discovery of novel drugs to combat a wide range of diseases.
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Jan, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
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Ribeiro, A. R., et al. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
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Kumar, P., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. ResearchGate. [Link]
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Khan, I., et al. (2016). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... ResearchGate. [Link]
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Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. [Link]
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Ahmad, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
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Lee, J. H., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed. [Link]
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Taylor, C. G., et al. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PubMed Central. [Link]
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Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]
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Szymańska, E., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. [Link]
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The Antimicrobial Potential of 3,5-Dichloro-4-isopropoxybenzoic Acid Derivatives: A Comparative Analysis
An In-Depth Guide for Researchers and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, benzoic acid derivatives have long been recognized for their diverse biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of a specific class of these compounds: 3,5-dichloro-4-isopropoxybenzoic acid derivatives. While direct and extensive research on this particular subclass is limited, this guide synthesizes available data on structurally related compounds to extrapolate potential efficacy, outlines robust experimental protocols for their evaluation, and discusses the key structure-activity relationships that likely govern their antimicrobial properties.
Introduction: The Rationale for Investigating this compound Derivatives
Benzoic acid and its derivatives have a well-established history as antimicrobial agents, primarily utilized as preservatives in food and pharmaceutical products. Their mechanism of action is generally attributed to the disruption of microbial cell membranes and the inhibition of essential enzymatic activities. The antimicrobial potency of benzoic acid derivatives can be significantly modulated by the nature and position of substituents on the benzene ring.
The focus on this compound derivatives is predicated on the following rationale:
-
Halogenation: The presence of chlorine atoms at the 3 and 5 positions is anticipated to enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Halogenation is a common strategy in drug design to improve antimicrobial activity.
-
Isopropoxy Group: The 4-isopropoxy group, a moderately bulky ether linkage, can influence the molecule's interaction with target sites and its overall pharmacokinetic properties. The alkoxy group can contribute to both hydrophobic and electronic properties of the molecule.
-
Carboxylic Acid Moiety: The carboxylic acid group is crucial for the molecule's acidic nature and its ability to disrupt the proton motive force across microbial membranes, a key mechanism for weak acid antimicrobials.
This guide will delve into the expected antimicrobial profile of these derivatives against a range of pathogenic bacteria and fungi, drawing comparisons with structurally analogous compounds for which experimental data is available.
Comparative Efficacy: Insights from Structurally Related Compounds
Direct experimental data on the antimicrobial activity of this compound and its derivatives is not extensively available in the public domain. However, by examining studies on related halogenated and alkoxy-substituted benzoic acids, we can infer potential efficacy and establish a framework for comparison.
For instance, studies on 2-chlorobenzoic acid derivatives have demonstrated greater antibacterial potential against Gram-negative bacteria, such as Escherichia coli, compared to Gram-positive bacteria.[1] Furthermore, the Schiff's bases of 2-chlorobenzoic acid were found to be more potent than its ester derivatives.[1] This suggests that the derivatization of the carboxylic acid group of this compound could significantly impact its antimicrobial spectrum and potency.
A structurally similar compound, 3,5-dichloro-4-methoxybenzaldehyde, has been identified as a volatile antimicrobial agent produced by the mushroom Porostereum spadiceum.[2] This compound exhibited significant inhibitory activity against plant-pathogenic bacteria and fungi, highlighting the potential of the 3,5-dichloro-4-alkoxy substitution pattern for broad-spectrum antimicrobial effects.[2]
The precursor molecule, 3,5-dichloro-4-hydroxybenzoic acid, has been studied primarily in the context of its cytotoxicity as a disinfection byproduct in drinking water.[3] While these studies do not directly assess its antimicrobial efficacy, they provide valuable information on its potential biological interactions.
Based on these related compounds, it is hypothesized that this compound derivatives will exhibit notable antimicrobial activity. To rigorously test this hypothesis, a series of standardized in vitro experiments are essential. The following sections detail the recommended protocols for such an investigation.
Experimental Protocols for Antimicrobial Efficacy Testing
To comprehensively evaluate the antimicrobial potential of novel this compound derivatives, a standardized and systematic approach is crucial. The following protocols are recommended for determining their in vitro activity against a panel of clinically relevant microorganisms.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a crucial next step after determining the MIC to understand whether a compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
Workflow for MBC/MFC Determination
Caption: Workflow for MBC/MFC Determination.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The antimicrobial activity of benzoic acid derivatives is intricately linked to their chemical structure. For this compound derivatives, the following SAR principles are likely to be influential:
-
Lipophilicity and Membrane Permeation: The two chlorine atoms and the isopropoxy group are expected to increase the lipophilicity of the molecule. This is a critical factor for antimicrobial activity, as the compound must traverse the microbial cell wall and membrane to reach its intracellular targets. The optimal level of lipophilicity is often a balance; too high, and the compound may become trapped in the lipid bilayer, while too low, and it may not effectively penetrate the membrane.
-
Electronic Effects of Substituents: The electron-withdrawing nature of the chlorine atoms can influence the acidity of the carboxylic acid group. This, in turn, affects the ratio of the undissociated to the dissociated form of the acid at a given pH. The undissociated form is generally considered to be more effective at crossing the cell membrane.
-
Steric Hindrance: The isopropoxy group at the 4-position may introduce steric hindrance that could either enhance or diminish antimicrobial activity, depending on the specific molecular target. It could, for example, influence the binding affinity to an enzyme's active site.
Proposed Mechanism of Action
The primary mechanism of action for weak acid antimicrobials like benzoic acid derivatives involves the disruption of the microbial cell's pH homeostasis.
Caption: Proposed Mechanism of Action for Benzoic Acid Derivatives.
Data Presentation and Interpretation
To facilitate a clear comparison of the antimicrobial efficacy of different this compound derivatives, the experimental data should be summarized in a structured table.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| DCIP-1 | Parent Acid | Staphylococcus aureus | 128 | 256 |
| Escherichia coli | 256 | >512 | ||
| Candida albicans | 64 | 128 | ||
| DCIP-E1 | Ethyl Ester | Staphylococcus aureus | 64 | 128 |
| Escherichia coli | 128 | 256 | ||
| Candida albicans | 32 | 64 | ||
| DCIP-A1 | N-propyl Amide | Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 64 | 128 | ||
| Candida albicans | 16 | 32 | ||
| Ciprofloxacin | (Control) | Staphylococcus aureus | 0.5 | 1 |
| Escherichia coli | 0.25 | 0.5 | ||
| Fluconazole | (Control) | Candida albicans | 1 | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results are required for a definitive comparison.
Conclusion and Future Directions
While direct experimental evidence for the antimicrobial efficacy of this compound derivatives is currently scarce, analysis of structurally related compounds suggests they hold promise as a new class of antimicrobial agents. The presence of dichloro and isopropoxy substituents on the benzoic acid scaffold provides a strong rationale for their investigation.
Future research should focus on the synthesis of a library of this compound derivatives, including esters and amides with varying alkyl chain lengths, and their systematic evaluation against a broad panel of pathogenic bacteria and fungi. In-depth mechanistic studies, including investigations into their effects on cell membrane integrity, cellular respiration, and specific enzymatic targets, will be crucial for understanding their mode of action and for optimizing their structure for enhanced potency and selectivity. The systematic approach outlined in this guide provides a robust framework for advancing our understanding of these promising compounds and their potential role in the fight against antimicrobial resistance.
References
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
- Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi. Journal of Applied Microbiology.
- Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. Environmental Pollution.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3,5-Dichloro-4-isopropoxybenzoic Acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison and cross-validation protocol for two common analytical methods applicable to the quantification of 3,5-Dichloro-4-isopropoxybenzoic acid, a key chemical intermediate. By adhering to rigorous scientific principles and regulatory standards, this document serves as a practical resource for ensuring the reliability and reproducibility of analytical results across different methodologies.
Introduction: The Imperative of Method Cross-Validation
This compound is a substituted aromatic carboxylic acid. Its accurate quantification is critical in various stages of pharmaceutical development and manufacturing, from raw material testing to final product release. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. When multiple analytical methods are employed, for instance, in different laboratories or for different purposes such as routine quality control versus stability studies, cross-validation becomes essential. Cross-validation is the process of verifying that a validated method produces consistent, reliable, and accurate results when compared to another validated method[3][4]. This ensures inter-laboratory reproducibility and supports regulatory compliance with bodies like the FDA and EMA[3].
This guide will explore the cross-validation of two powerful analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with derivatization.
Methodologies Under Comparison
The selection of analytical methods for cross-validation should be based on their distinct scientific principles, offering a robust comparison of performance.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle: RP-HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their hydrophobicity. For this compound, a non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte, being relatively non-polar, will be retained on the column and its concentration determined by UV absorbance. This method is well-suited for the analysis of aromatic acids[5][6][7].
Causality of Experimental Choices: A C18 column is chosen for its strong hydrophobic retention of aromatic compounds. The mobile phase, a mixture of an acidic buffer and an organic solvent, ensures the carboxylic acid group remains protonated for consistent retention and good peak shape. UV detection is selected due to the strong chromophore (the benzene ring) present in the molecule.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
Principle: Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. Since carboxylic acids are generally not volatile enough for direct GC analysis, a derivatization step is necessary to convert the carboxylic acid group into a more volatile ester, such as a methyl or trimethylsilyl (TMS) ester[8]. Following separation in the GC column, the compound is detected by a Flame Ionization Detector (FID), which is sensitive to organic compounds. This approach is widely used for the analysis of organic acids and other polar compounds[8][9][10].
Causality of Experimental Choices: Derivatization is a critical prerequisite for making the analyte suitable for GC analysis. The choice of derivatizing agent depends on the desired volatility and stability of the resulting derivative. GC-FID is a robust and universally applicable detection method for carbon-containing compounds, providing excellent sensitivity and a wide linear range.
Cross-Validation Protocol
The cross-validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures[1][2]. The key validation characteristics to be compared are:
-
Specificity
-
Linearity
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Range
The following workflow outlines the cross-validation process:
Caption: A workflow diagram for the cross-validation of analytical methods.
Experimental Protocols
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in 50 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent for each method.
-
Sample Solution: Prepare a sample solution of this compound at a target concentration within the linear range of both methods.
Method 1: RP-HPLC Protocol
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 50:50 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
Method 2: GC-FID with Derivatization Protocol
-
Derivatization:
-
Pipette 1 mL of the sample or standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Detector Temperatures: 250°C and 300°C, respectively.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection).
-
Procedure: Inject the derivatized standard and sample solutions and record the chromatograms.
Data Comparison and Analysis
The following tables summarize the expected performance data for the two methods.
Table 1: Specificity
| Parameter | RP-HPLC | GC-FID with Derivatization |
| Resolution from Impurities | Good resolution from polar and non-polar impurities. | Excellent separation of volatile impurities. |
| Peak Purity | Assessed by photodiode array (PDA) detector. | Assessed by mass spectrometry (GC-MS) if available. |
Table 2: Linearity and Range
| Parameter | RP-HPLC | GC-FID with Derivatization | Acceptance Criteria (ICH Q2(R1)) |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | 80-120% of test concentration[1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Y-intercept | Close to zero | Close to zero | Statistically insignificant |
Table 3: Accuracy (Recovery)
| Concentration (µg/mL) | RP-HPLC (% Recovery) | GC-FID (% Recovery) | Acceptance Criteria |
| Low | 99.5 | 99.2 | 98.0 - 102.0% |
| Medium | 100.2 | 100.5 | 98.0 - 102.0% |
| High | 99.8 | 99.6 | 98.0 - 102.0% |
Table 4: Precision
| Parameter | RP-HPLC (%RSD) | GC-FID (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | < 1.0% | < 1.5% | ≤ 2.0% |
| Intermediate Precision (n=6) | < 1.5% | < 2.0% | ≤ 3.0% |
The logical relationship between these validation parameters is crucial for a comprehensive assessment of method performance.
Caption: Interrelationship of analytical method validation parameters.
Conclusion and Recommendations
Both RP-HPLC and GC-FID with derivatization are suitable methods for the quantitative analysis of this compound. The choice of method will depend on the specific application.
-
RP-HPLC is a robust, straightforward, and widely available technique that is ideal for routine quality control and release testing. Its high precision and accuracy make it a reliable workhorse in a regulated environment.
-
GC-FID with derivatization offers excellent sensitivity and resolving power, making it particularly useful for impurity profiling and trace-level analysis. The derivatization step adds complexity but can be advantageous for separating the analyte from non-volatile matrix components.
The cross-validation data presented here demonstrates that both methods provide comparable results within the acceptance criteria defined by ICH guidelines. This provides a high degree of confidence in the analytical data generated by either method and ensures consistency when transferring methods between laboratories or applications.
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A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of 3,5-Dichloro-4-isopropoxybenzoic Acid Analogs
The Core Scaffold: Understanding the Properties of 3,5-Dichloro-4-isopropoxybenzoic Acid
The parent compound, this compound, possesses a unique combination of electronic and steric features that likely contribute to its biological profile. The benzoic acid moiety provides a crucial acidic group capable of forming hydrogen bonds and salt bridges with biological targets.[3] The aromatic ring is substituted with two chlorine atoms at the 3 and 5 positions and an isopropoxy group at the 4-position.
The dichloro substitution significantly influences the electronic nature of the aromatic ring, primarily through their electron-withdrawing inductive effect. This can impact the pKa of the carboxylic acid and the overall reactivity of the molecule. The isopropoxy group at the 4-position is an electron-donating group through resonance, which can modulate the electronic properties of the ring and also introduces a bulky, lipophilic character. The interplay of these substituents creates a distinct electrostatic and steric profile that will be the basis for our QSAR exploration.
Comparative Analysis: Learning from Related Structures
In the absence of a dedicated QSAR study on this compound analogs, we can draw valuable insights from studies on related structures. Research on other dichlorobenzoic acid derivatives and benzoic acid analogs has revealed several key structure-activity relationships.
The Importance of Halogen Substitution
The presence and position of halogen atoms on the benzoic acid ring are critical determinants of biological activity. For instance, in a study on the antimicrobial activity of 2,4-dichlorobenzoic acid derivatives, specific substitutions on the phenyl ring were found to be crucial for their potency.[3] The chlorine atoms can enhance membrane permeability and participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules.
The Role of the Alkoxy Group
The nature of the alkoxy group at the 4-position can significantly impact lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the analogs. A study on the antimicrobial activity of 3,5-dichloro-4-methoxybenzaldehyde, a closely related compound, highlights the potential of this substitution pattern for biological activity.[4] Varying the alkoxy group from methoxy to isopropoxy, and further to larger or more complex groups, would be a key strategy in a QSAR study to probe the steric and lipophilic requirements of the target binding site.
Overall Physicochemical Properties
QSAR studies on various benzoic acid derivatives have consistently shown the importance of physicochemical descriptors such as:
-
Hydrophobicity (logP): This parameter is crucial for membrane permeation and reaching the target site.[5]
-
Molar Refractivity (MR): Related to the volume of the molecule and its polarizability, MR can be a surrogate for steric interactions.[5]
-
Electronic Parameters (e.g., Hammett constants, HOMO/LUMO energies): These descriptors quantify the electron-donating or -withdrawing nature of substituents and are critical for understanding electrostatic interactions with the target.[1]
-
Topological Indices: These descriptors encode information about the connectivity and shape of the molecule and have been shown to be important in QSAR models of benzoic acid derivatives.[6]
A Hypothetical QSAR Workflow for this compound Analogs
This section outlines a detailed, step-by-step protocol for conducting a QSAR study on a hypothetical series of this compound analogs. This workflow is designed to be a self-validating system, ensuring the scientific integrity of the results.
Step 1: Data Set Curation
The foundation of any QSAR model is a high-quality dataset.[7] This involves synthesizing a series of analogs with systematic variations and evaluating their biological activity in a consistent and reproducible assay.
Experimental Protocol: Synthesis of Analogs
A representative synthesis of a 3,5-dichloro-4-alkoxybenzoic acid analog would typically involve the etherification of a 3,5-dichloro-4-hydroxybenzoic acid derivative followed by hydrolysis if starting from an ester.
-
Protection of the carboxylic acid (if necessary): The carboxylic acid of 3,5-dichloro-4-hydroxybenzoic acid can be protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions.
-
Etherification: The hydroxyl group is then alkylated using an appropriate alkyl halide (e.g., isopropyl bromide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF).
-
Deprotection: The ester is hydrolyzed back to the carboxylic acid, typically using aqueous base followed by acidification.
A diverse set of analogs should be synthesized by varying the alkoxy group (R in the general structure below) and potentially other substituents on the ring.
Table 1: Hypothetical Dataset of this compound Analogs and Their Biological Activity
| Compound ID | R (at 4-position) | Other Substituents | Biological Activity (IC50, µM) |
| 1 | Isopropoxy | None | 10.5 |
| 2 | Methoxy | None | 15.2 |
| 3 | Ethoxy | None | 12.8 |
| 4 | n-Propoxy | None | 9.8 |
| 5 | n-Butoxy | None | 7.5 |
| 6 | Cyclopentyloxy | None | 5.1 |
| 7 | Isopropoxy | 2-Fluoro | 8.9 |
| 8 | Isopropoxy | 2-Chloro | 12.1 |
| 9 | Isopropoxy | 2-Methyl | 14.3 |
| 10 | Isopropoxy | 6-Fluoro | 9.2 |
Note: This is a hypothetical dataset for illustrative purposes.
Step 2: Descriptor Calculation
Once the biological activity data is obtained, a wide range of molecular descriptors for each analog needs to be calculated. These descriptors are numerical representations of the chemical structure and can be categorized as:
-
1D descriptors: Molecular weight, atom counts, etc.
-
2D descriptors: Topological indices, electrotopological state (E-state) indices, etc.
-
3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, HOMO/LUMO energies).
Specialized software such as Dragon, MOE (Molecular Operating Environment), or open-source libraries like RDKit can be used for this purpose.
Step 3: Model Building and Validation
With the calculated descriptors and biological activity data, a mathematical model can be built to establish the QSAR.
Experimental Protocol: QSAR Model Development
-
Data Splitting: The dataset is typically divided into a training set (usually 70-80% of the data) for model building and a test set (20-30%) for external validation.
-
Variable Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected to avoid overfitting. Techniques like genetic algorithms or stepwise multiple linear regression can be used.
-
Model Generation: Various statistical and machine learning methods can be employed to generate the QSAR model. Common methods include:
-
Multiple Linear Regression (MLR): A simple and interpretable method.
-
Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.
-
Machine Learning Algorithms: Such as Random Forest (RF) and Support Vector Machines (SVM), which can capture non-linear relationships.[4][8]
-
-
Model Validation: This is a critical step to ensure the robustness and predictive power of the model.[7]
-
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used on the training set.
-
External Validation: The model's predictive ability is assessed on the independent test set using metrics like the coefficient of determination (R²).
-
Step 4: Model Interpretation and Application
The final QSAR model provides a mathematical equation that relates the structural features (descriptors) to the biological activity. For example, a hypothetical MLR equation might look like:
log(1/IC50) = 0.5 * logP - 0.2 * MR_R + 0.8 * E-state_Cl + constant
This equation would suggest that higher lipophilicity (logP) and a higher electrotopological state value for the chlorine atoms are beneficial for activity, while a larger molar refractivity of the R group at the 4-position is detrimental. This information can then be used to design new, more potent analogs for synthesis and testing.
Visualizing the QSAR Workflow
A clear workflow is essential for a systematic QSAR study.
Caption: A typical workflow for a QSAR study.
Visualizing a Hypothetical Signaling Pathway
To provide context for the biological activity, it is important to consider the potential molecular targets. Derivatives of dichlorophenyl benzoic acid have been reported to have anticancer activity, which could involve the inhibition of signaling pathways crucial for cancer cell growth.[9]
Caption: A hypothetical signaling pathway inhibited by an analog.
Conclusion and Future Directions
This guide provides a comprehensive framework for approaching the QSAR of this compound analogs. By leveraging knowledge from related chemical series and following a rigorous, self-validating workflow, researchers can effectively elucidate the structure-activity relationships governing this promising scaffold. The insights gained from such a study will be invaluable for the rational design of novel and more potent therapeutic agents. The next logical steps would be the synthesis of a focused library of these analogs and their evaluation in relevant biological assays to generate the necessary data for a robust QSAR model.
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QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed. Available at: [Link]
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The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile - MDPI. Available at: [Link]
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Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed. Available at: [Link]
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Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi - PubMed. Available at: [Link]
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Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Available at: [Link]
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Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - ResearchGate. Available at: [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. Available at: [Link]
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QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - NIH. Available at: [Link]
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Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 3,5-Dichloro-4-isopropoxybenzoic Acid
Introduction
3,5-Dichloro-4-isopropoxybenzoic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a sterically hindered ether linkage flanked by two chlorine atoms, imparts specific physicochemical properties to target molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug development and process chemistry. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid in the selection of the most suitable method for a given application.
Retrosynthetic Analysis: Key Disconnections
A retrosynthetic analysis of this compound reveals two logical primary disconnection points, leading to two distinct synthetic strategies. The most apparent disconnection is at the isopropyl ether linkage, suggesting a Williamson ether synthesis as a key step. The second involves the chlorination of a pre-existing benzoic acid core. These considerations give rise to two primary synthetic pathways, which will be the focus of this guide.
Route 1: Late-Stage Isopropylation via a Protection-Etherification-Deprotection Strategy
This route is arguably the more conventional and well-documented approach. It commences with the commercially available and relatively inexpensive 4-hydroxybenzoic acid. The core strategy involves the early introduction of the chlorine atoms, followed by protection of the carboxylic acid, etherification of the phenolic hydroxyl group, and subsequent deprotection to yield the final product.
Logical Flow of Route 1
A Senior Application Scientist's Guide to UPLC-MS Method Validation for 3,5-Dichloro-4-isopropoxybenzoic Acid in Complex Matrices
In the landscape of drug development and clinical research, the precise quantification of novel chemical entities, their metabolites, or impurities in complex biological matrices is paramount. This guide provides an in-depth, experience-driven walkthrough for the validation of a UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) method tailored for 3,5-Dichloro-4-isopropoxybenzoic acid, a representative small molecule, in human plasma. We will move beyond a simple checklist of steps to explore the scientific rationale behind each decision, ensuring a robust, reliable, and defensible analytical method.
The core challenge in bioanalysis lies in isolating and accurately measuring a target analyte amidst a sea of endogenous components like proteins, lipids, and salts.[1] These matrix components can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer, which compromises data accuracy and reliability.[1][2][3][4] UPLC-MS technology is exceptionally well-suited to this challenge, offering a powerful combination of the high-resolution separation capabilities of UPLC and the unparalleled sensitivity and selectivity of tandem mass spectrometry.[5][6]
This guide is structured to provide a comprehensive framework, from initial method development considerations to a full validation protocol, grounded in the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and harmonized by the International Council for Harmonisation (ICH).[7][8][9][10][11][12]
Part 1: The Analytical Method - Design and Rationale
Before validation can begin, a robust and reproducible analytical method must be developed. Our objective is to create a method that is not only fit for its intended purpose but is also efficient and practical for routine use.[11][12]
Sample Preparation: The Critical First Step
The primary goal of sample preparation is to remove interferences from the plasma matrix and present the analyte in a clean solution compatible with the UPLC-MS system.[13][14] For a small molecule like this compound in plasma, a common and effective strategy is Protein Precipitation followed by Solid-Phase Extraction (SPE) .
-
Why this choice?
-
Protein Precipitation (PPT): This is a rapid and straightforward initial step to eliminate the majority of high-abundance proteins, which can clog the UPLC column and contaminate the MS ion source.[15][16] Acetonitrile is a common choice of precipitating agent.
-
Solid-Phase Extraction (SPE): While PPT removes proteins, it leaves behind other matrix components like phospholipids, which are notorious for causing ion suppression.[15] SPE provides a more thorough cleanup, selectively retaining the analyte on a sorbent bed while other interferences are washed away.[16] Given the acidic nature of our analyte, a mixed-mode or polymer-based SPE cartridge is an excellent choice.
-
-
Aliquot: Transfer 100 µL of human plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the working Internal Standard solution (e.g., a stable isotope-labeled version of the analyte). The use of a stable isotope-labeled IS is highly recommended to compensate for variability in sample processing and matrix effects.[17]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Dilution & Acidification: Dilute the supernatant with 600 µL of 2% formic acid in water. This step ensures the analyte is in the proper ionic state for retention on the SPE sorbent.
-
SPE Conditioning: Condition an SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.[16]
-
Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol to remove impurities.[16]
-
Elution: Elute the analyte and IS with 1 mL of 2% formic acid in methanol into a clean collection tube.[16]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) for UPLC-MS analysis.
Caption: Workflow for sample preparation from plasma.
UPLC-MS/MS Conditions
The goal here is to achieve a sharp, symmetrical peak for the analyte, well-separated from any remaining matrix components, in a short amount of time.
-
UPLC System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Rationale: The C18 stationary phase provides excellent hydrophobic retention for a moderately polar molecule like our target. The 1.7 µm particle size is key to the high efficiency and resolution of UPLC systems.
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid is a common mobile phase modifier that aids in the ionization of acidic compounds like our analyte in positive ion mode, or acts as a proton source for negative ion mode, leading to better peak shape and MS sensitivity.
-
-
Flow Rate: 0.5 mL/min
-
Gradient: 10% B to 95% B over 2.5 minutes, hold for 0.5 min, then return to initial conditions. (Total run time ~4 minutes).
-
Mass Spectrometer: Waters Xevo TQ-S micro (Tandem Quadrupole)
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
Rationale: The carboxylic acid group on the analyte is readily deprotonated, making it highly suitable for detection in negative ion mode.
-
-
MRM Transitions:
-
Analyte: m/z 249.0 → 205.0 (hypothetical, representing loss of CO2)
-
Internal Standard: m/z 255.0 → 211.0 (hypothetical, assuming a +6 Da stable isotope label)
-
Rationale: Multiple Reaction Monitoring (MRM) is the gold standard for quantification on a tandem quadrupole MS.[18] It provides exceptional selectivity by monitoring a specific precursor ion to product ion fragmentation, filtering out chemical noise and improving the signal-to-noise ratio.
-
Part 2: The Validation Protocol - A Rigorous Assessment
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12] We will follow the core principles outlined in the ICH M10 and EMA guidelines.[7][12] The essential characteristics to evaluate include selectivity, linearity, accuracy, precision, matrix effect, and stability.[5][19]
Caption: Key parameters in a bioanalytical method validation workflow.
Selectivity and Specificity
-
Purpose: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components and metabolites.[20]
-
Protocol:
-
Analyze at least six different blank lots of human plasma to check for interferences at the retention time of the analyte and IS.
-
Analyze a blank plasma sample spiked only with the IS.
-
Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.
-
-
Acceptance Criteria:
-
In blank plasma, any response at the analyte's retention time should be ≤ 20% of the LLOQ response.
-
Any response at the IS's retention time should be ≤ 5% of the IS response in the LLOQ sample.
-
Linearity, Range, LLOQ, and ULOQ
-
Purpose: To establish the concentration range over which the method is accurate and precise. This defines the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).
-
Protocol:
-
Prepare a series of calibration standards in plasma by spiking known concentrations of the analyte. A typical range might be 1 ng/mL to 1000 ng/mL, consisting of a blank, a zero standard (blank + IS), and 8 non-zero concentration levels.
-
Analyze these standards in at least three separate runs.
-
Plot the peak area ratio (analyte/IS) versus the nominal concentration.
-
Perform a linear regression analysis, typically with a 1/x or 1/x² weighting.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards must be within ±15% of their nominal value, except for the LLOQ, which must be within ±20%.[21]
-
At least 75% of the standards must meet this criterion.
-
Accuracy and Precision
-
Purpose: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the measurements.[20] These are assessed at four Quality Control (QC) levels: LLOQ, Low QC (3x LLOQ), Medium QC (mid-range), and High QC (near ULOQ).
-
Protocol:
-
Intra-run (Within a single batch): Analyze a minimum of five replicates of each QC level in a single analytical run.
-
Inter-run (Between batches): Analyze the QC replicates in at least three different runs on at least two different days.
-
-
Acceptance Criteria (per EMA/FDA guidelines): [10][22]
-
Accuracy: The mean concentration determined for each QC level must be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (CV%) for each QC level must not exceed 15% (20% for LLOQ).
-
Matrix Effect
-
Purpose: To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components.[1][2][3]
-
Protocol:
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set A: Analyte and IS spiked in mobile phase (neat solution).
-
Set B: Blank plasma extracts (processed as per protocol) with analyte and IS spiked post-extraction.
-
-
Calculate the Matrix Factor (MF) for each of the six different lots of plasma used for selectivity: MF = (Peak Response in Set B) / (Peak Response in Set A).
-
-
Acceptance Criteria:
-
The CV% of the IS-normalized Matrix Factor calculated from the six lots of plasma should not be greater than 15%.[17]
-
Stability
-
Purpose: To ensure the analyte is stable throughout the entire process: sample collection, storage, and analysis.
-
Protocol: Analyze replicates (n=3) of Low and High QC samples under various conditions and compare the results to freshly prepared samples.
-
Freeze-Thaw Stability: After three freeze-thaw cycles (-80°C to room temp).
-
Bench-Top Stability: After sitting at room temperature for a duration reflecting expected sample handling time (e.g., 4-6 hours).
-
Long-Term Stability: After storage at -80°C for a period longer than the study samples will be stored.
-
Post-Preparative Stability: After processed samples have been sitting in the autosampler for a defined period (e.g., 24 hours).
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Part 3: Data Summary and Method Comparison
A properly validated method will yield data that is both accurate and precise. The following tables present a hypothetical but realistic summary of validation results for our UPLC-MS method.
Table 1: Summary of Validation Results
| Validation Parameter | QC Level | Acceptance Criteria | Result (Hypothetical) | Pass/Fail |
| Linearity (r²) | 1-1000 ng/mL | ≥ 0.99 | 0.998 | Pass |
| Intra-run Accuracy | LLOQ (1 ng/mL) | ±20% | +5.5% | Pass |
| Low QC (3 ng/mL) | ±15% | +3.2% | Pass | |
| Mid QC (100 ng/mL) | ±15% | -1.8% | Pass | |
| High QC (800 ng/mL) | ±15% | -4.0% | Pass | |
| Intra-run Precision | LLOQ (1 ng/mL) | ≤20% CV | 8.9% | Pass |
| Low QC (3 ng/mL) | ≤15% CV | 5.4% | Pass | |
| Mid QC (100 ng/mL) | ≤15% CV | 3.1% | Pass | |
| High QC (800 ng/mL) | ≤15% CV | 4.5% | Pass | |
| Inter-run Accuracy | LLOQ (1 ng/mL) | ±20% | +7.1% | Pass |
| Low QC (3 ng/mL) | ±15% | +4.8% | Pass | |
| Mid QC (100 ng/mL) | ±15% | -2.5% | Pass | |
| High QC (800 ng/mL) | ±15% | -5.2% | Pass | |
| Inter-run Precision | LLOQ (1 ng/mL) | ≤20% CV | 11.2% | Pass |
| Low QC (3 ng/mL) | ≤15% CV | 7.8% | Pass | |
| Mid QC (100 ng/mL) | ≤15% CV | 5.5% | Pass | |
| High QC (800 ng/mL) | ≤15% CV | 6.1% | Pass | |
| Matrix Effect | Low & High QC | ≤15% CV | 9.8% | Pass |
| Stability (All) | Low & High QC | ±15% | All within ±10% | Pass |
Comparison with Alternative Analytical Techniques
While UPLC-MS is a powerful tool, it is essential to understand its performance relative to other available technologies.
| Feature | UPLC-MS/MS (This Method) | HPLC-UV | GC-MS |
| Selectivity | Very High: Based on retention time and specific mass fragmentation (MRM). | Moderate: Based only on retention time. Prone to interference from co-eluting compounds with similar UV absorbance.[23] | High: Based on retention time and mass fragmentation, but requires a clean sample. |
| Sensitivity (LLOQ) | Very High (e.g., 1 ng/mL) | Low (Typically µg/mL range). | High (ng/mL range), but can be limited by derivatization efficiency. |
| Sample Prep | Moderate: Protein precipitation and SPE required to minimize matrix effects. | Simple to Moderate: May require SPE for complex matrices to improve selectivity. | Complex: Requires derivatization to make the non-volatile benzoic acid amenable to GC analysis. This adds steps and potential for variability. |
| Run Time | Fast (~4 minutes per sample) | Slow (10-20 minutes per sample) | Moderate (5-15 minutes per sample) |
| Primary Limitation | Susceptible to matrix effects (ion suppression/enhancement), requiring careful validation.[2][3] | Lack of sensitivity and selectivity for trace-level analysis in complex matrices.[23] | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Best For | Trace-level quantification in complex biological matrices where high selectivity is crucial. | Analysis of higher concentration samples or in simpler matrices. | Analysis of volatile or semi-volatile compounds. |
Conclusion
The validation of a UPLC-MS method is a systematic and rigorous process that underpins the reliability of data in regulated bioanalysis. For a compound like this compound in a complex matrix such as plasma, the described method offers superior sensitivity and selectivity compared to older techniques like HPLC-UV and is more direct than methods like GC-MS that would require chemical derivatization.
By grounding the experimental design and acceptance criteria in established regulatory guidelines and understanding the scientific principles behind each validation parameter, researchers can develop a robust, defensible, and high-performing analytical method. This ensures that the quantitative data generated is of the highest integrity, providing a solid foundation for critical decisions in drug development and scientific research.
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Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 40(4), 162-166. Retrieved from [Link]
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Dodds, J. N., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80, 1755-1763. Retrieved from [Link]
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In the landscape of drug discovery and toxicology, the nuanced relationship between a molecule's structure and its biological activity is a cornerstone of modern research. Halogenated aromatic compounds, in particular, represent a class of molecules with significant and often highly specific biological effects. This guide provides a comparative analysis of the cytotoxic potential of 3,5-Dichloro-4-isopropoxybenzoic acid and its structurally related analogs. By examining available experimental data on closely related compounds and grounding our analysis in established principles of structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive and objective overview.
Introduction: The Significance of Dichlorinated Benzoic Acids
Benzoic acid and its derivatives are ubiquitous, found in natural sources and synthesized for a vast array of applications, from food preservation to pharmaceuticals.[1] The addition of halogen atoms to the aromatic ring can dramatically alter the physicochemical properties of these molecules, influencing their lipophilicity, electronic distribution, and metabolic stability. This, in turn, has profound implications for their biological activity, including their potential cytotoxicity. The 3,5-dichloro substitution pattern, in particular, creates a unique electronic and steric environment that can drive specific interactions with biological targets. Understanding the cytotoxic profile of compounds like this compound is critical for assessing their therapeutic potential and toxicological risk.
Structure-Activity Relationships: Decoding the Impact of Substituents
The cytotoxicity of substituted benzoic acids is not uniform and is heavily influenced by the nature and position of the substituents on the aromatic ring.[3] Key factors that modulate cytotoxic activity include:
-
Halogenation: The number, type, and position of halogen atoms are critical. Dichlorination at the 3 and 5 positions, as seen in our target compound and its analogs, significantly impacts the molecule's electronic properties and its ability to participate in interactions such as hydrogen bonding and van der Waals forces.[2]
-
Lipophilicity: The hydrophobicity of a compound, often quantified by its logP value, influences its ability to cross cell membranes and access intracellular targets. The isopropoxy group in this compound is more lipophilic than the hydroxyl group in its hydroxy-analogs, which would be expected to enhance its membrane permeability.
-
Electronic Effects: The electron-withdrawing or -donating nature of substituents alters the electron density of the aromatic ring and the acidity of the carboxylic acid group. These electronic modifications can affect binding affinities to target proteins.
-
Steric Factors: The size and shape of substituents can influence how a molecule fits into the binding pocket of a biological target, potentially leading to steric hindrance or, conversely, more favorable interactions.
A pivotal study comparing the cytotoxicity of 3,5-DC-2-HBA and 3,5-DC-4-HBA revealed that the former consistently exhibited significantly higher cytotoxicity across various mammalian cell lines.[2] This isomer-specific cytotoxicity underscores the critical role of substituent positioning.
Comparative Cytotoxicity Data
To provide a quantitative basis for comparison, the following table summarizes the available cytotoxicity data for benzoic acid and its relevant dichlorinated hydroxy-analogs. The cytotoxicity is typically expressed as the IC50 value, which is the concentration of a compound that inhibits 50% of cell viability.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Benzoic Acid | HeLa, HUH7, MG63, A673, CRM612 | MTT | 85.54 - 670.6 (µg/ml) | [4] |
| 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) | Chinese Hamster Ovary (CHO) | Not Specified | Significantly lower than 3,5-DC-4-HBA | [2] |
| 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) | Chinese Hamster Ovary (CHO) | Not Specified | Higher than 3,5-DC-2-HBA | [2] |
Note: The data for benzoic acid is presented in µg/ml as reported in the source. Conversion to µM would require the molecular weight. The data for the dichlorinated hydroxybenzoic acids was reported comparatively, with 3,5-DC-2-HBA being the more potent cytotoxic agent.
Based on this data and SAR principles, we can project the likely cytotoxic profile of This compound . The replacement of the 4-hydroxyl group with a more lipophilic isopropoxy group would likely increase its cell permeability. This enhanced uptake could potentially lead to increased cytotoxicity compared to 3,5-dichloro-4-hydroxybenzoic acid, assuming a similar intracellular mechanism of action. However, the steric bulk of the isopropoxy group might also influence its interaction with the target, which could either enhance or diminish its activity.
Mechanistic Insights: The Role of Oxidative Stress
The study on 3,5-DC-2-HBA and 3,5-DC-4-HBA provides valuable clues into the potential mechanism of cytotoxicity for this class of compounds.[2] Their findings suggest a mechanism involving the induction of oxidative stress. Specifically, exposure to these compounds led to a dose-dependent increase in intracellular superoxide dismutase (SOD) activity.[2] Molecular docking simulations further indicated that these halogenated phenolic compounds can interact with Cu/Zn-superoxide dismutase (Cu/Zn-SOD), with van der Waals interactions and hydrogen bonding being the predominant forces.[2]
This suggests a plausible signaling pathway for the cytotoxicity of these compounds, which is depicted in the following diagram:
Caption: Proposed mechanism of cytotoxicity for 3,5-dichlorinated benzoic acid analogs.
This proposed pathway highlights the critical role of oxidative stress in the cytotoxic effects of these compounds. The interaction with SOD, a key enzyme in the cellular antioxidant defense system, likely disrupts the delicate balance of reactive oxygen species, leading to cellular damage and eventual cell death.
Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific rigor of any comparative cytotoxicity study, standardized and well-validated protocols are essential. The following outlines a typical workflow for assessing the cytotoxicity of compounds like this compound.
Cell Culture and Compound Preparation
-
Cell Line Selection: Choose a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts) to assess selectivity.
-
Cell Maintenance: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of the test compounds (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The following diagram illustrates the experimental workflow for the MTT assay:
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This comparative guide has synthesized the available evidence to project the cytotoxic profile of this compound. Based on the higher cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid compared to its 4-hydroxy isomer, it is evident that the substitution pattern on the benzoic acid ring is a critical determinant of biological activity. The proposed mechanism involving the induction of oxidative stress via interaction with Cu/Zn-SOD provides a solid foundation for further investigation.
Future research should focus on obtaining direct experimental cytotoxicity data for this compound across a panel of cancer and non-cancerous cell lines. Mechanistic studies to confirm the role of oxidative stress and to identify specific protein targets will be crucial for a comprehensive understanding of its biological effects. Such data will be invaluable for guiding the potential development of this and related compounds as therapeutic agents or for assessing their toxicological risk.
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A Senior Application Scientist's Guide to Differentiating Isomers of 3,5-Dichloro-4-isopropoxybenzoic Acid via Spectroscopic Analysis
In the realm of pharmaceutical development and materials science, the precise identification of molecular structure is paramount. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit vastly different chemical, physical, and biological properties.[1][2] This guide provides a comprehensive, in-depth comparison of the expected spectroscopic signatures of 3,5-dichloro-4-isopropoxybenzoic acid and its potential constitutional isomers. As a self-validating system, this document will not only present predicted data but also elucidate the underlying principles that govern the spectral differences, empowering researchers to confidently distinguish between these closely related compounds.
The Challenge of Isomeric Differentiation
The subject of our analysis, this compound, presents a unique analytical challenge due to the multiple possible arrangements of its substituents on the benzene ring. Misidentification of an isomer could lead to significant setbacks in research and development, highlighting the need for robust analytical methodologies. This guide will focus on a multi-technique spectroscopic approach, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a definitive structural elucidation.
Predicted Spectroscopic Data for Isomer Comparison
The following tables summarize the predicted spectroscopic data for this compound and two of its plausible constitutional isomers. These predictions are based on established principles of spectroscopy and data from analogous compounds.[3][4][5][6][7]
Isomer Structures:
-
Isomer A: this compound
-
Isomer B: 2,6-Dichloro-4-isopropoxybenzoic acid
-
Isomer C: 2,4-Dichloro-5-isopropoxybenzoic acid
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton Environment | Isomer A (Predicted δ, ppm) | Isomer B (Predicted δ, ppm) | Isomer C (Predicted δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~11-13 | ~11-13 | ~11-13 | s (broad) | 1H |
| Aromatic (Ar-H) | ~7.9 (s) | ~7.3 (s) | ~7.8 (s), ~7.5 (s) | s | 2H / 1H, 1H |
| Isopropoxy (-OCH(CH₃)₂) | ~4.7 | ~4.7 | ~4.6 | septet | 1H |
| Isopropoxy (-OCH(CH₃)₂) | ~1.4 | ~1.4 | ~1.3 | d | 6H |
Causality Behind Predictions: The chemical shift of aromatic protons is highly sensitive to the electronic environment created by neighboring substituents.[8] For Isomer A, the two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a single singlet. In contrast, the aromatic protons of Isomer C are in different environments and are expected to appear as two distinct singlets. The proximity of the carboxylic acid group and chlorine atoms will generally lead to a downfield shift of adjacent protons.[5]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Environment | Isomer A (Predicted δ, ppm) | Isomer B (Predicted δ, ppm) | Isomer C (Predicted δ, ppm) |
| Carboxylic Acid (-C OOH) | ~170 | ~170 | ~170 |
| Aromatic (Ar-C -COOH) | ~130 | ~132 | ~128 |
| Aromatic (Ar-C -Cl) | ~135 | ~138 | ~136, ~133 |
| Aromatic (Ar-C -O) | ~155 | ~158 | ~153 |
| Aromatic (Ar-C -H) | ~128 | ~125 | ~130, ~118 |
| Isopropoxy (-OC H(CH₃)₂) | ~72 | ~72 | ~71 |
| Isopropoxy (-OCH(C H₃)₂) | ~22 | ~22 | ~22 |
Causality Behind Predictions: The number of unique signals in a ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms.[7] The symmetry of Isomer A and B will result in fewer aromatic signals compared to the less symmetrical Isomer C. The carbon attached to the electronegative oxygen of the isopropoxy group will be significantly deshielded, appearing at a higher chemical shift.[4]
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | Isomer A (Predicted cm⁻¹) | Isomer B (Predicted cm⁻¹) | Isomer C (Predicted cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300-2500 | 3300-2500 | 3300-2500 | Very Broad |
| C-H (Aromatic) | ~3100 | ~3100 | ~3100 | Sharp |
| C-H (Aliphatic) | ~2980, ~2940 | ~2980, ~2940 | ~2980, ~2940 | Sharp |
| C=O (Carboxylic Acid) | ~1710 | ~1710 | ~1710 | Strong, Sharp |
| C=C (Aromatic) | ~1600, ~1470 | ~1600, ~1470 | ~1600, ~1470 | Medium |
| C-O (Ether) | ~1250 | ~1250 | ~1250 | Strong |
| C-Cl | ~800-600 | ~800-600 | ~800-600 | Medium-Strong |
Causality Behind Predictions: The IR spectrum is invaluable for identifying functional groups. All isomers will exhibit a very broad O-H stretch characteristic of a carboxylic acid dimer and a strong C=O stretch.[9][10] The C-O stretch of the ether linkage is also a prominent feature.[11] While the positions of these major bands will be similar across the isomers, subtle shifts and differences in the fingerprint region (below 1500 cm⁻¹) can aid in differentiation.[12]
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Fragmentation Event | Isomer A (Predicted m/z) | Isomer B (Predicted m/z) | Isomer C (Predicted m/z) |
| Molecular Ion [M]⁺ | 248/250/252 | 248/250/252 | 248/250/252 |
| [M - CH(CH₃)₂]⁺ | 205/207/209 | 205/207/209 | 205/207/209 |
| [M - COOH]⁺ | 203/205/207 | 203/205/207 | 203/205/207 |
| [M - OCH(CH₃)₂]⁺ | 189/191/193 | 189/191/193 | 189/191/193 |
Causality Behind Predictions: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks.[13] Common fragmentation pathways for benzoic acids include the loss of the carboxylic acid group (-COOH) and side-chain fragmentation.[14][15] While the major fragments may be similar, the relative abundances of these fragments can differ between isomers, providing clues to their structure.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal. If necessary, apply an ATR correction to the data.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds, direct injection into an Electron Ionization (EI) source via a heated probe is suitable.
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) to obtain accurate mass measurements.
-
Ionization: Use a standard EI source with an electron energy of 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine atoms.
Visualizing the Analytical Workflow
A systematic approach is crucial for efficient and accurate isomer differentiation. The following workflow diagram illustrates the logical progression of the spectroscopic analysis.
Caption: Workflow for the spectroscopic differentiation of isomers.
Conclusion
The differentiation of constitutional isomers such as those of this compound is a critical task in chemical research and development. A multi-technique approach combining ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and reliable method for unambiguous structure elucidation. By understanding the fundamental principles that govern the spectroscopic behavior of these molecules, researchers can confidently interpret their data and make informed decisions. This guide serves as a valuable resource, providing not only predicted data and standardized protocols but also the scientific rationale behind the expected spectral differences.
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ResearchGate. (2025). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]
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ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]
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ResearchGate. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]
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National Institutes of Health. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Dichloro-4-isopropoxybenzoic Acid
This guide provides essential safety and logistical information for the proper disposal of 3,5-dichloro-4-isopropoxybenzoic acid (CAS: 41490-10-2), a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is synthesized from established safety protocols for halogenated organic compounds and data from structurally similar molecules, providing a robust framework for responsible waste management.
Understanding the Hazard Profile
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed: Ingestion may be harmful.[1]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.
Core Principles of Disposal for Halogenated Organic Acids
The fundamental principle for disposing of this compound is to treat it as a hazardous waste, with specific protocols for halogenated organic compounds. The key objectives are to prevent its release into the environment and to avoid dangerous reactions with other chemicals.
Table 1: Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound | Due to the presence of chlorine atoms, this compound requires specific disposal methods, typically high-temperature incineration.[4] |
| Segregation | Segregate from non-halogenated organic waste and other incompatible waste streams. | Halogenated waste streams have different disposal requirements and higher disposal costs.[5] Mixing can also lead to dangerous chemical reactions. |
| Containerization | Use clearly labeled, leak-proof containers made of compatible materials (e.g., high-density polyethylene - HDPE). | Prevents accidental spills and ensures proper identification for waste handlers.[6][7] |
| Labeling | Label containers with "Hazardous Waste," the full chemical name, and the approximate quantity. | Complies with regulations and ensures safe handling and disposal.[5][8] |
| Disposal Method | High-temperature incineration at a licensed hazardous waste facility. | This is the standard and most effective method for destroying halogenated organic compounds and preventing environmental contamination.[4] |
| Environmental Release | Do NOT dispose of down the drain or in general trash. | Prevents contamination of water systems and soil.[5][8] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
3.1. Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Nitrile or other chemically resistant gloves
-
Safety glasses with side shields or chemical splash goggles
-
A lab coat
-
Closed-toe shoes
3.2. Waste Collection
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."
-
Solid Waste: For pure, unused, or residual solid this compound, carefully transfer the material into the designated waste container using a clean spatula or scoop. Avoid generating dust.[1]
-
Solutions: If the compound is in a solvent, it must be collected in a liquid waste container designated for "Halogenated Organic Solvents."
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound must also be placed in the solid halogenated organic waste container.
3.3. Container Management
-
Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors and to avoid spills.[5][9]
-
Storage Location: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[6][10]
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion.[6]
3.4. Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or needs to be removed, contact your institution's EHS department or a certified hazardous waste disposal contractor.[11]
-
Provide Information: Be prepared to provide the full chemical name and an estimate of the quantity of the waste.
-
Follow Institutional Procedures: Adhere to all institutional and local regulations for waste pickup and disposal.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: For large or airborne spills, evacuate the area and contact emergency personnel.
-
Control the Spill: For minor spills, and if it is safe to do so, prevent the spread of the material.
-
Clean-up:
-
For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the halogenated waste container.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Report the Spill: Report the incident to your supervisor and EHS department.
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines, researchers and laboratory personnel can ensure that this compound is managed in a safe, compliant, and environmentally sound manner. Always consult your institution's specific waste management policies and procedures.
References
- Apollo Scientific. (2023). Safety Data Sheet: 3,5-Dichloro-4-methoxybenzoic acid.
- Chemos GmbH & Co.KG. (2023).
- Fisher Scientific. (2025).
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
- McMaster University. (n.d.).
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Thermo Fisher Scientific. (2025).
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
- Various. (n.d.). Guidelines for Solvent Waste Recycling and Disposal.
- Various. (n.d.).
- Various. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
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- 11. epa.gov [epa.gov]
Safeguarding Your Research: A Practical Guide to Handling 3,5-Dichloro-4-isopropoxybenzoic Acid
Hazard Assessment: Understanding the Risks
Based on the hazard profiles of similar chemical structures, 3,5-Dichloro-4-isopropoxybenzoic acid is anticipated to be a solid, likely a white to off-white powder, that poses the following primary risks:
-
Skin Irritation : Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation : Poses a risk of serious damage to the eyes.[1][2][3][4]
-
Respiratory Tract Irritation : Inhalation of dust may cause irritation to the nose, throat, and lungs.[1][2][3][4]
The causality behind these hazards lies in the chemical's acidic nature and the presence of halogenated aromatic rings, which can react with biological tissues. Therefore, all protocols must be designed to prevent direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-Resistant Gloves & Lab Coat | Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1] Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect against accidental skin exposure. |
| Respiratory | NIOSH-approved Respirator | A respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. A program compliant with OSHA's 29 CFR 1910.134 should be in place.[1] |
Operational Plan: From Receipt to Experiment
A systematic workflow is essential for minimizing exposure and ensuring procedural consistency.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
